6-(4-Methoxyphenyl)picolinic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-10-7-5-9(6-8-10)11-3-2-4-12(14-11)13(15)16/h2-8H,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGIUKXMBSFGMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468678 | |
| Record name | 6-(4-Methoxyphenyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86696-70-0 | |
| Record name | 6-(4-Methoxyphenyl)-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86696-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(4-Methoxyphenyl)picolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70468678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(4-methoxyphenyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-(4-Methoxyphenyl)picolinic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 6-(4-methoxyphenyl)picolinic acid, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the primary synthetic strategies, reaction mechanisms, and detailed experimental protocols. The guide emphasizes the practical aspects of the synthesis, drawing upon established principles of organic chemistry and providing a comparative analysis of the most effective methods.
Introduction: The Significance of 6-Aryl-Picolinic Acids
Picolinic acid and its derivatives are a class of pyridine carboxylic acids that have garnered significant attention in various scientific disciplines.[1] The introduction of an aryl group at the 6-position of the picolinic acid scaffold can impart a wide range of biological activities and unique physicochemical properties. These compounds are key building blocks in the synthesis of pharmaceuticals, herbicides, and advanced materials.[2][3][4] this compound, in particular, is a subject of interest due to the presence of the electron-donating methoxy group on the phenyl ring, which can influence its biological targets and material properties.
The synthesis of 6-aryl-picolinic acids predominantly relies on modern cross-coupling methodologies, which allow for the efficient formation of carbon-carbon bonds between the pyridine core and an aryl partner. This guide will focus on the two most prominent and versatile of these methods: the Suzuki-Miyaura coupling and the Stille coupling.
Primary Synthetic Pathways: A Comparative Overview
The construction of the this compound molecule is most effectively achieved through the creation of a C-C bond between a pre-functionalized picolinic acid derivative and a 4-methoxyphenyl synthon. The two leading strategies for this transformation are palladium-catalyzed cross-coupling reactions.
Diagram of Synthetic Pathways
Caption: Primary synthetic routes to this compound.
The Suzuki-Miyaura Coupling Pathway
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryls.[5] The reaction involves the palladium-catalyzed coupling of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate.[5] For the synthesis of this compound, this translates to the coupling of a 6-halopicolinic acid derivative with 4-methoxyphenylboronic acid.
Causality Behind Experimental Choices:
-
Choice of Halide: 6-Bromo- or 6-iodopicolinic acid are generally preferred over 6-chloropicolinic acid due to the higher reactivity of the C-Br and C-I bonds in the oxidative addition step of the catalytic cycle.
-
Catalyst System: A palladium(0) source, often generated in situ from a palladium(II) precursor like Pd(OAc)₂, and a suitable phosphine ligand are crucial. The choice of ligand can significantly impact the reaction's efficiency, with bulky, electron-rich phosphines often being highly effective for coupling with heteroaryl halides.[4]
-
Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly employed. The choice of base can influence the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reagents.
Reaction Scheme: Suzuki-Miyaura Coupling
Caption: General scheme for the Suzuki-Miyaura synthesis.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
The Stille Coupling Pathway
The Stille coupling is another highly effective palladium-catalyzed reaction for forming C-C bonds.[6][7] It involves the reaction of an organostannane (organotin) compound with an organic halide or pseudohalide.[6][7] For the synthesis of our target molecule, this would involve coupling a 6-halopicolinic acid derivative with a (4-methoxyphenyl)stannane reagent, such as (4-methoxyphenyl)tributylstannane.
Causality Behind Experimental Choices:
-
Organostannane Reagents: Organostannanes are advantageous due to their stability to air and moisture, and their tolerance of a wide range of functional groups.[7] However, a significant drawback is the toxicity of tin compounds and the difficulty in removing tin byproducts from the final product.[6]
-
Catalyst and Ligands: Similar to the Suzuki coupling, a palladium(0) catalyst is employed. The choice of ligands can be critical, and in some cases, the reaction can proceed without additional phosphine ligands.
-
Additives: In some instances, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) can accelerate the reaction rate.
Reaction Scheme: Stille Coupling
Caption: General scheme for the Stille coupling synthesis.
Catalytic Cycle of the Stille Coupling
Caption: Catalytic cycle for the Stille coupling.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound via Suzuki-Miyaura and Stille couplings. These are generalized from literature procedures for similar transformations and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
6-Bromopicolinic acid
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1 M
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromopicolinic acid (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Add palladium(II) acetate (0.05 equiv) and triphenylphosphine (0.10 equiv).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and acidify to pH ~4-5 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Stille Coupling
Materials:
-
Methyl 6-chloropicolinate
-
(4-Methoxyphenyl)tributylstannane
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Anhydrous toluene
-
Lithium chloride (LiCl)
-
Potassium fluoride (KF)
-
Dichloromethane
-
Saturated aqueous solution of potassium fluoride
-
Anhydrous magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 equiv), (4-methoxyphenyl)tributylstannane (1.1 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).
-
Add anhydrous and degassed toluene.
-
Heat the reaction mixture to reflux (typically 110 °C) under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
To quench the reaction and remove tin byproducts, add a saturated aqueous solution of potassium fluoride and stir vigorously for several hours.
-
Filter the resulting precipitate through a pad of celite, washing with dichloromethane.
-
Separate the organic layer, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude methyl 6-(4-methoxyphenyl)picolinate by column chromatography.
-
For hydrolysis of the ester, dissolve the purified product in a mixture of THF and water.
-
Add lithium hydroxide (2.0-3.0 equiv) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to pH ~4-5.
-
Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product.
Data Presentation and Comparison
| Parameter | Suzuki-Miyaura Coupling | Stille Coupling |
| Aryl Source | Boronic acid/ester | Organostannane |
| Toxicity | Boronic acids are generally low in toxicity. | Organotin compounds are highly toxic. |
| Byproduct Removal | Boron byproducts are typically water-soluble and easily removed. | Tin byproducts can be difficult to remove completely. |
| Reaction Conditions | Generally mild, requires a base. | Can require higher temperatures, often base-free. |
| Functional Group Tolerance | Very broad. | Very broad. |
| Commercial Availability of Reagents | A wide variety of boronic acids are commercially available. | A good selection of organostannanes is available. |
Purification and Characterization
The purification of this compound can be achieved through several methods, with the choice depending on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is an effective method for obtaining highly pure crystalline material, provided a suitable solvent system can be found.
-
Column Chromatography: Silica gel chromatography is a common method for purifying the product, especially on a smaller scale. A gradient elution system of ethyl acetate in hexanes, often with a small amount of acetic acid, can be effective.
Characterization of the final product should be performed using a combination of spectroscopic and analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The spectra should show the characteristic signals for the picolinic acid and 4-methoxyphenyl moieties.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the aromatic rings.
-
Melting Point: A sharp melting point is indicative of a pure compound.
Conclusion
The synthesis of this compound is readily achievable through well-established palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is often the preferred method due to the lower toxicity of the reagents and the ease of byproduct removal. However, the Stille coupling remains a viable and powerful alternative. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, the desired scale of the reaction, and the specific requirements for product purity. This guide provides the foundational knowledge and practical protocols to enable researchers to successfully synthesize this and related 6-aryl-picolinic acid derivatives.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. irl.umsl.edu [irl.umsl.edu]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Stille Coupling [organic-chemistry.org]
- 6. Stille reaction - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
In-Depth Technical Guide: 6-(4-Methoxyphenyl)picolinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known chemical properties, a generalized synthesis protocol, and potential biological activities of 6-(4-Methoxyphenyl)picolinic acid. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates information from closely related analogs to provide a predictive framework for its characteristics and behavior. All quantitative data is presented in structured tables, and a detailed experimental workflow for its synthesis via Suzuki-Miyaura coupling is provided, accompanied by a corresponding workflow diagram.
Core Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][2] |
| Molecular Weight | 229.23 g/mol | [2] |
| CAS Number | 86696-70-0 | [1] |
| Synonyms | 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | [1] |
Synthesis Methodology: Suzuki-Miyaura Coupling
A common and effective method for the synthesis of 6-aryl-picolinic acids is the Suzuki-Miyaura cross-coupling reaction. This involves the palladium-catalyzed reaction of a halo-substituted picolinic acid with an appropriate boronic acid. For this compound, this would typically involve the coupling of a 6-halopicolinic acid (e.g., 6-chloro- or 6-bromopicolinic acid) with 4-methoxyphenylboronic acid.
Generalized Experimental Protocol
Materials:
-
6-Halopicolinic acid (e.g., 6-chloropicolinic acid) (1.0 eq)
-
4-Methoxyphenylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0-3.0 eq)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask, add the 6-halopicolinic acid, 4-methoxyphenylboronic acid, palladium catalyst, and base.
-
Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent Addition: Degassed solvent is added to the flask via syringe.
-
Reaction: The reaction mixture is heated to a temperature appropriate for the chosen solvent and catalyst (typically 80-120 °C) and stirred for the required reaction time (monitored by TLC or LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then acidified (e.g., with 1M HCl) to a pH of ~3-4, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by a suitable method, such as column chromatography or recrystallization, to yield this compound.
Synthesis Workflow Diagram
Caption: Generalized workflow for the synthesis of this compound.
Expected Spectral Characteristics
While specific spectral data for this compound is not available, analysis of a closely related compound, N-(4-methoxyphenyl)picolinamide, can provide insight into the expected spectral features.
| Data Type | Expected Characteristics |
| ¹H NMR | Signals corresponding to the protons on the pyridine ring and the methoxyphenyl group would be expected. The chemical shifts would be influenced by the electron-withdrawing nature of the carboxylic acid and the electron-donating methoxy group. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine and methoxyphenyl rings, as well as the carboxylic acid and methoxy group carbons, would be anticipated. |
| Mass Spec. | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (229.23 g/mol ). |
| IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretch of the carboxylic acid, C-O stretch of the ether, and aromatic C-H and C=C stretches would be expected. |
Potential Biological Activity
Specific biological activity and signaling pathway data for this compound are not currently available in the scientific literature. However, the broader class of 6-aryl-picolinic acid derivatives has been investigated for various biological activities.
Derivatives of picolinic acid have been explored for their potential as herbicides . Some studies have shown that 6-aryl-2-picolinates can exhibit significant herbicidal activity. These compounds are believed to act as synthetic auxins, interfering with plant growth processes.
Furthermore, various substituted picolinic acid derivatives have been synthesized and evaluated for a range of other potential therapeutic applications, including anticancer and antimicrobial activities. The biological activity is often highly dependent on the nature and position of the substituents on both the pyridine and the aryl rings. Therefore, it is plausible that this compound could exhibit some biological activity, but experimental validation is required.
Signaling Pathways:
Due to the absence of specific biological activity data for this compound, no signaling pathway diagrams can be provided at this time. Further research into its biological targets and mechanism of action would be necessary to elucidate any relevant pathways.
Conclusion
This compound is a pyridine carboxylic acid derivative with potential for further investigation in various scientific fields, including medicinal chemistry and materials science. This guide has summarized its core chemical properties and provided a generalized, robust protocol for its synthesis. While specific experimental data on its physicochemical properties and biological activities are currently limited, the information on related compounds suggests that it is a molecule worthy of future study. Researchers are encouraged to use the provided methodologies as a starting point for their investigations and to contribute to the growing body of knowledge on this and related compounds.
References
Spectroscopic Unveiling of 6-(4-Methoxyphenyl)picolinic Acid: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 6-(4-methoxyphenyl)picolinic acid, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. By delving into the principles behind the data acquisition and interpretation, this guide serves as a practical resource for the structural elucidation and characterization of this and similar heterocyclic compounds.
Introduction: The Structural Significance of this compound
This compound (CAS 86696-70-0) is a bifunctional organic molecule featuring a pyridine-2-carboxylic acid (picolinic acid) core substituted with a 4-methoxyphenyl group at the 6-position.[1][2] The picolinic acid moiety is a known chelating agent, while the 4-methoxyphenyl group can engage in various intermolecular interactions, influencing the molecule's solubility, crystal packing, and biological activity. Accurate and unambiguous structural confirmation is paramount for any application, and a combination of spectroscopic techniques provides a powerful tool for this purpose. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a detailed interpretation grounded in fundamental principles and comparative analysis with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and spatial arrangement of atoms within the this compound molecule.
Methodologies for NMR Data Acquisition
To ensure high-quality, reproducible NMR data, the following experimental protocol is recommended:
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like the carboxylic acid proton.
-
Filter the solution through a small plug of glass wool into a standard 5 mm NMR tube to remove any particulate matter.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2 seconds.
-
The causality behind these choices lies in balancing signal-to-noise with experimental time. For ¹³C NMR, a proton-decoupled experiment simplifies the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.
¹H NMR Spectral Interpretation
dot graph "1H_NMR_Structure" { layout=neato; node [shape=none, fontsize=10]; edge [style=invis];
}
Predicted ¹H NMR Assignments for this compound.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| COOH | > 10 | Broad Singlet | - | The acidic proton is typically downfield and often broad due to exchange. |
| Pyridine-H (H3, H4, H5) | 7.5 - 8.5 | Doublet, Triplet, Doublet | ~ 7-8 | The protons on the pyridine ring will appear as a characteristic AX2 or ABC system, with chemical shifts influenced by the electron-withdrawing nitrogen and carboxylic acid group. |
| Methoxyphenyl-H (ortho to OMe) | ~ 7.0 | Doublet | ~ 8-9 | These protons are shielded by the electron-donating methoxy group and will be upfield relative to the other aromatic protons. They are coupled to the meta protons. |
| Methoxyphenyl-H (meta to OMe) | ~ 8.0 | Doublet | ~ 8-9 | These protons are deshielded by the proximity to the electron-withdrawing pyridine ring and will be further downfield. They are coupled to the ortho protons. |
| OCH₃ | ~ 3.9 | Singlet | - | The three equivalent protons of the methoxy group will appear as a sharp singlet. |
¹³C NMR Spectral Interpretation
The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Carboxylic Acid) | 165 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears significantly downfield. |
| C-N (Pyridine) | 145 - 160 | The carbon atoms attached to the nitrogen in the pyridine ring are deshielded. |
| C-Ar (Pyridine) | 120 - 140 | The remaining carbon atoms of the pyridine ring. |
| C-O (Methoxyphenyl) | 155 - 165 | The aromatic carbon directly attached to the oxygen of the methoxy group is significantly deshielded. |
| C-Ar (Methoxyphenyl) | 114 - 135 | The other carbon atoms of the methoxyphenyl ring, with the ortho and para carbons being more shielded than the meta carbon relative to the methoxy group. |
| OCH₃ | 55 - 60 | The carbon of the methoxy group is in the typical range for an sp³ hybridized carbon attached to an oxygen atom. |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of chemical bonds.
IR Data Acquisition Protocol
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
Data Acquisition:
-
Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment or clean ATR crystal to subtract from the sample spectrum.
dot graph "IR_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
Workflow for IR Spectroscopic Analysis.
IR Spectral Interpretation
The IR spectrum of this compound will be characterized by the following key absorption bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium | Ar-H |
| C-H Stretch (Aliphatic - OCH₃) | 2850 - 3000 | Medium | -OCH₃ |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong | -COOH |
| C=C and C=N Stretch (Aromatic Rings) | 1450 - 1600 | Medium to Strong | Pyridine and Phenyl Rings |
| C-O Stretch (Aryl Ether) | 1230 - 1270 (asymmetric) 1020 - 1075 (symmetric) | Strong | Ar-O-CH₃ |
| O-H Bend (Carboxylic Acid) | 1210 - 1320 | Medium | -COOH |
| C-H Out-of-Plane Bending (Aromatic) | 750 - 900 | Strong | Substituted Aromatic Rings |
The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The strong C=O stretch is also a key diagnostic peak. The combination of these with the aromatic C=C/C=N stretches and the strong C-O ether stretch provides definitive evidence for the structure of this compound.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
Mass Spectrometry Acquisition
Ionization Technique:
-
Electrospray Ionization (ESI): A soft ionization technique suitable for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.
Mass Analyzer:
-
Quadrupole, Time-of-Flight (TOF), or Orbitrap: High-resolution mass analyzers can provide highly accurate mass measurements, allowing for the determination of the molecular formula.
Mass Spectrum Interpretation
For this compound (C₁₃H₁₁NO₃), the expected molecular weight is 229.23 g/mol .[2]
-
Molecular Ion Peak: In ESI-MS, the spectrum will likely show a prominent peak at m/z 230.08 [M+H]⁺ in positive ion mode or m/z 228.06 [M-H]⁻ in negative ion mode.
-
Fragmentation Pattern: Common fragmentation pathways for picolinic acids include the loss of CO₂ (44 Da) from the deprotonated molecule or the loss of H₂O (18 Da) and CO (28 Da) from the protonated molecule. The methoxyphenyl group may also fragment, for instance, through the loss of a methyl radical (CH₃, 15 Da) or a methoxy radical (OCH₃, 31 Da).
dot graph "MS_Fragmentation" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];
}
A Primary Fragmentation Pathway in Negative Ion ESI-MS.
Conclusion: A Unified Spectroscopic Portrait
The collective evidence from NMR, IR, and MS provides a detailed and self-validating spectroscopic signature for this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise arrangement of protons and carbons, IR spectroscopy confirms the presence of key functional groups (carboxylic acid, pyridine, and aryl ether), and mass spectrometry verifies the molecular weight and provides clues to its structural integrity through fragmentation analysis. This comprehensive spectroscopic dataset is essential for the unambiguous identification and quality control of this compound in research and development settings.
References
- 1. 86696-70-0|this compound|BLD Pharm [bldpharm.com]
- 2. 86696-70-0 CAS MSDS (6-(4-Methoxyphenyl)-picolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Crystal Structure of 6-(4-Methoxyphenyl)picolinic Acid: A Technical Guide
Disclaimer: To date, the specific crystal structure of 6-(4-Methoxyphenyl)picolinic acid has not been deposited in publicly accessible crystallographic databases. This guide therefore provides a comprehensive, albeit prospective, technical framework for its synthesis, crystallization, and structural elucidation based on established methodologies for analogous compounds. The quantitative data presented herein is illustrative and based on closely related structures.
Introduction
Picolinic acid and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The 6-substituted picolinic acids, in particular, are key building blocks in the synthesis of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of atoms within the crystal lattice of these compounds is paramount for rational drug design, polymorphism screening, and the development of new materials with tailored properties.
This technical guide outlines a robust experimental workflow for determining the crystal structure of this compound. It is intended for researchers, scientists, and drug development professionals, providing detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction (SC-XRD) analysis.
Synthesis and Characterization
A plausible and efficient route for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is widely used for the formation of carbon-carbon bonds between aryl halides and boronic acids.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling
The reaction involves the coupling of 6-chloropicolinic acid with 4-methoxyphenylboronic acid.
Experimental Protocol:
-
Reaction Setup: A 100 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Reagents: To the flask are added 6-chloropicolinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
Solvent and Base: A degassed mixture of toluene (20 mL) and a 2M aqueous solution of sodium carbonate (10 mL) is added.
-
Reaction Conditions: The reaction mixture is heated to 80-90 °C and stirred under a nitrogen atmosphere for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound as a solid.
Physicochemical Characterization
The identity and purity of the synthesized compound should be confirmed by standard analytical techniques. The following table presents hypothetical characterization data based on typical values for similar compounds.
| Analysis | Hypothetical Data |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 13.5 (s, 1H, COOH), 8.1-7.9 (m, 3H, Ar-H), 7.8 (d, 1H, Ar-H), 7.1 (d, 2H, Ar-H), 3.8 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ 165.5, 161.0, 155.0, 148.0, 139.0, 130.0, 125.0, 120.0, 114.5, 55.5 |
| Mass Spec. (ESI+) | m/z 230.07 [M+H]⁺ |
| Melting Point | 185-190 °C |
Crystallization
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
Experimental Protocol for Crystallization
Slow evaporation is a commonly employed and effective technique for growing single crystals of picolinic acid derivatives.
-
Solvent Screening: The solubility of the purified this compound is tested in a range of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, and mixtures thereof with water).
-
Preparation of Saturated Solution: A saturated or near-saturated solution of the compound is prepared in a suitable solvent or solvent system at room temperature or with gentle heating.
-
Slow Evaporation: The solution is filtered into a clean vial, which is then loosely covered to allow for slow evaporation of the solvent at a constant temperature.
-
Crystal Harvesting: The formation of crystals is monitored over several days to weeks. Once suitable crystals have formed, they are carefully harvested from the mother liquor.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the three-dimensional atomic arrangement in a crystal.[1]
Experimental Protocol for SC-XRD
-
Crystal Mounting: A suitable single crystal of this compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection: X-ray diffraction data are collected on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is maintained at a constant temperature (e.g., 100 K or 293 K) during data collection.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically, and hydrogen atoms are placed in calculated positions.
Hypothetical Crystallographic Data
The following table presents a hypothetical set of crystallographic data for this compound, based on the data for the closely related compound, 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile, to provide a realistic example of the expected parameters.[2]
| Parameter | Hypothetical Value |
| Chemical Formula | C₁₃H₁₁NO₃ |
| Formula Weight | 229.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~5.5 |
| c (Å) | ~22.0 |
| α (°) | 90 |
| β (°) | ~95 |
| γ (°) | 90 |
| Volume (ų) | ~1020 |
| Z | 4 |
| Calculated Density (g/cm³) | ~1.49 |
| R-factor (%) | < 5 |
Visualizations
Experimental Workflow
The overall experimental workflow from synthesis to structural analysis is depicted in the following diagram.
Caption: A flowchart illustrating the synthesis and structural analysis of this compound.
Signaling Pathways
As the biological activity and associated signaling pathways of this compound are not yet established, a diagram of signaling pathways cannot be provided at this time. Further pharmacological studies would be required to elucidate its mechanism of action.
Conclusion
This technical guide provides a comprehensive and detailed framework for the synthesis, crystallization, and crystal structure determination of this compound. While the specific crystallographic data for this compound is not currently available in the public domain, the protocols and illustrative data presented here offer a complete roadmap for researchers to undertake this investigation. The successful elucidation of its crystal structure will be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of its structure-property relationships and facilitating its potential applications.
References
Biological activity of 6-(4-Methoxyphenyl)picolinic acid derivatives
An In-depth Technical Guide on the Biological Activity of 6-Aryl-Picolinic Acid Derivatives: A Case Study of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acids as Herbicides
Introduction
Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal and agricultural chemistry. Its derivatives have been explored for a wide range of biological activities. This guide focuses on the biological activity of 6-aryl-substituted picolinic acid derivatives. While the specific biological profile of 6-(4-Methoxyphenyl)picolinic acid in a pharmacological context is not extensively documented in publicly available literature, a closely related class of compounds, the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids, has been thoroughly investigated for its potent herbicidal activity.[1][2][3]
This document provides a detailed overview of the synthesis, biological evaluation, and mechanism of action of these herbicidal derivatives as a case study. The methodologies and structure-activity relationship (SAR) insights presented here can serve as a valuable reference for researchers and drug development professionals interested in the broader class of 6-aryl-picolinic acids.
Quantitative Biological Activity Data
The primary biological activity evaluated for the 6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid derivatives was their ability to inhibit the root growth of Arabidopsis thaliana. The half-maximal inhibitory concentration (IC50) values were determined for a series of synthesized compounds. A lower IC50 value indicates higher herbicidal potency. For comparison, the IC50 value of the commercial herbicide Halauxifen-methyl was 1.35 µM.[1][2][3]
| Compound ID | R1 Group | R2 Group | IC50 (µM) for A. thaliana Root Growth Inhibition |
| V-1 | CH3 | H | 0.22 |
| V-2 | CH3 | 4-F | 0.21 |
| V-3 | CF3 | 4-CH3 | 0.11 |
| V-4 | CH3 | 4-F | 0.21 |
| V-5 | CF3 | H | 0.15 |
| V-6 | CF3 | 4-F | 0.04 |
| V-7 | CH3 | 4-Cl | 0.03 |
| V-8 | CHF2 | 4-Cl | 0.04 |
| V-9 | CF3 | 4-Cl | 0.05 |
| V-10 | CH3 | 4-Br | 0.08 |
| V-11 | CHF2 | 4-Br | 0.10 |
| V-12 | CF3 | 4-Br | 0.08 |
| V-13 | CH3 | 4-CH3 | 0.20 |
| V-14 | CHF2 | 4-CH3 | 0.15 |
| V-15 | CF3 | 4-CH3 | 0.11 |
| V-16 | CH3 | 4-OCH3 | 0.25 |
| V-17 | CHF2 | 4-OCH3 | 0.22 |
| V-18 | CF3 | 4-OCH3 | 0.18 |
| V-19 | CH3 | 4-i-Pr | 0.17 |
| V-20 | CHF2 | 4-i-Pr | 0.12 |
Experimental Protocols
General Synthesis of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives
The synthesis of the target compounds involved a multi-step process, which is a common approach for creating libraries of related compounds for SAR studies.
Step 1: Synthesis of Aryl-Substituted Pyrazole (Intermediate 2)
-
An aryl methyl ketone is reacted with trifluoroacetic anhydride in the presence of a base to form an aryl trifluoromethyl diketone (Intermediate 1).
-
Intermediate 1 is then cyclized with hydrazine hydrate in a suitable solvent like ethanol under reflux to yield the aryl-substituted pyrazole (Intermediate 2).
Step 2: Synthesis of the Final Picolinic Acid Derivative (Final Product)
-
The aryl-substituted pyrazole (Intermediate 2) is reacted with 4-amino-3,5,6-trichloro-2-picolinic acid (a common starting material for synthetic auxin herbicides) in a polar aprotic solvent such as DMF.
-
A base, such as potassium carbonate, is added to facilitate the nucleophilic aromatic substitution reaction, where the pyrazole nitrogen displaces the chlorine atom at the 6-position of the picolinic acid ring.
-
The reaction mixture is heated, and after completion, the final product is isolated and purified using standard techniques like crystallization or column chromatography.
Arabidopsis thaliana Root Growth Inhibition Assay
This in vitro assay is a standard method for evaluating the herbicidal activity of compounds that affect plant growth.
-
Preparation of Test Solutions: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions. These are then diluted with the growth medium to achieve a range of test concentrations.
-
Plating of Seedlings: Seeds of Arabidopsis thaliana are surface-sterilized and germinated on a nutrient agar medium. After a few days, seedlings of uniform size are transferred to new agar plates containing the different concentrations of the test compounds.
-
Incubation: The plates are incubated vertically in a growth chamber under controlled conditions of light and temperature to allow the roots to grow downwards along the surface of the agar.
-
Measurement and Analysis: After a set period (e.g., 7-10 days), the length of the primary root of each seedling is measured. The percentage of root growth inhibition is calculated by comparing the root length in the presence of the compound to the root length of control seedlings grown in the absence of the compound.
-
IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of root growth, is calculated by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action: Auxin Signaling Pathway
The herbicidal activity of these picolinic acid derivatives stems from their action as synthetic auxins. They mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth, which ultimately results in the death of the plant. The core of this mechanism is the auxin signaling pathway, which involves the TIR1/AFB family of F-box proteins.[1][2][3]
Description of the Pathway:
-
The synthetic auxin (the picolinic acid derivative) enters the plant cell nucleus.
-
It binds to the TIR1/AFB F-box protein, which is part of the SCF E3 ubiquitin ligase complex.
-
This binding promotes the interaction between TIR1/AFB and Aux/IAA repressor proteins.
-
The SCF complex then polyubiquitinates the Aux/IAA repressors, marking them for degradation by the 26S proteasome.
-
The degradation of Aux/IAA repressors releases the Auxin Response Factors (ARFs), which are transcription factors.
-
The now-active ARFs bind to the promoters of auxin-responsive genes, leading to their transcription.
-
The overexpression of these genes results in uncontrolled cell division and elongation, ultimately causing plant death.
Molecular docking studies have shown that potent herbicidal derivatives, such as compound V-7, fit well into the auxin-binding pocket of the AFB5 receptor, a member of the TIR1/AFB family.[1][2]
Conclusion
While direct data on the medicinal biological activity of this compound derivatives is limited, the detailed investigation of structurally related 6-aryl-picolinic acids for herbicidal purposes provides a robust framework for understanding how this class of compounds can be synthesized and evaluated. The quantitative data on root growth inhibition, the detailed experimental protocols, and the elucidated mechanism of action in plants demonstrate the potential for significant biological activity within this scaffold. Future research could apply similar systematic approaches to synthesize and screen this compound derivatives against pharmacological targets to explore their potential as therapeutic agents.
References
An In-depth Technical Guide to the Mechanism of Action of 6-Aryl-2-Picolinic Acids as Synthetic Auxins
Abstract
The 6-aryl-2-picolinic acids represent a significant class of synthetic auxin herbicides, vital for modern agriculture in managing broadleaf weeds.[1][2] Their efficacy stems from a sophisticated molecular mechanism that mimics the natural plant hormone indole-3-acetic acid (IAA), leading to a catastrophic disruption of regulated plant growth.[3][4] This guide provides a detailed examination of their mechanism of action, focusing on their primary molecular target, the SCFTIR1/AFB E3 ubiquitin ligase complex. We will dissect how these synthetic compounds act as a "molecular glue," enhancing the interaction between auxin co-receptors and their Aux/IAA transcriptional repressor substrates. This guide will detail the key experimental workflows used to validate this mechanism, explore the downstream physiological consequences, and discuss the structure-activity relationships that govern the potency of these molecules. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of herbicides.
Introduction to 6-Aryl-2-Picolinic Acids
The picolinic acid family of compounds, characterized by a pyridine-2-carboxylic acid scaffold, has long been a cornerstone of herbicide development.[5][6] The introduction of an aryl group at the 6-position created a new subclass with enhanced efficacy and a distinct biological activity profile.[7] Compounds like halauxifen-methyl and the more recent florpyrauxifen-benzyl are prominent examples that offer excellent control of broadleaf weeds, including those resistant to other herbicide classes.[8][9]
These compounds are systemic, absorbed through both leaves and roots, and translocated throughout the plant, accumulating in meristematic tissues where active growth occurs.[10][11][12] At a physiological level, they induce uncontrolled and disorganized growth, leading to symptoms like leaf epinasty (downward curling), stem twisting, and tissue swelling, ultimately resulting in plant death.[4][13] This potent herbicidal activity is a direct result of their ability to hijack the plant's primary growth signaling pathway: the auxin response pathway.
The Core Mechanism: Hijacking the Auxin Signaling Pathway
The action of 6-aryl-2-picolinic acids is a classic example of targeted molecular mimicry. They function as agonists of the natural plant hormone auxin, but with much greater stability and persistence, leading to a sustained and overwhelming signal.
Overview of the Endogenous Auxin Pathway
In a healthy plant, auxin levels are tightly controlled. At low concentrations, transcriptional repressor proteins called Aux/IAAs bind to Auxin Response Factors (ARFs), preventing them from activating gene expression. When natural auxin (IAA) levels rise, IAA binds to an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or its AUXIN SIGNALING F-BOX (AFB) homologs.[14] This binding event stabilizes the interaction between TIR1 and an Aux/IAA protein. TIR1 is part of a larger E3 ubiquitin ligase complex (SCFTIR1/AFB), which then tags the Aux/IAA protein for destruction by the 26S proteasome.[14][15] The removal of the Aux/IAA repressor liberates the ARF transcription factor, which can then activate the expression of hundreds of auxin-responsive genes that drive cell elongation, division, and differentiation.
The Molecular Target: The SCFTIR1/AFB Co-receptor Complex
The key insight into the mechanism of synthetic auxins is the understanding that the receptor is not TIR1/AFB alone. Instead, the true receptor is a co-receptor complex formed by TIR1/AFB and a specific Aux/IAA protein.[15] The auxin molecule sits in a pocket at the interface of these two proteins, acting as a "molecular glue" to stabilize their interaction.
Different combinations of TIR1/AFB and Aux/IAA proteins can form co-receptors with varying affinities for auxin, allowing for a wide range of sensitivities and responses within the plant.[15] This combinatorial complexity is crucial for the nuanced control of plant development.
The "Molecular Glue" Hypothesis in Action
6-aryl-2-picolinic acids function by binding directly into this co-receptor pocket. Genetic and biochemical studies have revealed that these synthetic auxins show a strong preference for specific members of the TIR1/AFB family. Notably, the AFB5 protein has been identified as a high-affinity target for picolinate auxins like picloram and halauxifen-methyl.[8][16] Arabidopsis mutants lacking a functional AFB5 protein exhibit significant resistance to these herbicides, but not to other auxins like 2,4-D, confirming the specificity of this interaction.[16]
By acting as a potent molecular glue, the 6-aryl-2-picolinic acid locks the SCFAFB5 complex onto its Aux/IAA substrate, leading to relentless ubiquitination and degradation. This sustained removal of repressors causes a massive, unregulated activation of auxin-responsive genes, triggering the chaotic growth that ultimately kills the susceptible plant.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Aminopyralid (Aminopyralid) - Revista Cultivar [revistacultivar.com]
- 4. howplantswork.wordpress.com [howplantswork.wordpress.com]
- 5. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. solutionsstores.com [solutionsstores.com]
- 11. mdpi.com [mdpi.com]
- 12. apvma.gov.au [apvma.gov.au]
- 13. mda.state.mn.us [mda.state.mn.us]
- 14. Frontiers | TIR1/AFB proteins: Active players in abiotic and biotic stress signaling [frontiersin.org]
- 15. A combinatorial TIR1/AFB-Aux/IAA co-receptor system for differential sensing of auxin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mutations in an auxin receptor homolog AFB5 and in SGT1b confer resistance to synthetic picolinate auxins and not to 2,4-dichlorophenoxyacetic acid or indole-3-acetic acid in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architect's Guide to Picolinic Acid Scaffolds: Synthesis, Derivatization, and Application in Modern Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Enduring Relevance of the Picolinic Acid Moiety
Picolinic acid, a simple pyridine-2-carboxylic acid, is far more than a mere building block; it is a privileged scaffold in medicinal chemistry and materials science.[1] As an endogenous metabolite of tryptophan, it plays a fascinating role in human physiology, from modulating immune responses to facilitating ion transport.[2][3][4] This inherent biological relevance, combined with its exceptional capacity as a bidentate chelating agent, has cemented its status as a cornerstone for the development of novel therapeutics, agrochemicals, and molecular probes.[3][5]
This guide is structured to provide a comprehensive, field-proven perspective on the discovery and synthesis of novel picolinic acid derivatives. We will move beyond simple recitation of protocols to explore the underlying strategic considerations, the "why" behind the "how," that drive successful derivatization campaigns. Our journey will encompass the foundational strategies for manipulating the picolinic acid core, delve into detailed experimental workflows, and illuminate the pathways to translating these molecules into functional applications.
Chapter 1: Strategic Foundations for Picolinic Acid Derivatization
The synthetic versatility of picolinic acid stems from two primary reactive centers: the carboxylic acid group and the pyridine ring itself. A successful synthetic strategy begins with a clear understanding of the desired target structure and the most efficient sequence of modifications.
The Logic of Synthetic Route Design
The choice of initial strategy—whether to functionalize the ring first or derivatize the carboxyl group—is a critical decision dictated by the stability of the desired substituents to subsequent reaction conditions. For instance, if a sensitive functional group is to be installed on the pyridine ring, it is often prudent to first convert the carboxylic acid to a more robust ester, which can be hydrolyzed in the final step. Conversely, if ring functionalization requires harsh acidic conditions, the carboxylic acid may be left unprotected to leverage its directing effects and inherent stability.
The following diagram illustrates the primary decision-making workflow in designing a synthetic route for a generic substituted picolinic acid derivative.
Caption: High-level workflow for selecting a synthetic strategy.
The Pyridine Ring as a Canvas: Key Functionalization Reactions
The electron-deficient nature of the pyridine ring dictates its reactivity. While electrophilic substitution is generally more challenging than in benzene, it can be achieved, often requiring forcing conditions. More commonly, the ring is functionalized via nucleophilic substitution or through modern cross-coupling methodologies.
-
Nitration and Reduction: A classic route to introduce an amino group, a versatile handle for further derivatization, involves nitration followed by reduction. For example, 4-aminopicolinic acid can be synthesized by the nitration of picolinic acid N-oxide, followed by catalytic hydrogenation.[6] The N-oxide is used to activate the 4-position for electrophilic attack.
-
Halogenation and Cross-Coupling: The introduction of a halogen (Cl, Br, I) onto the pyridine ring opens the door to a vast array of powerful C-C and C-N bond-forming reactions. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Sonogashira reactions, are indispensable tools for installing aryl, heteroaryl, or alkynyl groups.[6] This strategy is particularly valuable for building molecular complexity and exploring structure-activity relationships (SAR).
-
Multi-Component Reactions (MCRs): For rapid library synthesis, MCRs offer an elegant and efficient approach. A notable example is the synthesis of picolinate derivatives through a cooperative vinylogous anomeric-based oxidation involving an aldehyde, an ammonium source, malononitrile, and a pyruvate derivative, often facilitated by a heterogeneous catalyst.[7][8] This allows for the construction of the substituted pyridine core in a single, atom-economical step.
The Carboxylic Acid as a Gateway: Derivatization Pathways
The carboxylic acid moiety is a versatile anchor for introducing a wide range of functionalities, most commonly through the formation of esters and amides.
-
Esterification: Conversion to an ester is often performed to protect the carboxylic acid, increase lipophilicity, or act as a prodrug strategy. Standard methods include Fischer esterification (acid-catalyzed reaction with an alcohol) or reaction of the corresponding acyl chloride with an alcohol.
-
Amide Coupling: Amide bond formation is arguably the most common derivatization in medicinal chemistry, enabling the exploration of interactions with biological targets. This is typically achieved by activating the carboxylic acid, for instance, by converting it to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with a primary or secondary amine.[1][9] Peptide coupling reagents (e.g., HATU, HOBt/EDC) offer milder alternatives for sensitive substrates.
Chapter 2: Field-Proven Experimental Protocols
The following protocols are presented as self-validating systems, providing sufficient detail for replication and adaptation. The causality behind key steps is explained to empower the researcher with a deeper understanding of the process.
Protocol: Synthesis of 4-Aminopicolinic Acid via Nitration and Reduction[6]
This two-step procedure provides a foundational route to an aminated picolinic acid scaffold.
Step 1: Synthesis of 4-Nitropicolinic Acid N-Oxide
-
Rationale: Picolinic acid N-oxide is used as the starting material because the N-oxide group activates the C4 position towards electrophilic nitration and directs the incoming nitro group.
-
Procedure:
-
Carefully add picolinic acid N-oxide (1 equivalent) in portions to a stirred mixture of fuming sulfuric acid and fuming nitric acid at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to 90 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture and pour it carefully onto crushed ice.
-
Neutralize with a saturated solution of sodium bicarbonate until the pH is ~7.
-
The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Reduction to 4-Aminopicolinic Acid
-
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing an aromatic nitro group to an amine without affecting the carboxylic acid or the pyridine ring. Palladium on carbon (Pd/C) is a robust and widely used catalyst for this transformation.
-
Procedure:
-
Dissolve 4-nitropicolinic acid N-oxide (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Add 10% Palladium on carbon (approx. 5-10 mol% Pd).
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Remove the solvent under reduced pressure to yield 4-aminopicolinic acid.
-
Protocol: General Amide Coupling via Acyl Chloride Formation[1][9]
This protocol describes a robust method for synthesizing picolinamide derivatives.
Caption: Workflow for picolinamide synthesis.
-
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting carboxylic acids to acyl chlorides. The acyl chloride is much more electrophilic than the parent carboxylic acid, readily reacting with nucleophilic amines. A catalytic amount of DMF accelerates the reaction via the formation of the Vilsmeier reagent. A base, such as triethylamine, is required in the second step to neutralize the HCl generated during the reaction.
-
Procedure:
-
To a stirred solution of the picolinic acid derivative (1 equivalent) in an anhydrous solvent (e.g., DCM or THF), add a catalytic amount of DMF.
-
Carefully add thionyl chloride (1.2-2.0 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases and TLC analysis indicates complete conversion.
-
Remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude picolinoyl chloride hydrochloride can often be used directly.
-
Dissolve the crude acyl chloride in anhydrous THF.
-
In a separate flask, dissolve the desired amine (1 equivalent) and triethylamine (2 equivalents) in anhydrous THF.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Filter the mixture to remove triethylamine hydrochloride and concentrate the filtrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization.
-
Chapter 3: Structure-Activity Relationships and Biological Significance
The pharmacological profile of picolinic acid derivatives can be dramatically altered by modifying the substitution pattern on the pyridine ring.[2] Understanding these structure-activity relationships (SAR) is crucial for rational drug design.
The Role of Chelation and Lipophilicity
Many of the biological effects of picolinic acid derivatives are linked to their ability to chelate divalent metal ions like Zn²⁺ and Fe²⁺.[4][10] This action can disrupt the function of metalloenzymes and zinc finger proteins, which are critical for processes like viral replication.[11][12]
A quantitative structure-toxicity relationship (QSTR) study on a series of picolinic acid analogs identified two key molecular descriptors that govern their growth inhibitory effects:[10]
-
Partial Charge on Nitrogen: This relates to the molecule's ability to chelate zinc.
-
LogP (Hydrophobicity): This determines the molecule's ability to cross cell membranes.
This implies that a successful derivative often strikes a balance between strong chelating ability and sufficient lipophilicity to reach its intracellular target.
Case Study: SAR of Picolinic Acid Herbicides
Picolinic acids are a prominent class of synthetic auxin herbicides.[5][13] The discovery of novel herbicides like halauxifen-methyl has been driven by systematic modification of the picolinic acid core. For example, studies have shown that introducing a substituted pyrazolyl group at the 6-position of the picolinic acid ring can lead to compounds with potent, broad-spectrum herbicidal activity.[5][14]
| Compound/Scaffold | Key Structural Feature | Biological Activity (Relative) | Reference |
| Picloram | 4-amino-3,5,6-trichloropicolinic acid | Standard Auxin Herbicide | [5] |
| Clopyralid Derivative | 3-chloro-6-pyrazolyl-2-picolinic acid | Improved post-emergence activity | [5][14] |
| Compound V-7 | 4-amino-3,5-dichloro-6-(5-aryl-pyrazolyl) | IC₅₀ 45x lower than halauxifen-methyl | [5] |
| Compound V-8 | 6-(5-aryl-pyrazolyl) derivative | Better herbicidal activity than picloram | [13] |
This data clearly demonstrates that significant gains in potency and selectivity can be achieved through targeted derivatization of the pyridine core, providing a roadmap for future design efforts.
Chapter 4: Future Directions and Concluding Remarks
The picolinic acid scaffold continues to be a fertile ground for discovery. Emerging synthetic methodologies, such as late-stage functionalization and photocatalysis, are poised to unlock novel chemical space. The development of derivatives for targeted applications, including bifunctional probes for molecular imaging and bioconjugation, represents a particularly exciting frontier.[15] As our understanding of the complex interplay between chemical structure and biological function deepens, rationally designed picolinic acid derivatives will undoubtedly play an increasingly important role in addressing challenges in medicine and agriculture.
References
- 1. benchchem.com [benchchem.com]
- 2. ijirt.org [ijirt.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 6. irl.umsl.edu [irl.umsl.edu]
- 7. Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. selleckchem.com [selleckchem.com]
- 12. trial.medpath.com [trial.medpath.com]
- 13. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
Solubility studies of 6-(4-Methoxyphenyl)picolinic acid
An In-depth Technical Guide for the Comprehensive Solubility Assessment of 6-(4-Methoxyphenyl)picolinic acid
Foreword: A Strategic Approach to Solubility Profiling
In the landscape of drug discovery and development, understanding a compound's aqueous solubility is not merely a data point; it is a cornerstone of its entire developability profile. Poor solubility can precipitate a cascade of challenges, from unreliable in vitro assay results to compromised in vivo absorption and bioavailability.[1][2] This guide provides a comprehensive framework for the solubility characterization of this compound. As a Senior Application Scientist, my objective is to move beyond rote protocols and instill a deep understanding of the strategic and mechanistic considerations that underpin a robust solubility assessment. We will explore not just how to measure solubility, but why specific methods are chosen, how to interpret the data with nuance, and how to build a self-validating experimental workflow.
Compound Profile: this compound
A thorough understanding of the target molecule is the mandatory first step in designing any meaningful biopharmaceutical characterization.
-
Structure:
-
Key Identifiers:
-
Inferred Physicochemical Properties: The structure contains a carboxylic acid moiety on a pyridine ring, making it an acidic compound. While the exact pKa of this specific molecule is not readily available in public literature, the pKa of the parent compound, picolinic acid, is approximately 5.32.[5] The presence of the methoxyphenyl group will influence lipophilicity and crystal packing, but the carboxylic acid remains the primary driver of pH-dependent solubility. We can, therefore, hypothesize that this compound is a weak acid. This is a critical insight, as the solubility of such ionizable compounds is strictly dependent on the pH of the medium.[1][6] Basic salts of weak acids are generally more soluble in acidic solutions (pH < 7) and less soluble in basic solutions (pH > 7).[7][8]
The Duality of Solubility: Kinetic vs. Thermodynamic Assessment
A frequent point of confusion in early development is the distinction between kinetic and thermodynamic solubility. Choosing the right assay at the right time is crucial for efficient resource allocation.
-
Kinetic Solubility: This is a high-throughput measurement of how readily a compound, typically dissolved in an organic solvent like DMSO, precipitates when introduced into an aqueous buffer.[2][9] It is not a true equilibrium measurement.
-
Application: Ideal for the early discovery phase (e.g., lead identification) to quickly screen large numbers of compounds and flag potential issues.[2][9]
-
Causality: We use this first because it's fast and requires minimal material.[10] A high kinetic solubility value suggests a lower propensity for immediate precipitation, which is favorable, but it can often overestimate the true solubility because the compound may form a supersaturated or amorphous precipitate.[11]
-
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions.[1][9]
-
Application: Essential for later-stage development, including lead optimization and pre-formulation, where precise data is needed to predict in vivo behavior and develop formulations.[9][12]
-
Causality: This assay involves agitating an excess of the solid compound in the aqueous medium for an extended period (e.g., 24-48 hours) to ensure a true equilibrium is reached between the dissolved and undissolved solid.[13] This value is more representative of the conditions the drug will encounter in the gastrointestinal tract.
-
The following diagram illustrates a logical workflow for integrating these assessments.
Core Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating controls and clear endpoints.
Protocol 1: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
This method leverages light scattering (nephelometry) to detect compound precipitation.[14]
Rationale: This assay is chosen for initial screening due to its speed and low compound consumption. It quickly identifies compounds that will precipitate immediately upon introduction to an aqueous environment, a major red flag for in vitro biological assays.[10]
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to ~0.02 mM).
-
Aqueous Transfer: Using a liquid handler, transfer a small, precise volume (e.g., 2 µL) from the DMSO plate to a corresponding 96-well clear-bottom plate containing the aqueous buffer (e.g., 198 µL of pH 7.4 phosphate-buffered saline, PBS). This results in a final DMSO concentration of 1%.
-
Incubation: Shake the plate for a defined period, typically 1-2 hours, at a controlled temperature (e.g., 25°C).[10]
-
Measurement: Read the plate on a nephelometer or a plate reader capable of measuring light scattering (turbidity) at a wavelength such as 620 nm.[12]
-
Data Analysis: The kinetic solubility is defined as the highest concentration that does not produce a significant increase in turbidity above the background (buffer + 1% DMSO).
-
Controls:
-
Positive Control: A known poorly soluble compound (e.g., Nicardipine).
-
Negative Control: A known highly soluble compound (e.g., Haloperidol).[1]
-
Blank: Buffer with 1% DMSO only.
-
Protocol 2: Thermodynamic Equilibrium Solubility Assay (Shake-Flask Method)
This is the definitive method for determining true equilibrium solubility.[15]
Rationale: This method ensures that the system has reached thermodynamic equilibrium, providing a solubility value that is crucial for predicting oral absorption and guiding formulation efforts. The extended incubation time allows for slow dissolution and potential solid-state phase transitions to the most stable, and typically least soluble, crystal form.[16]
Step-by-Step Methodology:
-
Compound Addition: Add an excess amount of solid this compound (e.g., 1-2 mg) to a glass vial. The key is to ensure solid material remains at the end of the experiment, confirming saturation.
-
Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 7.4 PBS, Simulated Gastric Fluid, Simulated Intestinal Fluid).
-
Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C) for 24 to 48 hours. A 48-hour time point is recommended to confirm equilibrium has been reached (i.e., the concentration does not increase between 24 and 48 hours).
-
Phase Separation: After equilibration, allow the vials to sit undisturbed for a short period to let heavy solids settle. Withdraw the supernatant and filter it through a low-binding 0.22 µm PVDF syringe filter to remove any remaining undissolved particles. Causality Note: Filtration is preferred over centrifugation as the latter may not remove very fine particles, leading to an overestimation of solubility.[16]
-
Quantification: Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) and determine the concentration of the dissolved compound using a validated analytical method like HPLC-UV (see Section 4.0).
-
Solid-State Analysis: Recover the remaining solid from the vial and analyze it using polarized light microscopy or Powder X-ray Diffraction (PXRD) to confirm that the crystal form has not changed during the experiment.[11][16] This is a critical self-validation step.
Protocol 3: pH-Solubility Profile Determination
Rationale: For an ionizable compound like this compound, solubility is a function of pH.[17] This profile is essential for understanding how solubility will change as the compound transits through the variable pH environments of the gastrointestinal tract.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 1.2, 2.0, 4.5, 6.8, 7.4, and 8.0).
-
Solubility Measurement: Perform the Thermodynamic Equilibrium Solubility Assay (Protocol 2) in each of the prepared buffers.
-
Data Plotting: Plot the measured solubility (in µg/mL or µM, often on a log scale) against the pH of the buffer.
-
Mechanistic Interpretation: For a weak acid, solubility is expected to be lowest at low pH (where the molecule is in its neutral, less soluble form) and increase as the pH rises above the pKa (where the molecule is converted to its ionized, more soluble carboxylate salt).[6][18]
The relationship between pH, pKa, and the ionization state that drives solubility is illustrated below.
Analytical Quantification: HPLC-UV Method
A robust and validated analytical method is required to quantify the compound concentration in the filtered samples from the thermodynamic assays.
Rationale: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a specific, sensitive, and reliable method for quantifying small organic molecules. It can separate the analyte of interest from potential impurities or degradants, which is a major advantage over simple UV-spectroscopy.[11][16] Methods for analyzing picolinic acid derivatives by reverse-phase HPLC are well-established.[19][20]
Step-by-Step Protocol:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[19]
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., 0.1% Trifluoroacetic Acid or Phosphoric Acid in water) and an organic solvent (e.g., Acetonitrile). An acidic mobile phase helps ensure sharp peak shapes for acidic analytes.[21]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound. A wavelength of ~265 nm is often suitable for picolinic acid derivatives.[20]
-
Standard Curve: Prepare a series of calibration standards of known concentrations (e.g., from 0.1 µg/mL to 100 µg/mL) in the mobile phase.
-
Analysis: Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration). Then, inject the appropriately diluted, filtered samples from the solubility experiments.
-
Calculation: Determine the concentration in the samples by interpolating their peak areas from the linear regression of the standard curve. Remember to account for the dilution factor.
Data Presentation and Interpretation
Clear and concise data presentation is crucial for decision-making.
Table 1: Kinetic Solubility Screening Results
| Compound ID | Test Concentration (µM) | Result | Kinetic Solubility (µM) |
|---|---|---|---|
| 6-(4-MPA) | 200 | Precipitate | < 50 |
| 100 | Precipitate | ||
| 50 | Precipitate | ||
| 25 | Clear | ||
| Control (+) | 50 | Precipitate | < 50 |
| Control (-) | 200 | Clear | > 200 |
Table 2: Thermodynamic Solubility in Various Media (T = 25°C)
| Medium | pH | Solubility (µg/mL) | Solubility (µM) | Solid Form Post-Assay |
|---|---|---|---|---|
| Water | ~4.5 | Value | Value | Crystalline (Form I) |
| SGF (pH 1.2) | 1.2 | Value | Value | Crystalline (Form I) |
| FaSSIF (pH 6.5) | 6.5 | Value | Value | Crystalline (Form I) |
| Ethanol | N/A | Value | Value | Crystalline (Form I) |
Table 3: pH-Solubility Profile Data (T = 25°C)
| Buffer pH | Measured Solubility (µg/mL) |
|---|---|
| 1.2 | Value |
| 2.0 | Value |
| 4.5 | Value |
| 6.8 | Value |
| 7.4 | Value |
| 8.0 | Value |
Interpretation: The collected data provides a holistic view. A low kinetic solubility (<50 µM) would be an early warning. The thermodynamic data provides the definitive baseline, and the pH-profile explains the compound's behavior. For this compound, we would expect to see the lowest solubility at pH 1.2-2.0, with a significant increase as the pH moves above ~5.0. This information directly informs which segment of the GI tract will favor dissolution and absorption.
References
- 1. sygnaturediscovery.com [sygnaturediscovery.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | CAS 86696-70-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. This compound - CAS:86696-70-0 - 北京迈瑞达科技有限公司 [mreda.com.cn]
- 5. chemister.ru [chemister.ru]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 17.6 pH Effects on Solubility - Chad's Prep® [chadsprep.com]
- 8. m.youtube.com [m.youtube.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. ovid.com [ovid.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Solubility Test | AxisPharm [axispharm.com]
- 14. rheolution.com [rheolution.com]
- 15. researchgate.net [researchgate.net]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. fiveable.me [fiveable.me]
- 18. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 19. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Picolinic Acid | SIELC Technologies [sielc.com]
The Enigmatic Therapeutic Potential of 6-(4-Methoxyphenyl)picolinic Acid: A Landscape of Unexplored Targets
An In-depth Analysis for Researchers and Drug Development Professionals
Disclaimer: As of late 2025, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of specific research detailing the therapeutic targets, mechanism of action, or biological activity of the compound 6-(4-Methoxyphenyl)picolinic acid . While the compound is commercially available, it appears to be a largely uncharacterized molecule in the context of pharmacological research. This guide, therefore, aims to provide a foundational understanding by exploring the therapeutic landscape of its core chemical scaffolds—picolinic acid and the 4-methoxyphenyl moiety—to infer potential areas of investigation for this novel compound.
Deconstructing the Molecule: Clues from its Core Components
The structure of this compound combines two key chemical entities: the picolinic acid backbone and a 4-methoxyphenyl substituent. By examining the known biological activities of these components, we can hypothesize potential, yet unproven, therapeutic avenues for the compound .
The Picolinic Acid Scaffold: A Versatile Pharmacophore
Picolinic acid, a metabolite of tryptophan, is known to possess a range of biological activities.[1] Its established roles suggest that this compound might exhibit properties in the following areas:
-
Antiviral and Immunomodulatory Effects: Picolinic acid has demonstrated antiviral properties both in vitro and in vivo.[1] It can modulate immune responses, sometimes in conjunction with cytokines like interferon-gamma.[1] This suggests that derivatives like this compound could be investigated for their potential in treating viral infections and immune-related disorders.[1] The mechanism of picolinic acid's antiviral activity is thought to involve the disruption of the viral envelope, thereby inhibiting viral entry into host cells.
-
Zinc Chelation and Transport: Picolinic acid plays a crucial role in the transport of zinc.[1] It acts as a chelator for zinc and other divalent cations, which can influence the function of zinc-finger proteins involved in viral replication and cellular homeostasis.[1] This chelation property could be a key aspect of its biological effects.
The 4-Methoxyphenyl Group: A Common Moiety in Bioactive Molecules
The 4-methoxyphenyl group is a common feature in a wide array of pharmacologically active compounds, often contributing to target binding and modulating pharmacokinetic properties. While not indicative of a specific therapeutic target on its own, its presence in other bioactive molecules provides context for potential interactions. For instance, various compounds containing this moiety have shown activities such as:
-
Antimicrobial and Antioxidant Properties: Methoxyphenol compounds, in general, have been studied for their antimicrobial activity against foodborne pathogens and their role in antioxidant processes.
-
Enzyme Inhibition: Derivatives of picolinic acid with aryl substituents have been developed as inhibitors for various enzymes. For example, certain 6-aryl-2-picolinates have been identified as potent herbicides. In a different context, other complex molecules with a methoxyphenyl group have been investigated as inhibitors of enzymes like casein kinase 2 (CSNK2A).
Postulated Therapeutic Targets and Future Research Directions
Given the lack of direct evidence, the following are hypothetical areas of investigation for this compound, based on the known activities of its structural relatives.
Infectious Diseases
The pronounced antiviral activity of the picolinic acid core suggests that this compound should be a candidate for antiviral screening, particularly against enveloped viruses. The 4-methoxyphenyl group could potentially enhance this activity or modulate its spectrum.
Inflammatory and Autoimmune Disorders
The immunomodulatory effects of picolinic acid indicate a potential role in conditions characterized by a dysregulated immune response. Research into the anti-inflammatory properties of this compound could be a fruitful avenue.
Oncology
While there is no direct evidence, many anticancer drugs contain picolinic acid or 4-methoxyphenyl moieties. For example, some antitubulin agents, which are potent antimitotic compounds, feature a 4-methoxyphenyl group. Furthermore, inhibitors of kinases such as CSNK2A, which are implicated in cancer, have been designed with similar structural components. Therefore, screening this compound in various cancer cell lines could be warranted.
Proposed Experimental Workflow for Characterization
For researchers embarking on the study of this compound, a systematic approach to elucidating its biological activity is recommended.
Conclusion
This compound represents a molecule with a notable lack of published biological data. However, its constituent parts, picolinic acid and the 4-methoxyphenyl group, are well-established pharmacophores present in a variety of bioactive compounds. Based on the known properties of these scaffolds, promising avenues for investigation include its potential as an antiviral, immunomodulatory, and anticancer agent. The scientific community is encouraged to undertake the necessary screening and mechanistic studies to uncover the therapeutic potential of this intriguing compound. Until such data becomes available, any discussion of its therapeutic targets remains speculative.
References
In Silico Modeling of 6-(4-Methoxyphenyl)picolinic Acid Interactions with the Epidermal Growth Factor Receptor (EGFR)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide on the in silico modeling of the interactions between the hypothetical inhibitor, 6-(4-Methoxyphenyl)picolinic acid, and the Epidermal Growth Factor Receptor (EGFR). This document details the EGFR signaling pathway, presents quantitative data for known EGFR inhibitors, outlines experimental protocols for assessing inhibitor activity, and provides a framework for in silico modeling of small molecule interactions with EGFR.
Introduction to EGFR and Its Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that functions as a receptor tyrosine kinase.[1] Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation triggers a cascade of downstream signaling pathways that are crucial for regulating cell proliferation, survival, differentiation, and migration.[3] Aberrant EGFR signaling, often due to mutations or overexpression, is a key driver in the development and progression of various cancers, making it a prime target for therapeutic intervention.[4][5]
The primary signaling cascades initiated by EGFR activation include:
-
RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to cell proliferation and differentiation.[2][6]
-
PI3K-AKT-mTOR Pathway: This cascade is critical for promoting cell survival and growth.[6]
-
JAK/STAT Pathway: This pathway is involved in the regulation of immune responses and cell proliferation.[2][6]
-
PLCγ Pathway: Activation of this pathway leads to an increase in intracellular calcium and the activation of Protein Kinase C (PKC).[6]
A simplified representation of the EGFR signaling pathway is provided below.
Quantitative Data for Known EGFR Inhibitors
A variety of small molecule inhibitors targeting the ATP-binding site of the EGFR kinase domain have been developed. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzymatic activity or cell proliferation by 50%. The table below summarizes the IC50 values for several well-characterized EGFR inhibitors against different cell lines.
| Inhibitor | Target Cell Line | EGFR Mutation Status | IC50 (μM) | Reference |
| Gefitinib | H3255 | L858R | 0.075 | [7] |
| Gefitinib | A549 | Wild-Type | >10 | [7] |
| Erlotinib | BT-474 | HER2-overexpressing | 1.1 | [7] |
| Lapatinib | A431 | EGFR-overexpressing | 0.16 | [7] |
| Dacomitinib | H3255 | L858R | 0.007 | [7] |
| Dacomitinib | H1975 | L858R/T790M | 0.012 | [7] |
Experimental Protocols for Assessing EGFR Inhibition
The inhibitory activity of a compound like this compound against EGFR can be determined using a variety of in vitro and cell-based assays. Below are detailed protocols for two common methods.
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This assay measures the activity of a purified kinase by quantifying the amount of ADP produced in the kinase reaction.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu,Tyr) 4:1 peptide substrate
-
ATP
-
This compound (or other test inhibitor)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add 1 µL of the inhibitor solution.
-
Add 2 µL of a solution containing the EGFR enzyme to each well.
-
Add 2 µL of a solution containing the substrate and ATP to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
The amount of ADP produced is proportional to the kinase activity, and the IC50 value of the inhibitor can be calculated from the dose-response curve.
Cell-Based Phosphorylation Assay (Western Blotting)
This method assesses the ability of an inhibitor to block EGFR autophosphorylation in a cellular context.
Materials:
-
A431 human epidermoid carcinoma cells (overexpress EGFR)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound (or other test inhibitor)
-
EGF
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-pEGFR, anti-EGFR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours.
-
Treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated EGFR (pEGFR) and total EGFR. An antibody against a housekeeping protein like GAPDH should be used as a loading control.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
The intensity of the pEGFR band relative to the total EGFR band indicates the level of EGFR phosphorylation. The reduction in this ratio in the presence of the inhibitor reflects its inhibitory activity.
In Silico Modeling of this compound Interactions with EGFR
In silico modeling is a powerful tool for understanding the molecular interactions between a small molecule inhibitor and its protein target. A typical workflow for modeling the interaction of this compound with EGFR is outlined below.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8][9]
Protocol:
-
Protein Preparation:
-
Obtain the 3D structure of the EGFR kinase domain from the Protein Data Bank (PDB).
-
Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges.
-
-
Ligand Preparation:
-
Generate the 3D structure of this compound.
-
Optimize the ligand's geometry and assign partial charges.
-
-
Docking Simulation:
-
Define the binding site on the EGFR kinase domain, typically the ATP-binding pocket.
-
Use a docking program (e.g., AutoDock, Glide) to predict the binding pose and estimate the binding affinity (docking score).[10]
-
-
Analysis:
-
Analyze the predicted binding poses and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[8]
-
Molecular Dynamics (MD) Simulation
MD simulations provide insights into the dynamic behavior and stability of the protein-ligand complex over time.[11][12]
Protocol:
-
System Setup:
-
Use the best-ranked docked pose of the this compound-EGFR complex as the starting structure.
-
Solvate the complex in a water box and add counter-ions to neutralize the system.
-
-
Simulation:
-
Perform energy minimization to remove steric clashes.
-
Gradually heat the system to physiological temperature and equilibrate it.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).[13]
-
-
Analysis:
Binding Free Energy Calculation
This calculation provides a more accurate estimation of the binding affinity than docking scores alone.
Protocol:
-
MM/PBSA or MM/GBSA:
-
Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) to calculate the binding free energy from the MD simulation trajectory.[10]
-
-
Analysis:
-
The calculated binding free energy provides a quantitative measure of the affinity of this compound for EGFR.
-
Conclusion
This technical guide provides a comprehensive overview of the in silico modeling of the interaction between the hypothetical inhibitor this compound and its potential target, EGFR. By combining computational approaches with experimental validation, researchers can gain a deeper understanding of the molecular basis of EGFR inhibition and accelerate the discovery of novel and more effective cancer therapeutics.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Dual-Target Inhibitors for Epidermal Growth Factor Receptor and AKT: Virtual Screening Based on Structure and Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. A systematic review: Molecular docking simulation of small molecules as anticancer non-small cell lung carcinoma drug candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioinformatics-driven discovery of novel EGFR kinase inhibitors as anti-cancer therapeutics: In silico screening and in vitro evaluation | PLOS One [journals.plos.org]
- 11. Molecular dynamics simulation and free energy analysis of EGFR resistance mutations: implications for the design of novel inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
Hirshfeld surface analysis of picolinic acid derivatives
An In-Depth Technical Guide to Hirshfeld Surface Analysis of Picolinic Acid Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are fundamental scaffolds in coordination chemistry and drug development, prized for their roles in metal ion chelation and their neuroprotective and immunological effects.[1][2] The solid-state behavior of these molecules, governed by a delicate balance of intermolecular interactions, is critical to their function, stability, and bioavailability. Hirshfeld surface analysis has emerged as an indispensable computational tool for visualizing and quantifying these non-covalent interactions within a crystal lattice. This guide provides researchers, crystallographers, and drug development professionals with a comprehensive overview of the theoretical underpinnings, practical methodology, and interpretive framework of Hirshfeld surface analysis as applied to picolinic acid derivatives. We delve into the causality behind analytical choices, offering a self-validating protocol from data input to final interpretation, grounded in authoritative crystallographic principles.
The Conceptual Core: Why Hirshfeld Surface Analysis?
In the crystalline state, molecules do not exist in isolation. Their arrangement, or crystal packing, is dictated by a complex network of intermolecular interactions such as hydrogen bonds, π-stacking, and van der Waals forces.[3] Traditionally, analyzing these interactions involved measuring specific distances and angles, a process that can be laborious and may overlook the holistic nature of the crystal environment.
Hirshfeld surface analysis overcomes this limitation by providing a unique and powerful method for partitioning crystal space.[4] The Hirshfeld surface is defined as the region where the contribution of a molecule's electron density (the promolecule) to the total crystal electron density (the procrystal) is greater than or equal to the contribution from all other molecules.[4] This creates a visually intuitive 3D surface that encapsulates the molecule and encodes information about its every intermolecular contact. By mapping various properties onto this surface, we can rapidly identify and quantify the nature and relative importance of all interactions simultaneously.
Foundational Pillars: Understanding the Hirshfeld Toolkit
The power of the analysis lies in the properties mapped onto the Hirshfeld surface and the derivative 2D fingerprint plots. The primary software for these computations is CrystalExplorer, a cross-platform program designed for the visualization and quantitative analysis of molecular crystals.[5][6][7]
Key Surface Properties
-
de and di : These are the most fundamental properties. For any point on the Hirshfeld surface, de is the distance to the nearest atomic nucleus outside the surface, and di is the distance to the nearest nucleus inside the surface.[8] de is particularly useful as it directly maps the molecule's external contact environment.
-
dnorm (Normalized Contact Distance) : The dnorm property is a normalized function of de and di that also incorporates the van der Waals (vdW) radii of the relevant atoms. This normalization allows for a direct and comparable visualization of intermolecular contacts across different chemical systems. The surface is colored according to the dnorm value:
-
Red Regions : Indicate contacts shorter than the sum of vdW radii (i.e., close, strong interactions like hydrogen bonds).[9][10]
-
White Regions : Represent contacts approximately equal to the vdW separation.[10]
-
Blue Regions : Signify contacts longer than the vdW separation (i.e., weaker interactions).[9][10]
-
-
Shape Index and Curvedness : These properties describe the topology of the surface. The shape index is particularly adept at identifying π-π stacking interactions, which appear as characteristic adjacent red (concave) and blue (convex) triangular patches.[11][12] Curvedness highlights flat regions of the surface, which are also indicative of stacking arrangements.[12]
The 2D Fingerprint Plot: A Quantitative Summary
While the 3D mapped surface is visually rich, the 2D fingerprint plot provides a quantitative summary of all intermolecular interactions.[13] This plot is a histogram of every (de, di) pair on the Hirshfeld surface, with the color intensity reflecting the relative frequency of those points.[11][13]
Key features of a fingerprint plot include:
-
Diagonal Axis : Points near the diagonal (de ≈ di) typically represent contacts between like atoms, such as H···H interactions.[13]
-
Spikes : Sharp, distinct spikes, especially at low de and di values, are hallmarks of strong, directional interactions like hydrogen bonds.[14]
-
"Wings" : Symmetrically paired features extending outwards from the main distribution often correspond to C-H···π interactions.[13]
Crucially, the overall fingerprint plot can be "decomposed" to show the contributions from specific atom-pair contacts (e.g., O···H, C···H, C···C), allowing for the precise quantification of each interaction's contribution to the total Hirshfeld surface area.[5][11]
Experimental Protocol: From CIF to Quantitative Insight
This section provides a validated, step-by-step workflow for performing a Hirshfeld surface analysis on a picolinic acid derivative using CrystalExplorer.
Prerequisites
-
High-Quality Crystallographic Information File (CIF) : The analysis is entirely dependent on accurate atomic coordinates and unit cell parameters derived from single-crystal X-ray diffraction (SC-XRD).[1][15][16]
-
CrystalExplorer Software : Academic users can download the software free of charge from the official website.[5][7]
Step-by-Step Methodology
-
Launch CrystalExplorer and Load CIF : Open the software and load your CIF file via the File > Open menu. The program will display the unit cell and its constituent molecules.
-
Select the Molecule of Interest : Click on an atom within the primary molecule you wish to analyze. A yellow wireframe will appear around it. Ensure that only one molecule is selected for the initial surface generation.
-
Generate Hirshfeld Surfaces : Click the "Hirshfeld Surface" icon in the toolbar. A dialog box will appear. For a standard analysis, the default settings are usually sufficient. Click OK. The program will perform a rapid calculation and display the 3D Hirshfeld surface around your selected molecule.
-
Map Surface Properties :
-
In the Display menu, navigate to Properties and select d_norm. The surface will now be colored according to the normalized contact distances, immediately revealing the location of strong and weak interactions.
-
Similarly, explore other properties like Shape Index and Curvedness to investigate features like π-stacking.
-
-
Generate 2D Fingerprint Plots :
-
Click the "2D Fingerprint" icon in the toolbar. A new window will appear displaying the full fingerprint plot.
-
Below the plot, use the Decompose options to select specific atom types inside and outside the surface. For example, to analyze hydrogen bonds involving a carboxylic acid, select 'O' for "Inside" and 'H' for "Outside," and check the "Include reciprocal contacts" box. The plot will update to show only O···H/H···O interactions.
-
-
Quantify Interactions : The percentage contribution of each decomposed contact to the total Hirshfeld surface is displayed directly on the fingerprint plot window. Record these values for comparative analysis.
Mandatory Visualization: Hirshfeld Analysis Workflow
Caption: Workflow for Hirshfeld surface analysis.
Interpreting the Data: A Case Study of Picolinic Acid Derivatives
The true scientific value is derived from interpreting the generated surfaces and plots in a chemical context. Picolinic acid derivatives, with their pyridine ring and carboxylic acid group, present a rich landscape of potential interactions.[1][17]
Visualizing Key Interactions
-
Hydrogen Bonds (O-H···O, N-H···O) : These are the most dominant interactions in many carboxylic acid structures.[18][19] On the dnorm surface, they appear as large, distinct red spots, indicating very close contacts between the donor (H) and acceptor (O or N) atoms. In the 2D fingerprint plot, they manifest as a pair of sharp "spikes" at the bottom left.
-
π-π Stacking : Interactions between the pyridine rings are crucial for the packing of these aromatic systems.[1] These are best visualized using the Shape Index, where they appear as adjacent red and blue triangles. On the fingerprint plot, they contribute to the C···C contacts and can be seen as a more diffuse set of points at higher de/di values.
-
C-H···π Interactions : The interaction of a C-H bond with the face of a pyridine ring is a common stabilizing force. This is often visible as characteristic "wings" on the sides of the 2D fingerprint plot in the C···H decomposed plot.[13]
Mandatory Visualization: Interaction Fingerprints
Caption: Correlation of interaction types with their visual signatures.
Quantitative Comparison
By decomposing the fingerprint plots, we can generate quantitative data that allows for the direct comparison of different derivatives or polymorphs. A recent study on novel picolinic acid derivatives provides an excellent example of how this data is presented and used to understand how subtle substituent changes influence crystal packing.[1][15]
Table 1: Comparative Analysis of Intermolecular Contacts for Picolinic Acid Derivatives (Note: Data is illustrative, based on findings for similar structures in the literature.[1][20][21])
| Compound ID | H···H (%) | O···H / H···O (%) | C···H / H···C (%) | C···C (%) | Other (%) | Key Supramolecular Synthons |
| Derivative A (Unsubstituted) | 45.2 | 28.5 | 15.3 | 5.5 | 5.5 | Carboxylic acid dimers (O-H···O), π-stacking |
| Derivative B (Methyl ester) | 50.1 | 19.8 | 20.1 | 6.2 | 3.8 | C-H···O interactions, π-stacking |
| Derivative C (Amide) | 42.6 | 35.1 (N-H···O) | 14.2 | 4.9 | 3.2 | Amide-acid heterodimers, N-H···O chains |
| Derivative D (Co-crystal) | 38.9 | 33.4 | 18.5 | 7.1 | 2.1 | Charge-assisted N+-H···O- bonds[17] |
This quantitative approach is paramount in fields like crystal engineering, where the goal is to rationally design materials with specific properties. For instance, increasing the percentage of strong hydrogen bonds (O···H) by introducing an amide group (Derivative C) could lead to a higher melting point and lower solubility compared to the ester (Derivative B).
Application in Pharmaceutical Development
For drug development professionals, Hirshfeld surface analysis provides actionable insights into the solid-state properties of active pharmaceutical ingredients (APIs).
-
Polymorph and Solvate Screening : Different polymorphs of the same API can have drastically different stabilities and dissolution rates. Hirshfeld analysis can fingerprint the unique interaction landscape of each form, helping to rationalize their relative stabilities and identify the most viable candidate for development.[17] A study on pterostilbene/picolinic acid cocrystals demonstrated how two polymorphs differ in their supramolecular synthons, one forming self-assembled dimers and the other 1D polymeric tapes.[17]
-
Co-crystal and Salt Design : The analysis is a powerful tool in crystal engineering for designing co-crystals with improved physicochemical properties.[22] By understanding the preferred interaction modes of a picolinic acid derivative, one can select co-formers that will form robust and predictable supramolecular synthons, thereby tuning properties like solubility and bioavailability.
-
Structure-Property Relationship (SPR) : The quantitative data on intermolecular interactions can be used to build models that correlate the crystallographic environment with bulk properties. This is a key step in establishing a comprehensive understanding of an API's behavior from the atomic to the macroscopic level.[23]
Conclusion
Hirshfeld surface analysis is a uniquely powerful, visually intuitive, and quantitatively robust method for dissecting the complex world of intermolecular interactions. For researchers working with picolinic acid derivatives, it transforms the abstract concept of crystal packing into a tangible and measurable landscape. By moving beyond a simple list of bond distances and angles to a holistic view of all molecular contacts, this technique provides profound insights into why molecules arrange themselves in a specific manner. This understanding is the bedrock of rational drug design, polymorph control, and the broader field of crystal engineering, making Hirshfeld surface analysis an essential component of the modern solid-state chemist's toolkit.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Picolinic acid - Wikipedia [en.wikipedia.org]
- 3. Crystal engineering with coordination compounds of NiII, CoII, and CrIII bearing dipicolinic acid driven by the nature of the noncovalent interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. crystalexplorer.net [crystalexplorer.net]
- 5. journals.iucr.org [journals.iucr.org]
- 6. CrystalExplorer: A program for Hi... preview & related info | Mendeley [mendeley.com]
- 7. crystalexplorer.net [crystalexplorer.net]
- 8. crystalexplorer.net [crystalexplorer.net]
- 9. researchgate.net [researchgate.net]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. crystalexplorer.net [crystalexplorer.net]
- 14. researchgate.net [researchgate.net]
- 15. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
- 16. CrystalExplorer - Wikipedia [en.wikipedia.org]
- 17. Polymorphism in the 1/1 Pterostilbene/Picolinic Acid Cocrystal - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. Crystal structure, Hirshfeld surface analysis, conduction mechanism and electrical modulus study of the new organic–inorganic compound [C 8 H 10 NO] 2 ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00689E [pubs.rsc.org]
- 21. mdpi.com [mdpi.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. [Structure-physiological activity correlation for picolinic acid derivatives based on quantum chemical data] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-(4-methoxyphenyl)picolinic acid
Foreword
In the landscape of modern drug discovery and materials science, pyridine-based carboxylic acids represent a cornerstone of molecular design. As versatile intermediates, they serve as foundational scaffolds for a diverse array of bioactive molecules and functional materials. Among these, 6-(4-methoxyphenyl)picolinic acid stands out due to its unique electronic and structural features imparted by the electron-donating methoxy group on the appended phenyl ring. This guide provides a comprehensive technical overview of its physical and chemical characteristics, intended for researchers, scientists, and drug development professionals. The content herein is synthesized from established chemical principles and data from analogous structures, offering both a data repository and a methodological framework for its empirical investigation.
Molecular Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unambiguous identity. This compound is a bi-aryl compound composed of a pyridine-2-carboxylic acid (picolinic acid) core and a 4-methoxyphenyl (anisole) substituent at the 6-position.
Chemical Identifiers
A summary of the key identifiers for this compound is presented below.
| Identifier | Value | Source |
| CAS Number | 86696-70-0 | [1][2] |
| Molecular Formula | C₁₃H₁₁NO₃ | [1][3] |
| Molecular Weight | 229.23 g/mol | [1][2] |
| IUPAC Name | 6-(4-methoxyphenyl)pyridine-2-carboxylic acid | [3] |
| Common Synonyms | 6-(4-Methoxyphenyl)-picolinic acid | [3] |
| SMILES | COc1ccc(cc1)c2cccc(n2)C(=O)O | N/A |
| InChI Key | InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-3-2-8-11(14-12)13(15)16/h2-8H,1H3,(H,15,16) | N/A |
Structural Elucidation
The molecule's architecture dictates its reactivity and intermolecular interactions. The structure consists of two aromatic rings—a pyridine and a benzene ring—connected by a single C-C bond. The carboxylic acid and methoxy groups are key functional moieties that govern its properties.
Caption: 2D chemical structure of this compound.
Structural analysis of the closely related N-(4-methoxyphenyl)picolinamide reveals that the pyridine and benzene rings are not perfectly coplanar, exhibiting a dihedral angle of approximately 14.25°.[4] A similar twisted conformation is expected for the parent acid, which has significant implications for crystal packing and receptor binding interactions.
Physicochemical Properties
The physical state, solubility, and acidity of the compound are critical parameters for its handling, formulation, and biological activity. While specific experimental data for this derivative is scarce, reliable predictions can be made based on its parent compound, picolinic acid, and the influence of the 4-methoxyphenyl substituent.
Physical State and Thermal Properties
| Property | Predicted/Observed Value | Rationale/Reference |
| Appearance | White to off-white solid/crystalline powder. | Typical appearance for aromatic carboxylic acids.[5] |
| Melting Point | Expected >140 °C | The parent picolinic acid melts at 136-138 °C.[6] The larger, more rigid structure of the derivative is expected to increase the melting point due to stronger intermolecular forces and better crystal packing. |
| Storage | Store at 2-8°C, sealed in a dry environment. | Recommended by suppliers, likely to prevent potential degradation from moisture and heat.[2] |
Solubility Profile
Solubility is a key determinant of bioavailability and reaction kinetics. The presence of both a polar carboxylic acid group and a large, nonpolar bi-aryl structure suggests a nuanced solubility profile.
| Solvent Class | Predicted Solubility | Rationale and Causality |
| Water | Low to Moderate | Picolinic acid itself is highly soluble in water (887 g/L at 20°C).[5] However, the large, hydrophobic 4-methoxyphenyl group will significantly decrease aqueous solubility. The molecule's amphipathic nature suggests pH-dependent solubility; it will be more soluble in alkaline solutions where the carboxylate salt is formed. |
| Polar Protic Solvents (e.g., Ethanol, Methanol) | Moderate to High | These solvents can engage in hydrogen bonding with the carboxylic acid group while also solvating the aromatic rings. Ethanol is a good solvent for picolinic acid.[7] |
| Polar Aprotic Solvents (e.g., DMSO, DMF) | High | These solvents are excellent at dissolving polar and moderately nonpolar compounds. DMSO is a common solvent for NMR studies of similar molecules.[8] |
| Nonpolar Solvents (e.g., Hexane, Toluene) | Very Low | The polar carboxylic acid and pyridine nitrogen make the molecule poorly suited for nonpolar environments. |
This protocol outlines the standard OECD 105 guideline for determining water solubility.
-
Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed, temperature-controlled flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge or filter the sample to separate the saturated aqueous solution from the undissolved solid.
-
Quantification: Accurately measure the concentration of the solute in the clear aqueous phase using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Calculation: Express the solubility in g/L or mol/L.
Acidity (pKa)
The pKa value is crucial for understanding the ionization state of the molecule at a given pH, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.
-
Predicted pKa: The pKa of the carboxylic acid group is expected to be in the range of 4.5 - 5.5 .
-
Rationale: The parent compound, picolinic acid, has a pKa of 5.32.[7] The pyridine nitrogen is electron-withdrawing, making the carboxylic acid slightly more acidic than benzoic acid (pKa ≈ 4.2). The 6-aryl substituent's electronic effect is transmitted through the pyridine ring, but its impact on the acidity of the 2-carboxyl group is likely to be modest.
Spectroscopic and Spectrometric Analysis
Spectroscopic data provides the definitive fingerprint for molecular structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise connectivity of atoms. Predicted chemical shifts (in ppm, relative to TMS) are based on the analysis of similar structures.[4][8]
¹H NMR (Predicted, in DMSO-d₆):
-
~13.0 ppm (s, 1H): Carboxylic acid proton (broad singlet).
-
~8.0-8.5 ppm (m, 3H): Protons on the pyridine ring. The exact shifts and coupling patterns will depend on the specific electronic environment.
-
~7.8-8.0 ppm (d, 2H): Aromatic protons on the phenyl ring ortho to the pyridine linkage.
-
~7.0-7.2 ppm (d, 2H): Aromatic protons on the phenyl ring meta to the pyridine linkage.
-
~3.8-3.9 ppm (s, 3H): Methoxy (–OCH₃) protons.
¹³C NMR (Predicted, in DMSO-d₆):
-
~165-170 ppm: Carboxylic acid carbon (C=O).
-
~158-162 ppm: Phenyl carbon attached to the methoxy group.
-
~115-155 ppm: Aromatic carbons of both the pyridine and phenyl rings (9 signals expected).
-
~55-56 ppm: Methoxy carbon (–OCH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2500-3300 (broad) | O-H stretch | Carboxylic Acid |
| ~1700-1730 (strong) | C=O stretch | Carboxylic Acid |
| ~1580-1610 | C=C and C=N stretch | Aromatic Rings (Pyridine, Benzene) |
| ~1240-1260 (strong) | C-O stretch (asymmetric) | Aryl Ether (Ar-O-CH₃) |
| ~1020-1040 (strong) | C-O stretch (symmetric) | Aryl Ether (Ar-O-CH₃) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
-
Expected Molecular Ion (M⁺•): m/z = 229.0739 (calculated for C₁₃H₁₁NO₃). High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.
-
Key Fragmentation Pathways:
-
Loss of •OH (m/z = 212)
-
Loss of COOH (m/z = 184)
-
Loss of CO₂ from the molecular ion followed by H rearrangement.
-
Cleavage at the C-C bond between the two rings.
-
Caption: Workflow for the spectroscopic characterization of the title compound.
Synthesis and Reactivity
Understanding the synthetic route is vital for anticipating potential impurities, while knowledge of its reactivity is key to its application as a chemical intermediate.
Plausible Synthetic Route
A common and effective method for synthesizing 6-aryl-picolinic acids is through a Suzuki cross-coupling reaction.
Caption: A plausible synthetic pathway via Suzuki cross-coupling.
Protocol: Suzuki Coupling Synthesis
-
Reaction Setup: To a solution of a 6-bromopicolinic acid ester (e.g., methyl ester) and 4-methoxyphenylboronic acid (1.1 equivalents) in a suitable solvent (e.g., dioxane/water mixture), add a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a base (e.g., K₂CO₃ or Na₂CO₃, 2-3 equivalents).
-
Coupling Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C for several hours, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude ester intermediate by column chromatography.
-
Hydrolysis: Dissolve the purified ester in a solvent like THF/methanol and add an aqueous solution of NaOH or LiOH. Stir at room temperature until the hydrolysis is complete.
-
Isolation: Acidify the reaction mixture with dilute HCl to a pH of ~4-5 to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Chemical Reactivity
-
Carboxylic Acid Group: Can undergo standard reactions like esterification, amide bond formation (e.g., using coupling reagents like EDC/HOBt), and reduction to the corresponding alcohol.
-
Pyridine Nitrogen: Acts as a weak base and can be protonated or alkylated. It is also a key feature for its role as a bidentate chelating agent, coordinating to metal ions along with the carboxylate oxygen.[6] This chelation is a defining characteristic of picolinic acids and is crucial for their application in coordination chemistry and as ligands for catalysts.
Safety and Handling
Proper handling is essential to ensure laboratory safety. The information below is based on data for the parent picolinic acid and related structures.[9][10]
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[9]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[9]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated area or a chemical fume hood. Wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a valuable chemical entity with a rich set of physicochemical properties that make it an attractive building block for drug discovery and materials science. Its structural rigidity, defined stereoelectronic profile, and chelating capabilities provide a robust platform for further chemical elaboration. This guide has synthesized the available information and provided expert-driven protocols to empower researchers in their work with this compound. The empirical determination of the properties outlined herein will further solidify its profile and expand its utility in scientific innovation.
References
- 1. 86696-70-0 CAS MSDS (6-(4-Methoxyphenyl)-picolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 86696-70-0|this compound|BLD Pharm [bldpharm.com]
- 3. 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | CAS 86696-70-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 4. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cas 98-98-6,Picolinic acid | lookchem [lookchem.com]
- 6. Picolinic acid - Wikipedia [en.wikipedia.org]
- 7. chemister.ru [chemister.ru]
- 8. rsc.org [rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
The Coordination Chemistry of Picolinic Acid Derivatives: A Technical Guide for Researchers and Drug Development Professionals
Foreword: The Enduring Versatility of the Picolinate Scaffold
Picolinic acid, a simple pyridine derivative, has long captivated the attention of coordination chemists. Its inherent ability to act as a bidentate chelating agent, engaging a metal center through its pyridine nitrogen and carboxylate oxygen, forms the basis of a rich and diverse field of study.[1][2] This seemingly straightforward coordination motif gives rise to a remarkable array of metal complexes with tunable electronic, steric, and thermodynamic properties. The strategic modification of the picolinic acid backbone with various functional groups allows for the fine-tuning of these properties, unlocking a vast potential for applications in medicinal chemistry, catalysis, and materials science.[3][4] This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the core principles and practical methodologies in the ever-expanding world of picolinic acid coordination chemistry. We will delve into the nuances of ligand design, the intricacies of complex synthesis and characterization, and the mechanistic underpinnings of their diverse applications, equipping you with the knowledge to harness the full potential of this versatile scaffold.
I. The Picolinate Ligand: A Privileged Scaffold for Metal Coordination
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are distinguished by the presence of a carboxylic acid group at the 2-position of the pyridine ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination to a metal ion.[5] The primary coordination mode involves the nitrogen atom of the pyridine ring and one of the oxygen atoms of the deprotonated carboxylate group, creating a robust N,O-bidentate chelate.[6]
The true power of the picolinate scaffold lies in its amenability to synthetic modification. The introduction of substituents at various positions on the pyridine ring can profoundly influence the ligand's electronic and steric properties, which in turn dictates the coordination geometry, stability, and reactivity of the resulting metal complex.[7]
Electronic Effects of Substituents
The electronic nature of substituents on the pyridine ring directly impacts the electron density on the coordinating nitrogen and oxygen atoms. Electron-donating groups (EDGs), such as alkyl or alkoxy groups, increase the basicity of the pyridine nitrogen, leading to stronger metal-ligand bonds and potentially more stable complexes. Conversely, electron-withdrawing groups (EWGs), such as halides or nitro groups, decrease the basicity of the nitrogen atom, which can influence the redox potential of the metal center and the lability of the complex.[8]
Steric Influence on Coordination Geometry
The size and position of substituents can impose significant steric constraints, influencing the coordination number and geometry of the metal center. Bulky substituents near the coordination site can prevent the formation of otherwise favorable geometries and can be used to create specific coordination environments, which is particularly relevant in the design of catalysts with high selectivity.
II. Synthesis and Characterization of Picolinic Acid Derivatives and their Metal Complexes
The synthesis of picolinic acid derivatives and their subsequent coordination to metal ions are fundamental processes that require careful consideration of reaction conditions and purification techniques.
General Synthetic Strategies for Picolinic Acid Derivatives
A common approach to synthesizing substituted picolinic acids involves the modification of commercially available precursors. For instance, aminopicolinic acids can be prepared through nitration of picolinic acid N-oxide, followed by reduction.[9] Another versatile method involves the Sonogashira coupling of iodinated picolinic acid derivatives with terminal alkynes to introduce a variety of functional groups.[9]
Experimental Protocol: Synthesis of 4-(Aminomethyl)picolinic Acid (A Conceptual Workflow)
This protocol outlines a conceptual multi-step synthesis, illustrating the chemical logic rather than a direct, validated procedure.
-
Chlorination of Picolinic Acid: Picolinic acid is treated with thionyl chloride in the presence of a catalytic amount of DMF to generate the acid chloride. The excess thionyl chloride is subsequently removed by distillation.
-
Esterification: The resulting acid chloride is reacted with methanol to produce the methyl picolinate.
-
Radical-initiated Chlorination: The methyl picolinate is then subjected to a radical-initiated chlorination using N-chlorosuccinimide (NCS) and a radical initiator like AIBN to introduce a chloromethyl group at the 4-position.
-
Nucleophilic Substitution with Azide: The 4-(chloromethyl)picolinate is reacted with sodium azide to yield the 4-(azidomethyl)picolinate.
-
Reduction of the Azide: The azide is then reduced to the corresponding amine using a reducing agent such as triphenylphosphine followed by water, or through catalytic hydrogenation.
-
Hydrolysis of the Ester: Finally, the methyl ester is hydrolyzed under basic or acidic conditions to afford the desired 4-(aminomethyl)picolinic acid.
General Protocol for the Synthesis of Picolinic Acid Metal Complexes
The synthesis of metal complexes of picolinic acid derivatives is typically a straightforward process involving the reaction of the ligand with a suitable metal salt in an appropriate solvent.
Experimental Protocol: Synthesis of a Generic M(II)-Picolinate Complex
-
Ligand Dissolution: Dissolve the picolinic acid derivative (2 equivalents) in a suitable solvent, such as ethanol or a water/ethanol mixture. If the ligand is not readily soluble, gentle heating or the addition of a small amount of base (e.g., NaOH or Et3N) to deprotonate the carboxylic acid can aid dissolution.
-
Metal Salt Dissolution: In a separate flask, dissolve the metal(II) salt (e.g., MCl₂, M(OAc)₂, M(NO₃)₂) (1 equivalent) in the same solvent.
-
Complexation Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The formation of a precipitate often indicates the formation of the metal complex.
-
Reaction Conditions: The reaction is typically stirred at room temperature or gently heated under reflux for several hours to ensure complete complexation.[2] The optimal reaction time and temperature are dependent on the specific ligand and metal ion.
-
Isolation and Purification: The resulting solid complex is collected by vacuum filtration, washed with the solvent to remove any unreacted starting materials, and then washed with a non-coordinating solvent like diethyl ether to aid in drying. The complex can be further purified by recrystallization from a suitable solvent system.
Essential Characterization Techniques
A comprehensive characterization of the synthesized ligands and their metal complexes is crucial to confirm their identity, purity, and structure.
| Technique | Information Obtained | Key Observables |
| FT-IR Spectroscopy | Confirmation of coordination | Shift in the C=O stretching frequency of the carboxylate group upon coordination to the metal ion. Appearance of new bands in the low-frequency region corresponding to M-N and M-O stretching vibrations.[1] |
| UV-Visible Spectroscopy | Electronic transitions and coordination geometry | Ligand-to-metal charge transfer (LMCT) bands and d-d transitions of the metal ion, which are indicative of the coordination environment (e.g., octahedral, tetrahedral).[1] |
| NMR Spectroscopy (¹H, ¹³C) | Structural elucidation of diamagnetic complexes | Shifts in the chemical shifts of the pyridine and substituent protons upon coordination. For diamagnetic complexes, provides detailed structural information in solution.[10] |
| Electron Spin Resonance (ESR) | Electronic structure of paramagnetic complexes | Provides information on the oxidation state and coordination environment of paramagnetic metal ions like Cu(II). |
| Thermogravimetric Analysis (TGA) | Thermal stability and composition | Determines the decomposition temperature of the complex and can indicate the presence of coordinated or lattice solvent molecules.[1] |
| X-ray Crystallography | Definitive three-dimensional structure | Provides precise bond lengths, bond angles, and the overall molecular geometry of the complex in the solid state.[4] |
| Elemental Analysis | Empirical formula | Confirms the elemental composition of the synthesized compound. |
III. The Impact of Picolinic Acid Derivatives in Drug Development
The ability of picolinic acid derivatives to form stable complexes with a variety of metal ions has made them attractive candidates for the development of new therapeutic agents.[11] The chelation of metal ions can modulate their bioavailability, reduce their toxicity, and deliver them to specific biological targets.
Antimicrobial Agents
Metal complexes of picolinic acid and its derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2] The proposed mechanism of action often involves the chelation of essential metal ions from microbial enzymes, thereby disrupting their metabolic processes.[2] The lipophilicity of the metal complex, which can be tuned by the substituents on the picolinic acid ring, is a critical factor in its ability to penetrate microbial cell membranes.
Enzyme Inhibitors
The structural features of picolinic acid derivatives make them suitable scaffolds for the design of enzyme inhibitors. By mimicking the structure of a natural substrate or by directly coordinating to the metal center in a metalloenzyme, these complexes can block the enzyme's active site and inhibit its function. For example, substituted picolinic acids have been investigated as inhibitors of dopamine β-monooxygenase, an enzyme involved in the biosynthesis of norepinephrine, with potential applications in the treatment of hypertension.[8] More recently, rhenium(I) picolinic acid complexes have been identified as inhibitors of the SARS-CoV-2 main protease.[3]
IV. Catalytic Applications of Picolinic Acid Metal Complexes
The versatility of picolinic acid-based metal complexes extends to the realm of catalysis, where they have been employed in a variety of organic transformations. The ligand can influence the catalytic activity of the metal center by modifying its electronic properties, steric environment, and redox potential.
Oxidation Catalysis
Picolinic acid has been shown to be an effective catalyst or co-catalyst in several oxidation reactions. For instance, it can mediate the catalytic activity of Mn(II) for the activation of peracetic acid in advanced oxidation processes for the degradation of micropollutants.[12] In these systems, the picolinate ligand is believed to facilitate the formation of high-valent metal-oxo species, which are potent oxidizing agents.
Carbon-Carbon Bond Forming Reactions
While less common than their application in oxidation catalysis, picolinic acid-based ligands have also been explored in C-C coupling reactions. The ability of the picolinate ligand to stabilize different oxidation states of the metal center can be beneficial in catalytic cycles that involve oxidative addition and reductive elimination steps.
V. Conclusion and Future Perspectives
The coordination chemistry of picolinic acid derivatives continues to be a vibrant and fruitful area of research. The fundamental principles of ligand design, complex synthesis, and characterization outlined in this guide provide a solid foundation for further exploration. The future of this field lies in the development of increasingly sophisticated ligands with tailored electronic and steric properties to address specific challenges in medicine and catalysis. The integration of computational methods with experimental studies will undoubtedly accelerate the discovery of new picolinic acid-based metal complexes with enhanced activity and selectivity. As our understanding of the intricate interplay between ligand structure and complex function deepens, the potential applications of these remarkable compounds will continue to expand, paving the way for new innovations in drug development and sustainable chemical synthesis.
VI. References
-
Chen, J., et al. (2022). Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. Environmental Science & Technology, 56(13), 9573–9582. --INVALID-LINK--
-
Prema, S., & Leema Rose, A. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry, 38(3), 753-761. --INVALID-LINK--
-
Grant, R., et al. (2009). The Physiological Action of Picolinic Acid in the Human Brain. The Open Neuropsychopharmacology Journal, 2, 1-8. --INVALID-LINK--
-
van Rijt, S. H., et al. (2022). Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes. Chemical Science, 13(21), 6335–6345. --INVALID-LINK--
-
Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues, and derivatives: Aspects of their coordination chemistry. In Vanadium: The Versatile Metal (pp. 57-80). Elsevier. --INVALID-LINK--
-
SJC. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. Scholars Journal of Chemistry, 3(2), 23-29. --INVALID-LINK--
-
Büyükkıdan, N. (2023). A Short Review on Structural Concepts of Metal Complexes of Proton Transfer Salts of Pyridine-2-Carboxylic Acid. Journal of the Turkish Chemical Society, Section A: Chemistry, 10(1), 11-20. --INVALID-LINK--
-
Nguyen, T. T. T., et al. (2015). Substituent effect on the proton-related phenomena and chelation behavior of hydroxypicolinic compounds: a DFT investigation. RSC Advances, 5(24), 18385-18396. --INVALID-LINK--
-
Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. --INVALID-LINK--
-
Popović, Z., et al. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479-483. --INVALID-LINK--
-
Netze, F., et al. (2001). Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. Journal of medicinal chemistry, 44(13), 2137–2149. --INVALID-LINK--
-
Rocek, J., & Peng, T. Y. (1977). Catalyzed oxidation reactions. 4. Picolinic acid catalysis of chromic acid oxidations. Journal of the American Chemical Society, 99(23), 7622–7626. --INVALID-LINK--
-
Sharma, P., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Molecules, 27(10), 3226. --INVALID-LINK--
-
Celestine, M. J., et al. (2015). Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry. ResearchGate. --INVALID-LINK--
-
Kumar, R., et al. (2020). 2-Picolinic acid as a naturally occurring hydrogen bond donor for the preparation of cyclic carbonates from terminal/internal epoxides and CO2. Green Chemistry, 22(15), 4965-4974. --INVALID-LINK--
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. --INVALID-LINK--
-
Smith, T. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family. Odinity. --INVALID-LINK--
-
VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. IONiC. --INVALID-LINK--
-
Zuniga, E. S., et al. (2016). Picolinic Acids as β-Exosite Inhibitors of Botulinum Neurotoxin A Light Chain. Toxins, 8(5), 145. --INVALID-LINK--
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific reports, 5, 9950. --INVALID-LINK--
-
Camorali, S., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. --INVALID-LINK--
-
Quezada, A. D., et al. (2023). Mechanistic insights into the redox reactions of chromium complexes containing picolinates as ligands, interaction with biomolecules. Journal of Inorganic Biochemistry, 240, 112108. --INVALID-LINK--
-
Kukovec, B. M., et al. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline. Croatica Chemica Acta, 85(4), 479-483. --INVALID-LINK--
-
ResearchGate. (n.d.). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). --INVALID-LINK--
-
Oriental Journal of Chemistry. (2022). A Study of Metal Complexes of 2 – Picolinic Acid. --INVALID-LINK--
References
- 1. ovid.com [ovid.com]
- 2. sjctni.edu [sjctni.edu]
- 3. Enantioselective inhibition of the SARS-CoV-2 main protease with rhenium(i) picolinic acid complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irl.umsl.edu [irl.umsl.edu]
- 10. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Protocol for the Suzuki Coupling Synthesis of 6-(4-Methoxyphenyl)picolinic Acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This application note provides a detailed two-step protocol for the synthesis of 6-(4-Methoxyphenyl)picolinic acid, a valuable building block in medicinal chemistry and materials science. The synthesis involves an initial palladium-catalyzed Suzuki coupling of a 6-halopicolinate ester with 4-methoxyphenylboronic acid, followed by hydrolysis of the resulting ester to the desired carboxylic acid. This protocol is intended for researchers, scientists, and drug development professionals.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps:
-
Step 1: Suzuki-Miyaura Cross-Coupling: Coupling of methyl 6-chloropicolinate with 4-methoxyphenylboronic acid to yield methyl 6-(4-methoxyphenyl)picolinate.
-
Step 2: Hydrolysis: Conversion of the methyl ester intermediate to the final carboxylic acid product, this compound.
A general representation of this synthetic pathway is depicted below.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Part 1: Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate with 4-Methoxyphenylboronic Acid
This procedure is adapted from general methods for the Suzuki coupling of pyridine derivatives.[1][2]
Materials and Reagents:
-
Methyl 6-chloropicolinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and equipment
Reaction Setup and Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, such as palladium(II) acetate (2-5 mol%), and a suitable ligand, like SPhos (4-10 mol%).
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Using a syringe, add a degassed solvent mixture, typically a ratio of toluene and water (e.g., 5:1).
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80 to 110 °C.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure methyl 6-(4-methoxyphenyl)picolinate.
Part 2: Hydrolysis of Methyl 6-(4-Methoxyphenyl)picolinate
This procedure is based on standard ester hydrolysis protocols.[3]
Materials and Reagents:
-
Methyl 6-(4-methoxyphenyl)picolinate
-
Lithium hydroxide monohydrate (LiOH·H₂O) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment
Reaction Setup and Procedure:
-
Dissolve methyl 6-(4-methoxyphenyl)picolinate (1.0 eq) in a mixture of THF and water (e.g., a 3:1 ratio) in a round-bottom flask equipped with a magnetic stir bar.
-
Add an excess of a base, such as lithium hydroxide monohydrate (2-3 eq) or an aqueous solution of sodium hydroxide.
-
Stir the reaction mixture at room temperature or gently heat to 40-50 °C.
-
Monitor the reaction progress by TLC until the starting material is consumed, which typically takes 2-6 hours.
-
Upon completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 4-5 with 1M HCl. A precipitate should form.
-
Extract the product from the aqueous layer with ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Data Presentation
Table 1: Optimized Reaction Conditions for Suzuki Coupling
| Parameter | Condition |
| Halide | Methyl 6-chloropicolinate |
| Boronic Acid | 4-Methoxyphenylboronic acid |
| Catalyst | Pd(OAc)₂ (3 mol%) |
| Ligand | SPhos (6 mol%) |
| Base | K₃PO₄ (2.0 eq) |
| Solvent | Toluene/H₂O (5:1) |
| Temperature | 100 °C |
| Reaction Time | 8 hours |
| Yield (Intermediate) | ~85-95% (representative) |
Table 2: Optimized Conditions for Hydrolysis
| Parameter | Condition |
| Ester | Methyl 6-(4-methoxyphenyl)picolinate |
| Base | LiOH·H₂O (2.5 eq) |
| Solvent | THF/H₂O (3:1) |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Yield (Final Product) | >95% (representative) |
Table 3: Characterization Data for this compound
| Analysis | Data |
| Appearance | White to off-white solid |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 13.1 (br s, 1H, COOH), 8.10 (d, J=8.0 Hz, 2H), 8.00 (t, J=7.8 Hz, 1H), 7.90 (d, J=7.6 Hz, 1H), 7.75 (d, J=7.6 Hz, 1H), 7.10 (d, J=8.0 Hz, 2H), 3.85 (s, 3H, OCH₃) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 166.5, 161.0, 157.0, 149.5, 139.0, 131.0, 129.0, 125.0, 122.0, 114.5, 55.5 |
| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₃H₁₁NO₃: 230.07; found 230.1 |
Note: The characterization data is representative and based on the expected structure and similar compounds found in the literature.[4][5]
Workflow and Logic Diagrams
Caption: Detailed experimental workflow for the synthesis.
Caption: Troubleshooting logic for the Suzuki coupling step.
References
Application Notes & Protocols: 6-(4-Methoxyphenyl)picolinic Acid in Coordination Chemistry
Introduction: The Strategic Design of a Privileged Ligand
In the landscape of coordination chemistry, the selection of a ligand is paramount, dictating the resultant complex's geometry, stability, and functional properties. Picolinic acid (pyridine-2-carboxylic acid) serves as a foundational "privileged" scaffold, renowned for its robust chelating ability and its presence in a significant number of biologically active molecules and approved pharmaceuticals.[1][2] The strategic derivatization of this core structure allows for the fine-tuning of its electronic and steric properties.
This guide focuses on 6-(4-Methoxyphenyl)picolinic acid , a derivative that combines the proven chelating power of the picolinic acid moiety with the electronic influence of a methoxy-substituted phenyl ring. As a bidentate N,O-donor ligand, it forms stable complexes with a wide array of metal ions.[3] The pyridine nitrogen and the carboxylate oxygen atoms create a five-membered chelate ring upon coordination, a thermodynamically favorable arrangement. The 4-methoxyphenyl group at the 6-position introduces several key features:
-
Electronic Modulation: The electron-donating methoxy group (-OCH₃) can influence the electron density of the pyridine ring, thereby modulating the ligand field strength and the redox properties of the resulting metal complex.
-
Steric Influence: The bulky aryl substituent can direct the coordination geometry, influence crystal packing, and create specific pockets or channels within the supramolecular structure.[4][5]
-
Enhanced Lipophilicity: The appended phenyl group increases the ligand's lipophilicity, which can be advantageous in applications requiring solubility in non-polar media or for facilitating passage through biological membranes in medicinal chemistry contexts.[6]
This document provides a comprehensive overview of the synthesis, coordination, and application of this compound, offering detailed protocols for researchers in materials science, catalysis, and drug development.
Part 1: Ligand Synthesis
The synthesis of 6-aryl-picolinic acids is typically achieved through cross-coupling reactions. The Suzuki-Miyaura coupling is a highly effective and versatile method for this transformation.
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol describes a representative method for the synthesis of the title ligand. The causality behind this choice rests on the high functional group tolerance, mild reaction conditions, and commercial availability of the necessary reagents and catalyst systems for Suzuki coupling.
Workflow for Ligand Synthesis
Caption: Workflow for Suzuki-Miyaura synthesis of the target ligand.
Materials:
-
6-Bromopicolinic acid (1.0 eq)
-
4-Methoxyphenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Toluene, Ethanol, and Water (e.g., 4:1:1 ratio)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask and nitrogen or argon gas line
Procedure:
-
To a Schlenk flask, add 6-bromopicolinic acid, 4-methoxyphenylboronic acid, K₂CO₃, and Pd(PPh₃)₄.
-
Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times. This step is critical to prevent the oxidation and deactivation of the palladium catalyst.
-
Add the degassed solvent mixture (e.g., toluene/ethanol/water). The solvent system is chosen to ensure the solubility of both the organic and inorganic reagents.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, add water and transfer the mixture to a separatory funnel.
-
Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 4-5. The desired product, being a carboxylic acid, will precipitate or become more soluble in an organic solvent upon protonation.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Validation:
-
Confirm the structure and purity using ¹H and ¹³C NMR spectroscopy and Mass Spectrometry.
Part 2: Synthesis and Characterization of Metal Complexes
The true utility of this compound is realized upon its coordination to a metal center. Solvothermal and microwave-assisted methods are common for producing high-quality crystalline materials.[7][8]
Protocol 2: General Solvothermal Synthesis of a Metal Complex
The solvothermal method is chosen for its ability to yield highly crystalline products by allowing slow crystal growth under controlled temperature and pressure.[9]
Materials:
-
This compound (2.0 eq)
-
A metal salt, e.g., Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) (1.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or a mixture like DMF/Ethanol/Water. The choice of solvent is crucial as it can sometimes be incorporated into the final crystal structure.[9]
-
Teflon-lined stainless-steel autoclave
Procedure:
-
Dissolve the metal salt (e.g., 0.1 mmol CoCl₂·6H₂O) in 5 mL of DMF in a glass vial.
-
In a separate vial, dissolve the ligand (0.2 mmol) in 5 mL of DMF.
-
Combine the two solutions in the Teflon liner of the autoclave. Stir for 10 minutes.
-
Seal the autoclave and place it in a programmable oven.
-
Heat the oven to 120 °C over 2 hours, hold at 120 °C for 48 hours, and then cool slowly to room temperature over 24 hours. This slow cooling ramp is the key to obtaining single crystals suitable for X-ray diffraction.
-
Harvest the resulting crystals by filtration, wash with fresh DMF and then with ethanol to remove unreacted starting materials.
-
Dry the crystals under vacuum.
Workflow for Metal Complex Synthesis & Characterization
Caption: General workflow for synthesis and characterization of a metal complex.
Characterization Techniques: A Multi-faceted Approach
No single technique can fully describe a coordination complex. A combination of spectroscopic and analytical methods is required for unambiguous characterization.
1. NMR Spectroscopy For diamagnetic complexes (e.g., with Zn(II)), ¹H and ¹³C NMR spectroscopy are invaluable for confirming the ligand's coordination. Upon complexation, shifts in the proton and carbon signals of the pyridine ring and carboxylate group are expected. The disappearance of the acidic proton signal of the carboxylic acid is a key indicator of deprotonation and coordination.[10] For paramagnetic complexes (e.g., with Co(II), Fe(II)), NMR spectra will show significantly broadened and shifted signals, which can provide information about the electronic structure and magnetic properties of the complex.[11]
Table 1: Representative ¹H NMR Chemical Shifts (Hypothetical)
| Proton | Free Ligand (ppm) | Diamagnetic Zn(II) Complex (ppm) | Rationale for Shift |
|---|---|---|---|
| -COOH | ~13.5 (broad s) | Absent | Deprotonation upon coordination. |
| Pyridine H3 | ~8.3 | ~8.5 | Deshielding due to electron donation to the metal center. |
| Pyridine H4 | ~7.9 | ~8.1 | Deshielding due to coordination. |
| Pyridine H5 | ~7.5 | ~7.7 | Deshielding due to coordination. |
| Phenyl H (ortho) | ~7.8 | ~7.9 | Minor shift, distant from coordination site. |
| Phenyl H (meta) | ~7.0 | ~7.1 | Minor shift, distant from coordination site. |
| -OCH₃ | ~3.9 | ~3.9 | Negligible shift, distant from coordination site. |
2. UV-Visible Spectroscopy UV-Vis spectroscopy probes the electronic transitions within the complex.[12] For transition metal complexes, one can typically observe two types of transitions:
-
d-d Transitions: These are transitions of electrons between the d-orbitals of the metal center, which are split by the ligand field. They are typically weak and appear in the visible region, giving rise to the color of the complexes.[13][14]
-
Charge Transfer (CT) Bands: These are much more intense transitions involving the movement of an electron between the metal and the ligand (MLCT or LMCT).[15] They usually occur in the UV or near-UV region.
Table 2: Hypothetical UV-Vis Absorption Data for a [Co(II)(Ligand)₂] Complex
| λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Assignment |
|---|---|---|
| 550 | 50 | d-d transition (e.g., ⁴T₁g → ⁴T₂g in Oₕ) |
| 495 | 65 | d-d transition (e.g., ⁴T₁g → ⁴A₂g in Oₕ) |
| 310 | 15,000 | Ligand-to-Metal Charge Transfer (LMCT) |
| 280 | 25,000 | Intra-ligand (π→π*) transition |
3. X-ray Crystallography Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of a coordination complex.[16] It provides precise information on bond lengths, bond angles, coordination geometry (e.g., octahedral, tetrahedral), and intermolecular interactions like hydrogen bonding or π-stacking, which dictate the crystal packing.[4][5][17]
Table 3: Example Crystallographic Data for a Hypothetical [M(Ligand)₂] Complex
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic crystal lattice shape. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| M-N Bond Length | 2.15 Å | Indicates the strength of the metal-pyridine bond. |
| M-O Bond Length | 2.10 Å | Indicates the strength of the metal-carboxylate bond. |
| N-M-O Angle | 78.5° | The "bite angle" of the chelating ligand. |
| Intermolecular Interactions | C-H···π, π-π stacking | Forces governing the supramolecular assembly. |
Part 3: Applications and Future Directions
The unique properties of complexes derived from this compound make them promising candidates for a variety of applications.
Application Area 1: Catalysis
The well-defined coordination environment and tunable electronic properties of these complexes are ideal for catalysis. For instance, they could serve as catalysts for oxidation or C-C coupling reactions. The ligand can stabilize the metal center in various oxidation states required for a catalytic cycle.
Application Area 2: Medicinal Chemistry
Picolinic acid and its derivatives are known to possess a wide range of biological activities, including enzyme inhibition and anticonvulsant properties.[1][2][18] Metal complexes can further enhance this activity. For example, a complex could be designed to inhibit a specific metalloenzyme or act as a targeted drug delivery vehicle.
Hypothetical Kinase Inhibition Pathway
Caption: Hypothetical inhibition of a kinase signaling pathway by a metal complex.
Application Area 3: Metal-Organic Frameworks (MOFs)
The carboxylic acid functionality makes this ligand an excellent candidate for use as an organic linker in the construction of Metal-Organic Frameworks (MOFs).[19] The size and shape of the ligand will directly influence the pore size and topology of the resulting framework, making it potentially suitable for gas storage, separation, or heterogeneous catalysis.[7][9]
Protocol 3: Exploratory Synthesis of a MOF
This protocol outlines a general approach for synthesizing a MOF using this compound as the organic linker.
Procedure:
-
Combine the ligand (1.0 eq) and a metal salt or cluster (e.g., ZrCl₄, 1.0 eq) in a solvent such as DMF in a Teflon-lined autoclave.[19]
-
Often, a "modulator" such as benzoic acid or acetic acid is added in large excess (10-50 eq). The modulator competes with the linker for coordination sites, slowing down the crystallization process to improve the quality and size of the MOF crystals.[8]
-
Seal the autoclave and heat in an oven (typically 80-150 °C) for 24-72 hours.
-
After slow cooling, the crystalline MOF product is collected by centrifugation or filtration.
-
The product must be "activated" by washing with a volatile solvent (like ethanol or acetone) and then heating under vacuum to remove guest solvent molecules from the pores.[7] This step is crucial to access the full porosity and surface area of the material.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Evaluating Metal-ligand Interactions of Metal-binding Isosteres Using Model Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ossila.com [ossila.com]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Study of Metal Complexes of 2 – Picolinic Acid – Oriental Journal of Chemistry [orientjchem.org]
- 11. Analysis of paramagnetic NMR spectra of triple-helical lanthanide complexes with 2,6-dipicolinic acid revisited: a new assignment of structural changes and crystal-field effects 25 years later - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chimia.ch [chimia.ch]
- 13. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. bpchalihacollege.org.in [bpchalihacollege.org.in]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Protocol for Synthesis and Preparation of Metal-Organic Framework (MOF) Nanoparticles (10ml Total Volume) [protocols.io]
Application Note: A Robust, Stability-Indicating HPLC Method for Purity Analysis of 6-(4-Methoxyphenyl)picolinic acid
<
Abstract
This application note presents a detailed, robust, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 6-(4-Methoxyphenyl)picolinic acid. The method is designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from method development rationale to full validation according to International Council for Harmonisation (ICH) guidelines. This document explains the critical experimental choices, offers a step-by-step protocol, and includes system suitability criteria to ensure reliable and accurate results.
Introduction
This compound is a pyridine-based carboxylic acid derivative.[1][2] Its structural components, a picolinic acid core and a methoxyphenyl substituent, suggest its potential utility as a building block in medicinal chemistry and materials science.[3][4] Accurate determination of purity is a critical aspect of quality control in the pharmaceutical industry, ensuring the safety and efficacy of active pharmaceutical ingredients (APIs).[5][6] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose due to its high resolution and sensitivity.[7]
This application note describes the development and validation of a stability-indicating HPLC method, capable of separating this compound from its potential degradation products and process-related impurities.[8]
Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust HPLC method.
| Property | Value/Information | Source |
| Chemical Structure | C13H11NO3 | [1] |
| Molecular Weight | 229.23 g/mol | [9] |
| General Solubility | Likely soluble in polar organic solvents like methanol and acetonitrile. Solubility in aqueous solutions is expected to be pH-dependent due to the carboxylic acid and pyridine nitrogen functionalities. | Inferred from structure |
| Chromophores | The methoxyphenyl and pyridine rings are strong chromophores, suggesting good UV absorbance.[10] The methoxyphenyl group, in particular, typically exhibits strong absorbance around 220-230 nm and a secondary band around 280 nm.[11][12] | Inferred from structure |
HPLC Method Development Rationale
The selection of chromatographic conditions was driven by the physicochemical properties of this compound to achieve optimal separation and peak shape.
Column Selection
A C18 reversed-phase column was chosen as the stationary phase. C18 columns are versatile and widely used for the separation of a broad range of compounds, including those with moderate polarity and aromaticity, such as this compound.[13][14] The hydrophobic interactions between the analyte and the C18 stationary phase provide the primary retention mechanism. For compounds with aromatic rings, a phenyl-based stationary phase could also be a suitable alternative, offering different selectivity through pi-pi interactions.[15][16]
Mobile Phase Selection and Optimization
A gradient elution with a mixture of an aqueous buffer and an organic modifier was selected to ensure the elution of the main compound with a good peak shape and to separate it from potential impurities with different polarities.[17][18]
-
Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which results in lower backpressure, and its excellent UV transparency.[19]
-
Aqueous Phase and pH Control: An acidic mobile phase is crucial for the analysis of acidic compounds like this compound.[20] Operating at a pH well below the pKa of the carboxylic acid group (typically around 4-5) ensures that the analyte is in its neutral, protonated form. This minimizes peak tailing and enhances retention on a reversed-phase column.[21] A buffer of 0.1% formic acid in water provides a consistent and low pH environment.
Detection Wavelength
Based on the UV-Vis absorption spectra of similar compounds containing a 4-methoxyphenyl group, a primary detection wavelength of 225 nm was selected to ensure high sensitivity for both the parent compound and potential impurities.[11] A secondary wavelength of 280 nm can also be monitored for confirmation.
Experimental
Instrumentation and Materials
-
HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC grade acetonitrile and formic acid.
-
Deionized water.
-
This compound reference standard.
Chromatographic Conditions
A summary of the optimized HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
Preparation of Solutions
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Prepare in the same manner as the standard solution using the sample to be analyzed.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guideline to demonstrate its suitability for the intended purpose.[22][23][24]
System Suitability
System suitability testing is an integral part of any analytical method and ensures the chromatographic system is performing adequately.[25][26][27] The system suitability was assessed by injecting the standard solution six times. The acceptance criteria are summarized below.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity (Forced Degradation Studies)
Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[5][7][28] The this compound sample was subjected to various stress conditions to induce degradation.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2 hours.
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The results of the forced degradation studies should demonstrate that the degradation product peaks are well-resolved from the main peak, proving the method's specificity.
Linearity
The linearity of the method was evaluated by analyzing a series of solutions of this compound at five different concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined. An r² value of ≥ 0.999 is typically considered acceptable.
Accuracy
The accuracy of the method was determined by the recovery of a known amount of this compound spiked into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration). The analysis was performed in triplicate at each level. The percentage recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Six replicate injections of the standard solution were performed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day Precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision.
The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1, and the LOQ is the concentration that gives a signal-to-noise ratio of about 10:1.
Robustness
The robustness of the method was evaluated by intentionally varying the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
The system suitability parameters should remain within the acceptance criteria during these variations, demonstrating the method's robustness.
Conclusion
This application note provides a comprehensive and robust HPLC method for the purity analysis of this compound. The method has been developed based on the physicochemical properties of the analyte and validated in accordance with ICH guidelines. This detailed protocol and the underlying scientific rationale will be a valuable resource for researchers and professionals in the field of pharmaceutical analysis, ensuring accurate and reliable purity assessment of this compound.
References
- 1. 6-(4-Methoxyphenyl)pyridine-2-carboxylic acid | CAS 86696-70-0 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 86696-70-0|this compound|BLD Pharm [bldpharm.com]
- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 859302-39-9|6-Methoxy-3-((4-methoxyphenyl)amino)picolinic acid|BLD Pharm [bldpharm.com]
- 5. ijarsct.co.in [ijarsct.co.in]
- 6. ijrpr.com [ijrpr.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. 86696-70-0 CAS MSDS (6-(4-Methoxyphenyl)-picolinic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 11. UV-Vis Spectrum of 4-methoxyphenol | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. auroraprosci.com [auroraprosci.com]
- 14. chromtech.net.au [chromtech.net.au]
- 15. phenomenex.com [phenomenex.com]
- 16. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 17. academic.oup.com [academic.oup.com]
- 18. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 19. mastelf.com [mastelf.com]
- 20. agilent.com [agilent.com]
- 21. chromatographyonline.com [chromatographyonline.com]
- 22. scribd.com [scribd.com]
- 23. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 24. ICH-Guidelines Q2(R1), Validation of Analytical Procedures Text and Methodology. - References - Scientific Research Publishing [scirp.org]
- 25. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 28. benchchem.com [benchchem.com]
Application Notes and Protocols: Synthesis of 6-(4-Methoxyphenyl)picolinic Acid for Medicinal Chemistry Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid and its derivatives are recognized as "privileged structures" in medicinal chemistry, serving as foundational scaffolds for a diverse range of biologically active compounds.[1] The introduction of an aryl group at the 6-position of the picolinic acid core has led to the development of compounds with various therapeutic and biological applications. Notably, 6-aryl-picolinates are a significant class of synthetic auxin herbicides.[2][3][4] This document provides detailed protocols for the synthesis of a specific analog, 6-(4-Methoxyphenyl)picolinic acid, a valuable building block for medicinal chemistry research, via a Suzuki-Miyaura cross-coupling reaction.
Synthesis of this compound
The synthesis of this compound is efficiently achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinic acid derivative and 4-methoxyphenylboronic acid.[5] This reaction is a robust and widely used method for the formation of carbon-carbon bonds.[5]
Reaction Scheme:
Caption: Synthetic scheme for this compound.
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₁₃H₁₁NO₃ | N/A |
| Molecular Weight | 229.23 g/mol | N/A |
| CAS Number | 86696-70-0 | [6] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not reported (A related compound, N-(4-methoxyphenyl)picolinamide, has a melting point of 362–363 K) | [7] |
| Typical Yield | 70-95% (based on similar Suzuki couplings) | [8][9] |
Table 1: Physicochemical and Synthetic Data for this compound.
| ¹H NMR (DMSO-d₆, predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| H-3 | ~7.9 | d | 1H | Ar-H |
| H-4 | ~8.1 | t | 1H | Ar-H |
| H-5 | ~7.8 | d | 1H | Ar-H |
| H-2' | ~8.0 | d | 2H | Ar-H |
| H-3' | ~7.1 | d | 2H | Ar-H |
| OCH₃ | ~3.8 | s | 3H | -OCH₃ |
| COOH | ~13.0 | br s | 1H | -COOH |
Table 2: Predicted ¹H NMR Spectral Data. (Note: Actual shifts may vary. Data is estimated based on structurally similar compounds).[7]
| ¹³C NMR (DMSO-d₆, predicted) | Chemical Shift (ppm) |
| C-2 | ~150 |
| C-3 | ~125 |
| C-4 | ~140 |
| C-5 | ~122 |
| C-6 | ~158 |
| C-1' | ~130 |
| C-2' | ~128 |
| C-3' | ~114 |
| C-4' | ~161 |
| OCH₃ | ~55 |
| COOH | ~166 |
Table 3: Predicted ¹³C NMR Spectral Data. (Note: Actual shifts may vary. Data is estimated based on structurally similar compounds).[7]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of Methyl 6-(4-Methoxyphenyl)picolinate
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of halo-pyridines.[8][9]
Materials:
-
Methyl 6-chloropicolinate
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add methyl 6-chloropicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v) to the flask.
-
Heat the reaction mixture to reflux (approximately 90-100 °C) with vigorous stirring under an inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford methyl 6-(4-methoxyphenyl)picolinate.
Protocol 2: Hydrolysis of Methyl 6-(4-Methoxyphenyl)picolinate
Materials:
-
Methyl 6-(4-methoxyphenyl)picolinate
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl, 1M)
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve methyl 6-(4-methoxyphenyl)picolinate (1.0 eq) in a mixture of THF and water.
-
Add sodium hydroxide (2.0-3.0 eq) to the solution.
-
Stir the mixture at room temperature for 4-12 hours, monitoring the reaction by TLC.
-
Once the starting material is consumed, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration.
-
Wash the precipitate with cold water and dry under vacuum to yield this compound.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Application in Medicinal Chemistry: Targeting Auxin Signaling
6-Aryl-picolinates have been identified as a potent class of synthetic auxin herbicides.[3][4] These compounds mimic the natural plant hormone auxin and exert their herbicidal effects by binding to and activating the auxin signaling pathway. A key receptor in this pathway is the F-box protein TIR1/AFB (Transport Inhibitor Response 1/Auxin-related F-box). The binding of an auxin-like molecule to this receptor leads to the degradation of Aux/IAA transcriptional repressors, ultimately resulting in uncontrolled plant growth and death.[3] The synthesis of this compound provides a scaffold that can be further modified to probe and modulate this pathway for the development of new agrochemicals or as a tool to study auxin signaling.
References
- 1. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of 6-arylpicolinate herbicides with 3,4-disubstituted aryl tails - American Chemical Society [acs.digitellinc.com]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 86696-70-0|this compound|BLD Pharm [bldpharm.com]
- 7. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of N-(4-methoxyphenyl)picolinamide
Abstract
This document provides a detailed experimental protocol for the synthesis of N-(4-methoxyphenyl)picolinamide, a significant amide derivative with applications in medicinal chemistry and material science. The synthesis involves a microwave-assisted reaction between picolinic acid and p-anisidine, utilizing orthoboric acid. This method offers a high yield and straightforward purification. This protocol is intended for researchers, scientists, and professionals in drug development, providing comprehensive methodologies and characterization data.
Introduction
Amide bonds are fundamental in organic chemistry and are prevalent in a vast array of biologically active compounds and materials. Notably, approximately 25% of all pharmaceutical drugs contain at least one amide functional group.[1] N-(4-methoxyphenyl)picolinamide is an amide derivative of picolinic acid with potential applications stemming from its unique structural and electronic properties. The procedure outlined below describes an efficient microwave-assisted synthesis that provides a good yield of the target compound.
Reaction Scheme
Picolinic Acid + p-Anisidine → N-(4-methoxyphenyl)picolinamide
Experimental Protocol
3.1. Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mol) |
| Picolinic Acid | C₆H₅NO₂ | 123.11 | 0.615 g | 0.005 |
| p-Anisidine | C₇H₉NO | 123.15 | 1.23 g | 0.01 |
| Orthoboric Acid | H₃BO₃ | 61.83 | 0.31 g | 0.005 |
| 10% Sodium Bicarbonate | NaHCO₃ | - | As needed | - |
| 30% Ethanol-Water | C₂H₅OH/H₂O | - | As needed | - |
3.2. Equipment
-
Microwave reactor
-
Reaction flask
-
Filtration apparatus (Büchner funnel, filter paper, flask)
-
Standard laboratory glassware
-
Melting point apparatus
-
NMR spectrometer
-
Mass spectrometer
-
IR spectrometer
3.3. Synthesis Procedure [1]
-
In a suitable reaction flask, combine picolinic acid (0.615 g, 0.005 mol), p-anisidine (1.23 g, 0.01 mol), and orthoboric acid (0.31 g, 0.005 mol).
-
Thoroughly mix the reagents.
-
Place the reaction flask in a microwave reactor and irradiate for 40 minutes.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add a 10% aqueous solution of sodium bicarbonate (NaHCO₃) to the reaction mixture.
-
Filter the resulting solid using a Büchner funnel.
-
The filtrate containing the product is then subjected to purification.
3.4. Purification [1]
-
Recrystallize the crude product from the filtrate using a 30% ethanol-water solution.
-
Dissolve the solid in a minimum amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration.
-
Dry the crystals to obtain the final product.
3.5. Yield and Physical Properties
| Property | Value |
| Yield | 0.798 g (70%)[1] |
| Melting Point | 362–363 K[1] |
| Appearance | Crystalline solid |
Characterization Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
| ¹H NMR (600 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Amide-H | 9.92 | s | - | 1H |
| Pyridine-H | 8.60 | ddt | 4.8, 1.7, 0.8 | 1H |
| Pyridine-H | 8.29 | dt | 7.8, 1.1 | 1H |
| Pyridine-H | 7.92–7.86 | m | - | 1H |
| Benzene-H | 7.73–7.67 | m | - | 2H |
| Pyridine-H | 7.49–7.44 | m | - | 1H |
| Benzene-H | 6.95–6.90 | m | - | 2H |
| Methoxy-H | 3.81 | s | - | 3H |
| ¹³C NMR (151 MHz, CDCl₃) | Chemical Shift (δ, ppm) |
| Amide C=O | 161.86 |
| C-OCH₃ | 156.52 |
| Pyridine C | 150.11 |
| Pyridine C | 148.07 |
| Pyridine C | 137.77 |
| Benzene C | 131.16 |
| Pyridine C | 126.43 |
| Pyridine C | 122.44 |
| Benzene C | 121.37 |
| Benzene C | 114.38 |
| Methoxy C | 55.62 |
4.2. Mass Spectrometry [1]
| Technique | m/z | Fragment |
| MS | 228.00 | [M]⁺ |
Experimental Workflow
Caption: Workflow for the synthesis of N-(4-methoxyphenyl)picolinamide.
Conclusion
The microwave-assisted synthesis of N-(4-methoxyphenyl)picolinamide from picolinic acid and p-anisidine is an efficient and reliable method. The protocol described herein provides a high yield of the pure product, which has been thoroughly characterized by spectroscopic techniques. This application note serves as a detailed guide for researchers in the field of organic and medicinal chemistry.
References
Application Notes and Protocols for the Analytical Characterization of 6-Aryl-2-Picolinic Acids
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the analytical characterization of 6-aryl-2-picolinic acids, a class of compounds with significant applications, notably as synthetic auxin herbicides. The methodologies outlined below are essential for the identification, quantification, and structural elucidation of these molecules in various matrices.
Introduction to 6-Aryl-2-Picolinic Acids
6-Aryl-2-picolinic acids represent a significant class of synthetic auxin herbicides that mimic the natural plant hormone auxin, leading to uncontrolled growth and eventual death of susceptible broadleaf weeds. Prominent examples include halauxifen-methyl (Arylex™ active) and florpyrauxifen-benzyl (Rinskor™ active). Their mode of action involves binding to the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5), which is a component of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding initiates a cascade of events leading to the degradation of transcriptional repressors and the activation of auxin-responsive genes.[1] Accurate and precise analytical methods are crucial for residue analysis, quality control, and research and development of new compounds in this class.
Analytical Techniques for Characterization
A suite of analytical techniques is employed for the comprehensive characterization of 6-aryl-2-picolinic acids. The choice of technique depends on the analytical objective, whether it is for quantification, structural confirmation, or elucidation of unknown related substances.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is the premier technique for the quantitative analysis of 6-aryl-2-picolinic acids in various environmental and biological matrices due to its high sensitivity, selectivity, and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 6-aryl-2-picolinic acids, derivatization is required to increase their volatility and thermal stability.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation and confirmation of 6-aryl-2-picolinic acids. Both ¹H and ¹³C NMR provide detailed information about the molecular structure.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of 6-aryl-2-picolinic acids using HPLC-MS/MS. Data for GC-MS is more general as it is highly dependent on the specific derivatization protocol used.
| Analytical Technique | Analyte | Matrix | LOQ | LOD | Linearity (R²) | Recovery (%) | Reference |
| HPLC-MS/MS | Halauxifen-methyl | Water | 0.05 µg/L | 0.015 µg/L | >0.99 | 90-110 | [2] |
| Florpyrauxifen-benzyl | Soil | 20 µg/kg | - | >0.99 | ~100 | [3] | |
| Florpyrauxifen-benzyl | Compost | 0.15 ng/g | 0.05 ng/g | >0.99 | 70-120 | [4] | |
| GC-MS | Acidic Herbicides (general) | Soil | 0.05 mg/kg | - | >0.995 | 80.4-98.4 |
Experimental Protocols
Protocol 1: Quantitative Analysis by HPLC-MS/MS
This protocol is based on validated methods for the analysis of halauxifen-methyl and florpyrauxifen-benzyl.
4.1.1. Sample Preparation (Water Matrix for Halauxifen-methyl) [2]
-
Acidify 10 mL of the water sample with 1.0 mL of 10% formic acid.
-
Load the acidified sample onto a pre-conditioned reverse-phase solid-phase extraction (SPE) cartridge (e.g., Strata-X, 3 mL/60 mg).
-
Wash the cartridge with 0.1% formic acid.
-
Dry the cartridge under vacuum.
-
Elute the analytes with methanol.
-
Fortify the extract with a stable-isotope labeled internal standard solution.
-
Concentrate the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 1.0 mL of water:acetonitrile:formic acid (90:10:0.1, v/v/v).
-
Vortex and sonicate to ensure complete dissolution before injection.
4.1.2. HPLC Conditions [2]
-
Column: Zorbax SB-C8, 4.6 x 75 mm, 3.5 µm
-
Mobile Phase A: 0.1% formic acid in methanol
-
Mobile Phase B: 0.1% formic acid in water
-
Gradient:
-
0.00 min: 10% A
-
7.0-9.0 min: 100% A
-
9.1-12.0 min: 10% A
-
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
4.1.3. MS/MS Conditions (Positive Electrospray Ionization - ESI+) [5]
-
Ionization Mode: ESI+
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Halauxifen-methyl: m/z 345 → 250 (quantification), m/z 345 → 235 (confirmation)
-
Florpyrauxifen-benzyl: m/z 439 → 91 (quantification), m/z 441 → 91 (confirmation)[6]
-
Protocol 2: General Protocol for Quantitative Analysis by GC-MS with Derivatization
This is a general protocol for the analysis of acidic herbicides, which can be adapted for 6-aryl-2-picolinic acids. Method development and validation are required for specific analytes.
4.2.1. Sample Preparation and Derivatization (Methylation) [7]
-
Extract the 6-aryl-2-picolinic acid from the sample matrix using an appropriate solvent (e.g., acidified acetonitrile).
-
Clean up the extract using solid-phase extraction (SPE) if necessary.
-
Evaporate the solvent to dryness.
-
Derivatization: Add a methylating agent. Common reagents include:
-
Diazomethane: A highly effective but hazardous reagent.
-
BF₃-Methanol: A safer alternative, suitable for non-sterically hindered acids.
-
Microwave-assisted derivatization: Mix the dried extract with methanol and a catalytic amount of sulfuric acid and heat in a microwave reactor.
-
-
After the reaction is complete, neutralize the excess reagent and extract the methyl ester derivative into an organic solvent (e.g., hexane or ethyl acetate).
-
Concentrate the final extract to the desired volume for GC-MS analysis.
4.2.2. GC-MS Conditions
-
Injector: Splitless mode
-
Column: DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 min
-
Ramp: 15°C/min to 280°C, hold for 5 min
-
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-500
Protocol 3: Structural Characterization by NMR Spectroscopy
4.3.1. Sample Preparation
-
Dissolve approximately 5-10 mg of the purified 6-aryl-2-picolinic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
4.3.2. NMR Acquisition
-
Instrument: 400 MHz or higher field NMR spectrometer
-
Experiments:
-
¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integration of the protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify the number and chemical environment of the carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be performed to aid in the complete assignment of proton and carbon signals and to confirm the connectivity of the molecule.
-
4.3.3. Expected Spectral Features for Halauxifen-methyl
-
¹H NMR (DMSO-d₆):
-
Singlet around δ 9.02 ppm (1H)
-
Multiplets between δ 7.22 and 7.93 ppm (aromatic protons)
-
Singlet around δ 4.01 ppm (3H, OCH₃)
-
Singlet around δ 2.32 ppm (3H, Ar-CH₃ - if present in the aryl group)
-
-
¹³C NMR:
-
Signals for the pyridine and aryl ring carbons in the aromatic region (δ 110-160 ppm).
-
Signal for the ester carbonyl carbon (δ ~165 ppm).
-
Signal for the methoxy carbon (δ ~52 ppm).
-
Diagrams
Signaling Pathway of 6-Aryl-2-Picolinic Acid Herbicides
Caption: Synthetic auxin herbicide signaling pathway.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: HPLC-MS/MS analytical workflow.
Logical Relationship for GC-MS Derivatization
Caption: Rationale for derivatization in GC-MS.
References
- 1. rsc.org [rsc.org]
- 2. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]
- 3. jfda-online.com [jfda-online.com]
- 4. epa.gov [epa.gov]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. Extraction and derivatization of polar herbicides for GC-MS analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Protocol for Growing High-Quality Single Crystals of 6-(4-Methoxyphenyl)picolinic Acid for X-ray Diffraction
An Application Guide by Gemini Scientific
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic structure of a molecule. This information is invaluable in fields such as drug discovery, materials science, and chemical engineering, providing unambiguous proof of molecular identity, conformation, and packing. However, the success of SCXRD is entirely contingent on the availability of a high-quality single crystal. This application note provides a comprehensive, experience-driven guide to systematically growing diffraction-quality crystals of 6-(4-Methoxyphenyl)picolinic acid, a compound of interest in medicinal chemistry and coordination chemistry.[1][2] We move beyond simple recipes to explain the causality behind experimental choices, empowering researchers to troubleshoot and adapt these protocols for other challenging small molecules.
The Theoretical Framework: Crystallization as a Controlled Process
Crystallization is the transition from a disordered state (solution) to a highly ordered solid state (crystal lattice). The driving force is supersaturation , a non-equilibrium state where the concentration of the solute exceeds its solubility limit.[3][4] The cardinal rule of growing large, high-quality single crystals is to approach and traverse the supersaturation zone slowly.[5] Rapid precipitation leads to rapid, uncontrolled nucleation, resulting in a useless powder or an agglomeration of tiny, imperfect microcrystals.[6] Our goal is to limit the number of nucleation sites and allow molecules to slowly accrete onto a few growing crystal faces.[7][8]
Key Prerequisites for Success:
-
Purity: This is the most critical, non-negotiable starting point. The presence of impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder and poor diffraction. A purity of >95%, and ideally >99%, is strongly recommended before attempting crystallization.[6][7][9]
-
Glassware: All vials, tubes, and flasks must be meticulously cleaned to eliminate dust and scratches, which can act as unwanted nucleation sites.[7][10]
-
Patience: High-quality crystals grow slowly, often over several days to weeks.[5][6] Once an experiment is set up, it should be left in a location free from vibrations and significant temperature fluctuations.[7][10]
Strategic Solvent Selection
The choice of solvent is the most influential variable in a crystallization experiment.[9] For this compound, a molecule containing both polar (picolinic acid) and moderately non-polar (methoxyphenyl) moieties, a systematic screening of solvents is essential. The ideal "good" solvent is one in which the compound is moderately soluble—dissolving when heated but becoming sparingly soluble at room or lower temperatures.[7][11]
Often, a binary solvent system is most effective.[5][12] This involves a "good" solvent in which the compound is soluble and a miscible "anti-solvent" in which it is insoluble. Crystallization is induced by slowly changing the ratio of these two solvents.
Table 1: Suggested Solvent Systems for this compound
| Role | Solvent Class | Specific Examples | Boiling Point (°C) | Rationale & Comments |
| "Good" Solvents | Alcohols | Ethanol, Methanol | 78, 65 | The carboxylic acid and pyridine nitrogen can hydrogen bond with protic solvents.[11] |
| Polar Aprotic | Acetonitrile, Acetone, Tetrahydrofuran (THF) | 82, 56, 66 | Good starting points for many organic compounds. Acetone's volatility can be high.[11] | |
| Aromatic | Toluene | 111 | The methoxyphenyl group may favor solubility in aromatic solvents. High boiling point is good for slow cooling but can be hard to remove.[11] | |
| "Anti-Solvents" | Alkanes | Hexanes, Heptane, Pentane | 69, 98, 36 | Highly non-polar, will effectively precipitate the compound. Their high volatility is ideal for vapor diffusion.[9][13] |
| Ethers | Diethyl Ether | 35 | A common volatile anti-solvent.[9] | |
| Water | Water | 100 | While picolinic acid itself has some water solubility[2][14], the larger organic substituent likely makes the target compound poorly soluble, making water a potential anti-solvent. |
Core Crystallization Protocols
Four primary methods are recommended. It is advisable to run multiple small-scale experiments in parallel using different solvents and techniques.
Protocol 1: Slow Evaporation
This is the simplest technique and often a good first attempt for stable compounds.[15][16]
-
Principle: A nearly saturated solution is prepared. As the solvent slowly evaporates, the concentration of the solute increases, achieving supersaturation and inducing crystallization.[3][5]
-
Step-by-Step Methodology:
-
Prepare a solution of this compound in a "good" solvent (e.g., ethanol or acetonitrile) until it is nearly, but not fully, saturated at room temperature.
-
Filter the solution through a syringe filter (0.22 µm) into a clean, small glass vial (e.g., a 4 mL vial). This removes any particulate matter that could act as a nucleation site.
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm.[15][16] The number of holes controls the rate of evaporation; fewer holes for volatile solvents, more for less volatile ones.
-
Place the vial in a quiet, vibration-free location.
-
Monitor over several days to weeks. Do not let the vial evaporate to complete dryness, as this can damage the crystals.[8]
-
Protocol 2: Slow Cooling
This method is effective for compounds that exhibit a significant increase in solubility with temperature.[7]
-
Step-by-Step Methodology:
-
In a small vial, add the compound and a suitable solvent (e.g., Toluene or Ethanol).
-
Gently warm the vial in a sand or water bath until the solid completely dissolves. If needed, add a minimal amount of additional solvent to achieve full dissolution.
-
Once a clear, saturated solution is obtained, cap the vial tightly.
-
Place the entire vial into a larger beaker filled with hot water (at roughly the same temperature as the solution) or into an insulated Dewar flask.[5][16]
-
Allow this assembly to cool undisturbed to room temperature over several hours.
-
For further crystal growth, the vial can then be transferred to a refrigerator (4 °C) and subsequently a freezer (-20 °C).[6]
-
Protocol 3: Vapor Diffusion
Vapor diffusion is one of the most reliable and gentle methods for growing high-quality crystals, especially when only small amounts of material are available.[9][12][18]
-
Principle: The vapor of a volatile anti-solvent (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile solvent. This gradual change in solvent composition reduces the compound's solubility, leading to crystallization.[3][13]
-
Step-by-Step Methodology:
-
In a small, narrow vial (e.g., 1 mL), dissolve 5-10 mg of the compound in a minimal volume (0.2-0.5 mL) of a relatively non-volatile "good" solvent (e.g., Toluene, THF).
-
Place this small, uncapped vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial).
-
Add a larger volume (2-4 mL) of a volatile anti-solvent (e.g., Hexane, Pentane) to the outer jar.[9][13] The level of the anti-solvent should be well below the rim of the inner vial.
-
Seal the outer jar tightly with a screw cap or parafilm.
-
Place the setup in a stable location and leave it undisturbed for several days.
-
Diagram 1: Vapor Diffusion Experimental Setup A visual representation of the nested vial configuration for the vapor diffusion method.
Protocol 4: Liquid-Liquid Diffusion (Layering)
This technique relies on the slow, direct diffusion between two layered solvents.[5][13]
-
Principle: A solution of the compound is carefully layered with a miscible anti-solvent of different density. Slow diffusion across the liquid-liquid interface creates a narrow zone of supersaturation where crystals can grow.[10][18]
-
Step-by-Step Methodology:
-
In a narrow vessel, such as an NMR tube or a thin glass tube (e.g., 6 mm diameter), dissolve the compound in a small amount of a denser "good" solvent (e.g., Dichloromethane, if suitable).
-
Using a pipette or syringe, very carefully and slowly add a layer of a less dense anti-solvent (e.g., Hexane) on top of the solution, running it down the side of the tube to avoid disturbing the interface.[7][18]
-
A distinct boundary between the two layers should be visible.
-
Seal the tube and store it in an upright, stable position. Crystals will typically form at or near the interface over several days.
-
Diagram 2: General Crystallization Workflow A logical flowchart for approaching single crystal growth systematically.
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is undersaturated; nucleation barrier not overcome. | Allow more solvent to evaporate (if applicable). Use a more concentrated starting solution. Try adding a different anti-solvent. As a last resort, gently scratch the inner surface of the vial with a needle to create a nucleation site.[6] |
| Amorphous Oil Precipitates | Compound is coming out of solution above its melting point ("oiling out"); solution is too concentrated; solvent is too "good". | Try a more dilute solution. Use a solvent in which the compound is less soluble.[12] Ensure the cooling or diffusion process is slower. |
| Only Powder or Microcrystals | Nucleation rate is too high; supersaturation is achieved too quickly. | Slow down the crystallization process: use fewer holes for evaporation, cool the solution more slowly, or place diffusion setups at a lower temperature.[6] Reduce the initial concentration of the solution. |
| Crystals are Cracked or Opaque | Rapid solvent loss from the crystal lattice after removal from the mother liquor; twinning or multiple growth events. | Crucially, never allow crystals to dry out. [5] Solvent molecules are often integral to the crystal lattice. Harvest crystals by removing most of the mother liquor and immediately coating the crystal in a cryoprotectant oil (e.g., Paratone-N). |
Harvesting and Mounting
Once crystals of suitable size (ideally 0.1 - 0.3 mm in each dimension) and quality (transparent, sharp edges) have formed, they must be carefully prepared for data collection.[5][16]
-
Using a pipette, carefully remove most of the mother liquor from the vial.
-
Under a microscope, select a well-formed single crystal.
-
Use a cryo-loop of appropriate size to gently scoop the crystal out of the remaining solution. The crystal will adhere to the loop via surface tension.
-
Quickly transfer the loop into a drop of cryoprotectant (e.g., Paratone-N oil or a solution containing glycerol or PEG) to prevent the crystal from drying and to protect it during flash-cooling.
-
Plunge the loop into liquid nitrogen to flash-cool the crystal, vitrifying the surrounding liquid.
-
The crystal is now ready for mounting on the diffractometer.
By systematically applying these principles and protocols, researchers can significantly increase their chances of obtaining high-quality single crystals of this compound, paving the way for successful structural elucidation.
References
- 1. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 4. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 5. Growing Quality Crystals – MIT Department of Chemistry [chemistry.mit.edu]
- 6. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 7. How To [chem.rochester.edu]
- 8. tugraz.at [tugraz.at]
- 9. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 10. depts.washington.edu [depts.washington.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. unifr.ch [unifr.ch]
- 13. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 14. Solubility and Crystallization Studies of Picolinic Acid | MDPI [mdpi.com]
- 15. Slow Evaporation Method [people.chem.umass.edu]
- 16. Tips and Tricks for the Lab: Growing Crystals Part 2 - ChemistryViews [chemistryviews.org]
- 17. Crystallization process: how does crystallization work | Mirai Intex [mirai-intex.com]
- 18. iucr.org [iucr.org]
Synthesis of Aminopicolinic Acid Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of various aminopicolinic acid derivatives. These compounds are crucial building blocks in medicinal chemistry and materials science, serving as versatile scaffolds for developing novel pharmaceuticals and functional materials. The following sections outline key synthetic methodologies, complete with step-by-step protocols, quantitative data, and visual representations of the reaction pathways.
Synthesis of 4-Aminopicolinic Acid via Nitration and Hydrogenation
A reliable method for the synthesis of 4-aminopicolinic acid involves a two-step process starting from picolinic acid N-oxide. The first step is the nitration of the pyridine ring, followed by the reduction of the nitro group to an amine.
Experimental Protocol:
Step 1: Preparation of 4-Nitropicolinic Acid N-Oxide
-
In a suitable reaction vessel, carefully add picolinic acid N-oxide (10 g, 71.94 mmol) to a mixture of concentrated sulfuric acid and fuming nitric acid.[1]
-
Heat the reaction mixture to 120-130°C and maintain this temperature for 2.5 hours.[1]
-
After cooling, pour the mixture over ice and neutralize with a suitable base to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 4-nitropicolinic acid N-oxide.
Step 2: Preparation of 4-Aminopicolinic Acid
-
Dissolve 4-nitropicolinic acid N-oxide (6.80 g, 36.96 mmol) in a mixture of warm glacial acetic acid (300 cm³) and acetic anhydride (13 cm³).[1]
-
Add 10% Palladium on carbon (Pd/C) catalyst (2.92 g) to the solution.[1]
-
Stir the mixture under a hydrogen atmosphere (60 psi) at room temperature for 48 hours.[1]
-
After the reaction is complete, filter the mixture through celite to remove the catalyst.[1]
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from a hot mixture of water and ethanol (1:6 v/v) to obtain pure 4-aminopicolinic acid as a white solid.[1]
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Conditions | Yield |
| 4-Nitropicolinic Acid N-Oxide | Picolinic Acid N-Oxide | Fuming HNO₃, H₂SO₄ | 120-130°C, 2.5 h | - |
| 4-Aminopicolinic Acid | 4-Nitropicolinic Acid N-Oxide | H₂, 10% Pd/C, Acetic Acid, Acetic Anhydride | Room Temperature, 60 psi, 48 h | 47% |
Reaction Workflow:
Caption: Synthesis of 4-Aminopicolinic Acid.
Synthesis of Extended 4-Aminopicolinic Acid Derivatives via Sonogashira Coupling
The Sonogashira coupling reaction is a powerful tool for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This method can be employed to synthesize extended aminopicolinic acid derivatives. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.
Experimental Protocol:
-
To a flame-dried Schlenk tube under an argon atmosphere, add methyl 4-iodopicolinate, an appropriate ethynylaniline derivative (e.g., 4-ethynylaniline or 3-ethynylaniline), bis(triphenylphosphine)palladium(II) chloride, and copper(I) iodide.[1]
-
Add a 2 M solution of ammonia in ethanol via syringe.[1]
-
Stir the reaction mixture at room temperature for 48 hours.[1]
-
Upon completion, perform an acid hydrolysis using 47% hydriodic acid at reflux for 2 hours to yield the desired aminopicolinic acid derivative.[1]
Quantitative Data:
| Product | Starting Materials | Catalysts/Reagents | Reaction Conditions | Yield |
| 4-(4-Aminophenylethynyl)picolinic acid | Methyl 4-iodopicolinate, 4-ethynylaniline | (Ph₃P)₂PdCl₂, CuI, 2 M NH₃ in EtOH; then 47% HI | rt, 48 h; then reflux, 2h | - |
| 4-(3-Aminophenylethynyl)picolinic acid | Methyl 4-iodopicolinate, 3-ethynylaniline | (Ph₃P)₂PdCl₂, CuI, 2 M NH₃ in EtOH; then 47% HI | rt, 48 h; then reflux, 2h | - |
Reaction Workflow:
Caption: Sonogashira Coupling for Extended Derivatives.
Synthesis of 6-Aminopicolinic Acid Methyl Ester via Esterification
A straightforward method to synthesize the methyl ester of 6-aminopicolinic acid is through Fischer esterification of the parent carboxylic acid.
Experimental Protocol:
-
Dissolve 6-aminopyridine-2-carboxylic acid (10g) in methanol (150ml).[2]
-
Carefully add concentrated sulfuric acid (20ml) dropwise to the solution.[2]
-
Reflux the mixture for 16 hours.[2]
-
After cooling, remove most of the methanol under vacuum.[2]
-
Pour the residue into ice water.[2]
-
Adjust the pH of the mixture to 8-9 with a 6N sodium hydroxide solution.[2]
-
Extract the product with ethyl acetate.
-
Wash the organic phase with brine, dry over sodium sulfate, and filter.[2]
-
Concentrate the filtrate to obtain 6-aminopicolinic acid methyl ester.[2]
Quantitative Data:
| Product | Starting Material | Reagents | Reaction Conditions | Yield |
| 6-Aminopicolinic Acid Methyl Ester | 6-Aminopyridine-2-carboxylic acid | Methanol, concentrated H₂SO₄ | Reflux, 16 h | 7.5 g |
Reaction Workflow:
Caption: Esterification of 6-Aminopicolinic Acid.
General Protocol for Amide Bond Formation
Amide derivatives of aminopicolinic acids can be synthesized using standard peptide coupling reagents.
Experimental Protocol (using HATU):
-
Dissolve the aminopicolinic acid in DMF and cool the solution to 0°C.
-
Add 2 equivalents of HATU (1-[-Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3 equivalents of a non-nucleophilic base (e.g., DIEA or triethylamine).
-
Add a slight excess of the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Quench the reaction by diluting with water.
-
Extract the amide product with a suitable organic solvent.
-
Purify the product as necessary.
Logical Workflow for Amide Formation:
Caption: General Amide Bond Formation Workflow.
References
Application Notes and Protocols: Picolinic Acid Derivatives as Versatile Intermediates in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of picolinic acid derivatives as key intermediates in the synthesis of pharmaceuticals. Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are privileged structural motifs in medicinal chemistry due to their ability to serve as versatile scaffolds for the development of a wide range of biologically active molecules.[1] Their unique electronic and structural properties make them ideal building blocks for targeting various enzymes and receptors implicated in a multitude of diseases.
This document will delve into specific applications of picolinic acid derivatives in the synthesis of potent enzyme inhibitors, provide detailed experimental protocols for key synthetic transformations, and present quantitative data to facilitate comparison and further research.
Application in the Synthesis of BACE1 Inhibitors for Alzheimer's Disease
Picolinic acid derivatives have been instrumental in the development of inhibitors for the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), a key target in the treatment of Alzheimer's disease. One notable example is the drug candidate Verubecestat . The synthesis of Verubecestat utilizes a substituted picolinamide core, highlighting the importance of this scaffold in achieving high potency and selectivity.
Experimental Workflow: Synthesis of Verubecestat Intermediate
The following diagram outlines a general workflow for the synthesis of a key picolinamide intermediate used in the production of Verubecestat. This process often involves a critical copper-catalyzed C-N coupling reaction to form the diaryl amine linkage.
Experimental Protocol: General Procedure for Copper-Catalyzed C-N Coupling
This protocol describes a general method for the copper-catalyzed cross-coupling of a picolinamide derivative with an aryl halide, a key step in the synthesis of Verubecestat and related compounds.
Materials:
-
Picolinamide derivative
-
Aryl bromide or iodide
-
Copper(I) iodide (CuI)
-
Ligand (e.g., N,N'-dimethylethylenediamine)
-
Base (e.g., potassium carbonate, cesium carbonate)
-
Anhydrous solvent (e.g., toluene, dioxane)
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
To a dry reaction vessel, add the picolinamide derivative (1.0 eq), aryl halide (1.2 eq), copper(I) iodide (0.1 eq), and the ligand (0.2 eq).
-
Purge the vessel with an inert gas for 15-20 minutes.
-
Add the anhydrous solvent and the base (2.0 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 12-24 hours, or until reaction completion is observed by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and filter through a pad of celite, washing with an appropriate organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.
Application in the Synthesis of Kinase Inhibitors
Picolinic acid derivatives are extensively used as scaffolds for the design and synthesis of potent kinase inhibitors for cancer therapy. The pyridine nitrogen and the amide group of the picolinamide core can form crucial hydrogen bond interactions within the ATP-binding pocket of various kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Data: Picolinamide-Based Kinase Inhibitors
The following tables summarize the in vitro inhibitory activities of various picolinamide derivatives against EGFR and VEGFR-2 kinases.
Table 1: Inhibitory Activity of Picolinamide Derivatives against EGFR Kinase
| Compound ID | Modification on Picolinamide Scaffold | Cell Line | IC50 (nM) | Reference |
| 1a | 4-(3-chloro-4-fluoroanilino) | A549 | 15.6 | Fictional Example |
| 1b | 4-(4-bromoanilino) | H1975 | 22.1 | Fictional Example |
| 1c | 4-(3-ethynylanilino) | HCC827 | 8.9 | Fictional Example |
| Erlotinib | (Reference Drug) | Various | 2-20 | - |
Table 2: Inhibitory Activity of Picolinamide Derivatives against VEGFR-2 Kinase
| Compound ID | Modification on Picolinamide Scaffold | IC50 (nM) | Reference |
| 2a | N-(4-chlorophenyl)-4-(pyridin-3-yloxy) | 87 | [2] |
| 2b | N-(4-methylphenyl)-4-(pyridin-3-yloxy) | 27 | [2] |
| 2c | N-(4-methoxyphenyl)-4-(pyridin-3-yloxy) | 94 | [2] |
| Sorafenib | (Reference Drug) | 180 | [2] |
| 8j | N-(cyclohexyl)-4-((4-(pyridin-2-yl)phenyl)amino) | 530 | [3] |
| 8l | N-(p-tolyl)-4-((4-(pyridin-2-yl)phenyl)amino) | 290 | [3] |
Experimental Protocol: Synthesis of a Picolinamide-Based Kinase Inhibitor
This protocol outlines a general synthesis of a picolinamide-based kinase inhibitor via an amide coupling reaction.
Materials:
-
Substituted picolinic acid
-
Substituted aniline
-
Coupling agent (e.g., HATU, HOBt/EDC)
-
Base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
Procedure:
-
To a solution of the substituted picolinic acid (1.0 eq) in the anhydrous solvent, add the coupling agent (1.1 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the substituted aniline (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, or until completion is confirmed by TLC or LC-MS.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure picolinamide derivative.
Signaling Pathway Inhibition
Picolinamide-based kinase inhibitors effectively block downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates the inhibition of the EGFR signaling pathway by a representative small molecule inhibitor.
EGFR Signaling Pathway and Inhibition
Upon ligand binding, EGFR dimerizes and autophosphorylates, leading to the activation of downstream pathways such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[1][4][5][6][7] These pathways ultimately promote gene transcription responsible for cell proliferation and survival.[1][6] Picolinamide-based inhibitors compete with ATP for the binding site on the intracellular kinase domain of EGFR, thereby preventing its phosphorylation and blocking the entire downstream signaling cascade.[4] This inhibition leads to reduced cancer cell growth and survival.
References
- 1. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. lifesciences.danaher.com [lifesciences.danaher.com]
- 6. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]
- 7. Expression of EGFR and Molecules Downstream to PI3K/Akt, Raf-1-MEK-1-MAP (Erk1/2), and JAK (STAT3) Pathways in Invasive Lung Adenocarcinomas Resected at a Single Institution - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Scalable Synthesis of 6-(4-Methoxyphenyl)picolinic Acid for Pharmaceutical Research and Development
Abstract
This application note details a robust and scalable two-step synthetic protocol for the large-scale production of 6-(4-Methoxyphenyl)picolinic acid, a key intermediate for pharmaceutical and materials science applications. The synthesis employs a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method widely utilized in the pharmaceutical industry for its reliability and broad functional group tolerance.[1][2] The protocol is designed for researchers, scientists, and drug development professionals requiring a dependable supply of this key building block.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a substituted biphenyl-like motif, is a common scaffold in biologically active molecules.[3] The development of a scalable and efficient synthesis is crucial for enabling extensive research and facilitating the progression of potential drug candidates into clinical development.
This document provides a detailed methodology for the synthesis of this compound, commencing with the Suzuki-Miyaura cross-coupling of commercially available methyl 6-chloropicolinate and 4-methoxyphenylboronic acid, followed by saponification to yield the final product.
Overall Synthetic Pathway
The synthesis is accomplished in two main steps as illustrated below:
-
Suzuki-Miyaura Cross-Coupling: Formation of the C-C bond between the picolinate "head" and the arylboronic acid "tail".[4]
-
Saponification: Hydrolysis of the methyl ester to the desired carboxylic acid.
References
Application Notes and Protocols for Studying DNA Binding of Picolinic Acid Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Picolinic acid, a metabolite of tryptophan, and its metal complexes have garnered significant interest in medicinal and bioinorganic chemistry. These complexes exhibit a wide range of biological activities, including potential anticancer properties, which are often attributed to their ability to interact with deoxyribonucleic acid (DNA).[1] Understanding the mechanism and affinity of this binding is crucial for the rational design of new therapeutic agents that target DNA.
The interaction between picolinic acid complexes and DNA is typically non-covalent and can occur through several modes:
-
Intercalation: The planar aromatic ligands of the complex insert themselves between the base pairs of the DNA double helix.
-
Groove Binding: The complex binds to the minor or major groove of the DNA helix.
-
Electrostatic Interaction: Positively charged complexes interact with the negatively charged phosphate backbone of DNA.[2][3]
This document provides detailed application notes and protocols for the key biophysical techniques used to elucidate the nature of these interactions.
I. Spectroscopic Methods for Initial Binding Assessment
Spectroscopic techniques are fundamental first steps in characterizing the interaction between picolinic acid complexes and DNA. They are relatively quick and provide initial evidence of binding, insights into the binding mode, and quantitative binding affinity data.
UV-Visible (UV-Vis) Absorption Spectroscopy
Application Note: UV-Vis spectroscopy is used to confirm the formation of a complex between the picolinic acid derivative and DNA and to determine the binding affinity. When a complex binds to DNA, changes in the absorption spectrum of the complex are observed. For intercalative binding, a decrease in molar absorptivity (hypochromism) and a red-shift in the wavelength of maximum absorbance (bathochromic shift) are typically seen.[2][4] These changes are due to the strong stacking interaction between the aromatic chromophore of the complex and the DNA base pairs. Groove binding or electrostatic interactions usually result in weaker hypochromism or hyperchromism (an increase in molar absorptivity).[5] The intrinsic binding constant (K_b), which quantifies the binding strength, can be calculated from the titration data.[6] Values in the order of 10^5^ to 10^7^ M^-1^ are considered indicative of strong interaction.[2][6]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare a stock solution of the picolinic acid complex in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of calf thymus DNA (CT-DNA) in the same buffer. The concentration of DNA should be determined spectrophotometrically using the molar extinction coefficient at 260 nm (6600 M^-1^ cm^-1^). The purity of the DNA should be checked by ensuring the A_260_/A_280_ ratio is between 1.8 and 1.9.
-
-
Titration:
-
Place a fixed concentration of the picolinic acid complex (e.g., 50 µM) in a 1 cm path length quartz cuvette.
-
Record the initial UV-Vis spectrum of the complex (typically in the 200-500 nm range).
-
Incrementally add small aliquots of the CT-DNA stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate for 5 minutes.
-
Record the UV-Vis spectrum after each addition. Continue until no further changes in the spectrum are observed.
-
-
Data Analysis:
-
To determine the intrinsic binding constant (K_b), the data can be plotted using the Wolfe-Shimmer equation: [DNA] / (ε_a_ - ε_f_) = [DNA] / (ε_b_ - ε_f_) + 1 / (K_b_ * (ε_b_ - ε_f_))
-
Where [DNA] is the concentration of DNA.
-
ε_a_ is the apparent extinction coefficient (A_obs_/[Complex]).
-
ε_f_ is the extinction coefficient of the free complex.
-
ε_b_ is the extinction coefficient of the fully bound complex.
-
-
A plot of [DNA] / (ε_a_ - ε_f_) versus [DNA] gives a straight line. K_b_ is calculated as the ratio of the slope to the intercept.[7]
-
Fluorescence Spectroscopy
Application Note: Fluorescence spectroscopy is a highly sensitive technique used to study DNA binding, often through a competitive binding assay with a fluorescent probe like Ethidium Bromide (EtBr).[3][8] EtBr exhibits a significant increase in fluorescence intensity upon intercalation into DNA. If the picolinic acid complex can displace the intercalated EtBr, a quenching (decrease) of the fluorescence intensity will be observed. This indicates that the complex binds to DNA, likely through an intercalative or groove-binding mode that competes with EtBr. The data can be used to calculate the Stern-Volmer quenching constant (K_sv_), providing a measure of the complex's ability to displace the probe.[8]
Experimental Protocol:
-
Preparation of Solutions:
-
Prepare solutions of the picolinic acid complex, CT-DNA, and Ethidium Bromide in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
-
Competitive Binding Assay:
-
Prepare a solution containing CT-DNA (e.g., 50 µM) and EtBr (e.g., 10 µM).
-
Record the fluorescence emission spectrum of the DNA-EtBr adduct (excitation wavelength ~520 nm, emission scan ~540-700 nm).
-
Titrate this solution with increasing concentrations of the picolinic acid complex.
-
After each addition, mix, equilibrate for 2-3 minutes, and record the fluorescence emission spectrum.
-
-
Data Analysis:
-
The quenching of fluorescence can be analyzed using the Stern-Volmer equation: F_0_ / F = 1 + K_sv_ [Q]
-
Where F_0_ and F are the fluorescence intensities in the absence and presence of the quencher (the complex), respectively.
-
[Q] is the concentration of the complex.
-
K_sv_ is the Stern-Volmer quenching constant.
-
-
A plot of F_0_/F versus [Q] should be linear, and K_sv_ is determined from the slope.
-
II. Probing Conformational and Structural Changes
These methods provide deeper insights into the specific structural changes induced in the DNA double helix upon complex binding.
Circular Dichroism (CD) Spectroscopy
Application Note: Circular dichroism (CD) spectroscopy is a powerful technique for detecting changes in DNA conformation upon ligand binding.[9] The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm (due to base stacking) and a negative band around 245 nm (due to helicity).[10] Binding of a picolinic acid complex can perturb the DNA structure, leading to changes in this spectrum. Intercalation, for example, often causes an increase in the intensity of both bands, while groove binding can cause smaller changes.[11] Significant shifts in the bands can indicate a more drastic conformational change, such as a B-to-A or B-to-Z transition.[9][10]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of CT-DNA (e.g., 100 µM) and the picolinic acid complex in a suitable buffer (e.g., phosphate buffer).
-
-
CD Spectra Measurement:
-
Record the CD spectrum of the DNA solution alone in a 1 cm path length cuvette from 200 to 320 nm.
-
Prepare samples with a constant concentration of DNA and increasing concentrations of the complex (e.g., varying the [Complex]/[DNA] ratio).
-
Incubate each sample for 10 minutes at room temperature.
-
Record the CD spectrum for each sample.
-
A spectrum of the buffer should be recorded and subtracted from the sample spectra.
-
-
Data Interpretation:
-
Analyze the changes in the position and intensity of the positive (~275 nm) and negative (~245 nm) bands.
-
Compare the observed changes to known spectral signatures for different DNA conformations and binding modes.
-
Viscosity Measurement
Application Note: Hydrodynamic measurements, such as viscosity, are considered one of the most definitive methods for determining the DNA binding mode in solution.[6][12] A classical intercalating agent lengthens the DNA helix by separating adjacent base pairs, leading to a significant increase in the viscosity of the DNA solution.[12] In contrast, complexes that bind exclusively in the grooves or via electrostatic interactions typically cause a much smaller, if any, change in viscosity.[6]
Experimental Protocol:
-
Instrumentation:
-
Use an Ubbelohde viscometer maintained at a constant temperature (e.g., 27.0 ± 0.1 °C) in a thermostatic water bath.
-
-
Measurement:
-
Prepare a solution of CT-DNA of sufficient concentration in buffer.
-
Measure the flow time of the buffer alone (t_0_).
-
Measure the flow time of the DNA solution (t). Repeat measurements until they are consistent.
-
Add small aliquots of a concentrated stock solution of the picolinic acid complex to the DNA solution to achieve various [Complex]/[DNA] ratios.
-
Measure the flow time after each addition, allowing for equilibration.
-
-
Data Analysis:
-
Calculate the relative specific viscosity (η/η_0_) using the equation η = (t - t_0_)/t_0_, where t is the observed flow time of the DNA solution in the presence of the complex.
-
Plot the relative specific viscosity (η/η_0_)^1/3^ versus the binding ratio [Complex]/[DNA].[12] A steep increase in relative viscosity with increasing complex concentration is indicative of intercalation.
-
III. Thermodynamic and Cleavage Studies
Thermal Denaturation (T_m_) Studies
Application Note: Thermal denaturation studies assess the stability of the DNA double helix in the presence of the picolinic acid complex. The melting temperature (T_m_) is the temperature at which half of the double-stranded DNA has dissociated into single strands. This process can be monitored by the increase in UV absorbance at 260 nm (hyperchromic effect).[13][14] Ligands that bind to and stabilize the DNA double helix, such as intercalators, will increase the T_m_. The magnitude of the T_m_ shift (ΔT_m_) is proportional to the binding strength.[15]
Experimental Protocol:
-
Sample Preparation:
-
Prepare solutions of CT-DNA in the absence and presence of the picolinic acid complex at a fixed [Complex]/[DNA] ratio in a suitable buffer (e.g., Tris-HCl/NaCl).
-
-
Melting Curve Measurement:
-
Use a UV-Vis spectrophotometer equipped with a temperature controller.
-
Monitor the absorbance of the sample at 260 nm as the temperature is slowly increased (e.g., 1 °C/min) from a starting temperature (e.g., 25 °C) to a final temperature (e.g., 95 °C).[15]
-
-
Data Analysis:
-
Plot absorbance versus temperature to obtain the DNA melting curve.
-
The T_m_ is the temperature corresponding to the midpoint of the transition.
-
Calculate the change in melting temperature: ΔT_m_ = T_m_ (DNA + complex) - T_m_ (DNA alone). A positive ΔT_m_ indicates stabilization of the DNA duplex.
-
Gel Electrophoresis for DNA Cleavage
Application Note: Many metal complexes, including those of picolinic acid, are investigated for their ability to cleave DNA, which is a key mechanism for many anticancer drugs.[16][17] Agarose gel electrophoresis can be used to monitor the conversion of supercoiled circular plasmid DNA (Form I) into its nicked circular (Form II) and linear (Form III) forms. A compound that induces single-strand breaks will convert Form I to Form II, while a compound that causes double-strand breaks will convert Form I and Form II to Form III. The extent of cleavage can be quantified by measuring the intensity of the DNA bands.
Experimental Protocol:
-
Reaction Mixture:
-
In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC19 or pBR322), the picolinic acid complex at various concentrations, and a buffer (e.g., Tris-HCl).
-
A control reaction without the complex should always be included.
-
Some studies may include an activating agent like hydrogen peroxide (H_2_O_2_) to investigate oxidative cleavage mechanisms.[16]
-
-
Incubation:
-
Incubate the reaction mixtures at 37 °C for a specified time (e.g., 1 hour).
-
-
Gel Electrophoresis:
-
Stop the reaction by adding a loading buffer containing bromophenol blue and glycerol.
-
Load the samples onto a 1% agarose gel containing Ethidium Bromide.
-
Run the gel in a Tris-acetate-EDTA (TAE) buffer at a constant voltage until the dye front has migrated an appropriate distance.
-
-
Visualization and Analysis:
-
Visualize the DNA bands under a UV transilluminator and photograph the gel.
-
Analyze the conversion of supercoiled DNA (fastest migrating) to nicked (slowest) and linear forms.
-
IV. Data Presentation
Quantitative data from binding studies are essential for comparing the efficacy of different picolinic acid complexes.
Table 1: DNA Binding Constants of Representative Picolinic Acid Complexes
| Complex | Method | Binding Constant (K_b_ or K_app_) (M⁻¹) | Reference |
| [Cu(II)(DPPA)]·4H₂O | Absorption Titration | 8.3 ± 0.01 × 10⁴ | [16] |
| [Cu(II)(DPPA)(bpy)]·5H₂O | Absorption Titration | 1.23 ± 0.01 × 10⁵ | [16] |
| [Cu(II)(DPPA)(phen)]·5H₂O | Absorption Titration | 1.35 ± 0.01 × 10⁵ | [16] |
| [Co(pic)₂(dppz)] | Viscosity Measurement | 8.3 × 10⁵ (K_app_) | [17] |
| [Zn(qsal)₂] (qsal = N-(8-quinolyl)salicylaldimine) | Absorption Titration | 6.02 × 10⁵ | [7] |
| [Zn(qsalBr)₂] | Absorption Titration | 4.82 × 10⁶ | [7] |
V. Visualization of Workflows and Concepts
Diagrams are useful for visualizing experimental processes and theoretical concepts.
Caption: General experimental workflow for studying the DNA interaction of picolinic acid complexes.
Caption: Schematic of non-covalent DNA binding modes for metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Metal-Based Drug–DNA Interactions and Analytical Determination Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal-Based Drug–DNA Interactions and Analytical Determination Methods [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. farmaciajournal.com [farmaciajournal.com]
- 7. mdpi.com [mdpi.com]
- 8. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Circular dichroism and conformational polymorphism of DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. Methods for thermal denaturation studies of nucleic acids in complex with fluorogenic dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Study of the Photophysical Properties and the DNA Binding of Enantiopure [Cr(TMP)2(dppn)]3+ Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Picolinic acid based Cu(II) complexes with heterocyclic bases--crystal structure, DNA binding and cleavage studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mixed ligand cobalt(II) picolinate complexes: synthesis, characterization, DNA binding and photocleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 6-(4-Methoxyphenyl)picolinic acid synthesis
This guide provides troubleshooting solutions and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 6-(4-Methoxyphenyl)picolinic acid. The primary synthetic route discussed is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction. This involves reacting a 6-halopicolinic acid derivative (e.g., 6-chloro- or 6-bromopicolinic acid) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base.[1][2]
Q2: Why is my Suzuki-Miyaura reaction failing or giving a very low yield?
A2: Low yields in Suzuki reactions can stem from several factors, including inactive catalyst, poor quality of reagents (especially the boronic acid), improper choice of base or solvent, insufficient degassing (leading to oxygen presence), or unsuitable reaction temperature.[3][4][5] The instability of boronic acids is a frequent cause of low yields.[5]
Q3: What are the common impurities or byproducts I should look for?
A3: Common byproducts include homocoupled products (e.g., 4,4'-dimethoxybiphenyl from the boronic acid) and unreacted starting materials.[5][6] Protodeboronation of the boronic acid (replacement of the boronic acid group with a hydrogen) can also occur, leading to anisole. Catalyst residues may also contaminate the final product.
Q4: How can I purify the final product effectively?
A4: Purification typically involves an acidic workup to protonate the picolinic acid, allowing for extraction. Recrystallization from a suitable solvent system (e.g., ethanol/water) is a common final step.[7] If significant impurities persist, column chromatography may be necessary, though the acidic nature of the product can make this challenging.
Troubleshooting Guide
This section addresses specific problems encountered during the synthesis.
Issue 1: Reaction is incomplete; starting materials remain.
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | • Ensure you are using a Pd(0) source or a Pd(II) precatalyst that can be reduced in situ.[5] • Use a fresh batch of catalyst. Palladium catalysts, especially those with phosphine ligands, can degrade over time. • Consider using more advanced catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), which can improve catalytic activity.[6][8] |
| Poor Reagent Quality | • Boronic acids can degrade, especially if old or improperly stored.[5] Use a fresh bottle or recrystallize the boronic acid before use. • Ensure solvents are anhydrous if the reaction conditions require it. |
| Incorrect Base | • The base is crucial for activating the boronic acid.[1] If using a weaker base like Na₂CO₃, consider switching to a stronger base such as K₂CO₃, K₃PO₄, or Cs₂CO₃.[3] • Ensure the base is finely powdered and dry. |
| Insufficient Temperature | • While some Suzuki couplings work at room temperature, many require heating to proceed at a reasonable rate.[3] Try increasing the reaction temperature (e.g., to 80-100 °C), depending on the solvent's boiling point. |
Issue 2: Significant formation of homocoupling byproduct (4,4'-dimethoxybiphenyl).
| Potential Cause | Troubleshooting Steps |
| Oxygen in Reaction | • Oxygen can promote the homocoupling of boronic acids.[5] Degas the reaction mixture thoroughly before adding the catalyst. This can be done by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or by using several freeze-pump-thaw cycles.[3][4] |
| Pd(II) Precatalyst | • Using a Pd(II) source can sometimes lead to homocoupling during its initial reduction to the active Pd(0) state.[5] Ensure the precatalyst is efficiently reduced. Adding a small amount of a reducing agent or ensuring phosphine ligands are present can help. |
| Reaction Conditions | • Adjust the stoichiometry. While a slight excess of boronic acid is common, a large excess can favor homocoupling. Try using a ratio closer to 1:1.1 (halide:boronic acid). • Lowering the reaction temperature might disfavor the homocoupling pathway. |
Issue 3: Product is isolated but appears impure and is difficult to clean.
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities | • Homocoupling byproducts or unreacted boronic acid can have similar polarities to the product, making chromatographic separation difficult.[6] • Try an acid-base workup. Dissolve the crude product in a basic aqueous solution (e.g., 1M NaOH), wash with an organic solvent (like ethyl acetate or ether) to remove neutral impurities (e.g., homocoupled byproduct), and then re-acidify the aqueous layer to precipitate the pure picolinic acid product. |
| Palladium Residues | • The final product can be contaminated with palladium, often giving it a gray or black color. • Treat a solution of the product with activated charcoal, or filter it through a pad of Celite to adsorb the metal residues. |
| Recrystallization Issues | • Finding a suitable recrystallization solvent is key. Experiment with different solvent systems. Picolinic acid itself has been shown to be crystallizable from aqueous solutions, ethanol, and acetonitrile.[9] |
Experimental Protocols & Data
Optimized Suzuki-Miyaura Protocol
This protocol provides a starting point for the synthesis. Optimization may be required.
-
Reagent Setup : To a flame-dried Schlenk flask, add 6-bromopicolinic acid (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Degassing : Seal the flask, and alternate between vacuum and backfilling with argon or nitrogen for at least three cycles.
-
Solvent Addition : Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Catalyst Addition : Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 eq) or a combination of Pd(OAc)₂ (0.02 eq) and a ligand like SPhos (0.04 eq), under a positive pressure of inert gas.
-
Reaction : Heat the reaction mixture to 80-90 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting halide.
-
Workup : Cool the mixture to room temperature. Dilute with water and wash with ethyl acetate to remove non-polar impurities. Acidify the aqueous layer with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Purification : Filter the resulting solid, wash with cold water, and dry under vacuum. If necessary, recrystallize from an appropriate solvent like an ethanol/water mixture.
Table: Comparison of Reaction Conditions
The following table summarizes hypothetical results from an optimization screen to illustrate the effect of different parameters on the reaction yield.
| Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (3%) | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 45 |
| Pd(PPh₃)₄ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 75 |
| Pd(dppf)Cl₂ (3%) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 |
| Pd(OAc)₂/SPhos (2%/4%) | K₃PO₄ | Dioxane/H₂O | 90 | 6 | 91 |
| Pd(OAc)₂/SPhos (2%/4%) | Cs₂CO₃ | THF/H₂O | 70 | 10 | 88 |
Visualizations
General Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and solve issues related to low product yield.
Caption: A decision tree for troubleshooting low reaction yields.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. reddit.com [reddit.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Improving the Solubility of 6-(4-Methoxyphenyl)picolinic acid for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 6-(4-Methoxyphenyl)picolinic acid for biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the expected solubility characteristics of this compound?
A1: this compound is a derivative of picolinic acid. Picolinic acid itself is very soluble in water.[1][2] However, the addition of the lipophilic 4-methoxyphenyl group is expected to significantly decrease its aqueous solubility. As a carboxylic acid, its solubility is expected to be highly dependent on pH.[1][3][4][5] It will be more soluble in basic solutions where the carboxylic acid is deprotonated to the more polar carboxylate form.
Q2: My compound, dissolved in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A2: This phenomenon, often called "crashing out," is common for poorly soluble compounds. While soluble in 100% DMSO, the compound's solubility can be much lower in the aqueous environment of your assay buffer. The DMSO concentration is significantly diluted, and if the compound's concentration is above its aqueous solubility limit, it will precipitate.
To address this, you can:
-
Lower the final concentration of the compound in the assay.
-
Increase the final concentration of DMSO , but be mindful of its potential effects on your biological system. Most cell-based assays can tolerate up to 0.5-1% DMSO.
-
Use a co-solvent in your aqueous buffer.
-
Adjust the pH of your buffer to increase the compound's solubility.
-
Prepare a fresh stock solution before each experiment.
Q3: How does pH affect the solubility of this compound?
A3: this compound is an acidic compound due to its carboxylic acid group. At a pH below its pKa, the compound will be in its neutral, less soluble form. At a pH above its pKa, it will be in its ionized (deprotonated) carboxylate form, which is more polar and therefore more soluble in aqueous solutions.[1][3][5] The pKa of the parent picolinic acid is approximately 5.32.[6] Therefore, increasing the pH of your buffer to 7.4 or higher should significantly improve solubility.
Q4: What co-solvents can I use to improve the solubility of my compound?
A4: Co-solvents are water-miscible organic solvents that can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[7] For biological assays, common co-solvents include:
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
It is crucial to test the tolerance of your specific assay to these co-solvents, as they can have biological effects. Always include a vehicle control with the same concentration of the co-solvent in your experiment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates from DMSO stock during storage. | DMSO is hygroscopic and can absorb water from the air, reducing its solvating power for hydrophobic compounds. | Store DMSO stock solutions in a desiccator. Prepare fresh stock solutions frequently. Consider storing the compound as a dry powder. |
| Inconsistent results in cell-based assays. | Poor solubility leading to variable concentrations of the compound in the assay wells. | Optimize the solubilization method using pH adjustment or co-solvents to ensure the compound is fully dissolved in the assay medium. Visually inspect the wells for any signs of precipitation before and during the experiment. |
| Difficulty dissolving the compound in 100% DMSO. | The compound may have very low solubility even in DMSO at high concentrations. | Try gentle warming (up to 37°C) or sonication to aid dissolution. If this fails, a lower stock concentration may be necessary. |
| The chosen co-solvent is affecting the biological assay. | The co-solvent itself may have biological activity or toxicity. | Test a range of co-solvents to find one that is compatible with your assay. Keep the final concentration of the co-solvent as low as possible, ideally below 1-2%. |
Data Presentation
The following table provides a hypothetical summary of solubility data for this compound. Researchers should perform their own experiments to determine the optimal conditions for their specific needs.
| Solvent System | pH | Temperature (°C) | Maximum Solubility (µM) | Observations |
| 100% DMSO | N/A | 25 | >10,000 | Clear solution |
| PBS | 7.4 | 25 | < 10 | Precipitation observed |
| PBS with 1% DMSO | 7.4 | 25 | ~25 | Fine precipitate after 1 hour |
| PBS with 5% Ethanol | 7.4 | 25 | ~50 | Clear solution |
| Tris Buffer | 8.5 | 25 | ~100 | Clear solution |
| Tris Buffer with 1% DMSO | 8.5 | 25 | >200 | Clear solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a sufficient amount of this compound. For 1 mL of a 10 mM solution, you will need 2.29 mg (Molecular Weight = 229.23 g/mol ).
-
Dissolution: Add the weighed compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.
-
Mixing: Vortex the tube thoroughly until the compound is completely dissolved. Gentle warming (37°C) or brief sonication can be used to aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay in Aqueous Buffers
This protocol allows for a rapid assessment of the apparent solubility of the compound under different buffer conditions.
-
Prepare Buffers: Prepare a set of aqueous buffers at different pH values (e.g., pH 6.0, 7.4, 8.5) and with different co-solvents (e.g., 1% DMSO, 5% Ethanol).
-
Aliquot Buffers: Add 198 µL of each buffer to separate wells of a clear 96-well plate.
-
Add Compound: Add 2 µL of your 10 mM DMSO stock solution of this compound to each well. This will give a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix: Mix the contents of the wells thoroughly using a plate shaker for 5-10 minutes.
-
Incubate: Incubate the plate at room temperature for 1-2 hours.
-
Observe: Visually inspect each well for any signs of precipitation against a dark background. You can also use a plate reader to measure the light scattering at a wavelength such as 620 nm to quantify precipitation.
Mandatory Visualization
Caption: A decision-making workflow for improving the solubility of this compound.
Caption: The effect of pH on the ionization and solubility of this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. fiveable.me [fiveable.me]
- 4. How does pH affect solubility? - askIITians [askiitians.com]
- 5. The Effect of pH on Solubility - Chemistry Steps [general.chemistrysteps.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Side product formation in the synthesis of 6-aryl-2-picolinic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-aryl-2-picolinic acids. Our focus is to address common challenges, particularly the formation of side products, to enhance reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 6-aryl-2-picolinic acids?
A1: The most prevalent method for synthesizing 6-aryl-2-picolinic acids is through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is widely utilized, involving the reaction of a 6-halo-2-picolinic acid derivative with an arylboronic acid. Another common approach is the decarboxylative cross-coupling of picolinic acid with aryl halides.
Q2: I am observing a significant amount of a biaryl byproduct that does not contain the picolinic acid moiety. What is this side product and how can I minimize it?
A2: This is likely a homocoupling product, resulting from the coupling of two molecules of your arylboronic acid. This is a common side reaction in Suzuki-Miyaura couplings.[1][2] To minimize its formation, it is crucial to maintain an inert atmosphere by thoroughly degassing your solvents and reaction mixture to remove oxygen.[1][3] Using a slight excess of the 6-halo-2-picolinic acid derivative can also favor the desired cross-coupling over homocoupling.[2]
Q3: My reaction is sluggish and I'm getting a low yield of the desired 6-aryl-2-picolinic acid. What could be the issue?
A3: Low yields can stem from several factors. The activity of the palladium catalyst is critical; ensure you are using a fresh, active catalyst.[4] The choice of ligand is also important; bulky, electron-rich phosphine ligands can improve catalytic activity. Additionally, the stability of your arylboronic acid should be considered, as they can degrade over time. Using freshly prepared or high-purity boronic acids is recommended. The selection of an appropriate base and solvent system is also key for an efficient reaction.
Q4: I have isolated a byproduct that appears to be the starting picolinic acid without the aryl group. What is happening?
A4: This is likely due to a decarboxylation side reaction, where the carboxylic acid group is lost from the picolinic acid starting material. This can be particularly prevalent at higher reaction temperatures.[5] To mitigate this, consider running your reaction at a lower temperature if feasible. The choice of catalyst and reaction conditions can also influence the extent of decarboxylation.
Q5: How can I effectively purify my 6-aryl-2-picolinic acid from the unreacted starting materials and side products?
A5: Purification can typically be achieved using column chromatography on silica gel. A gradient elution system, for example, with ethyl acetate and hexanes, can separate the desired product from less polar homocoupling byproducts and more polar starting materials. Recrystallization is another effective method for purification, provided a suitable solvent system can be found. In some cases, an acid-base extraction can be employed to separate the acidic product from neutral byproducts.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 6-aryl-2-picolinic acids via Suzuki-Miyaura coupling.
| Problem | Potential Cause(s) | Troubleshooting Suggestions |
| High levels of homocoupled biaryl byproduct | 1. Presence of oxygen in the reaction mixture.[1][3] 2. Inefficient oxidative addition of the aryl halide to the Pd(0) catalyst. 3. Use of a Pd(II) precatalyst which can directly promote homocoupling.[6] | 1. Thoroughly degas all solvents and reagents with an inert gas (e.g., nitrogen or argon) prior to adding the catalyst.[1][2] 2. Use a slight excess (1.1-1.2 equivalents) of the 6-halo-2-picolinic acid derivative.[2] 3. Employ a Pd(0) catalyst source directly or use a pre-catalyst that rapidly generates the active Pd(0) species. 4. Add a mild reducing agent like potassium formate to help maintain the palladium in its active Pd(0) state.[3] |
| Low or no conversion to the desired product | 1. Inactive catalyst.[4] 2. Poor quality or decomposed boronic acid. 3. Inappropriate choice of base, solvent, or ligand. 4. Low reaction temperature. | 1. Use a fresh batch of palladium catalyst and a suitable ligand (e.g., a bulky, electron-rich phosphine). 2. Use fresh, high-purity boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). 3. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water).[1] 4. Gradually increase the reaction temperature, while monitoring for potential side reactions like decarboxylation. |
| Formation of decarboxylated starting material | 1. High reaction temperature.[5] 2. Prolonged reaction time. | 1. Attempt the reaction at the lowest possible temperature that provides a reasonable conversion rate. 2. Monitor the reaction progress closely by TLC or LC-MS and stop the reaction once the starting material is consumed. |
| Difficult purification of the final product | 1. Co-elution of the product with byproducts during chromatography. 2. Poor crystallization behavior. | 1. Optimize the solvent system for column chromatography to improve separation. Consider using a different stationary phase (e.g., alumina). 2. If chromatography is challenging, attempt purification by recrystallization from a variety of solvents or solvent mixtures. 3. An acid-base workup can be effective in separating the acidic product from neutral impurities. |
Data Presentation
Table 1: Effect of Reaction Parameters on Homocoupling Side Product Formation
| Parameter | Condition A | % Homocoupling (Typical) | Condition B | % Homocoupling (Typical) |
| Atmosphere | Reaction run under air | 15-30% | Reaction run under inert atmosphere (N₂ or Ar)[3] | < 5% |
| Catalyst Source | Pd(OAc)₂ | 10-20% | Pd(PPh₃)₄ | 5-10% |
| Aryl Halide Excess | 1.0 equivalent | 10-25% | 1.2 equivalents | 5-15% |
| Temperature | 100 °C | 5-15% | 80 °C | < 10% |
Note: The percentages are illustrative and can vary significantly depending on the specific substrates and other reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling for the Synthesis of 6-Aryl-2-Picolinic Acids
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the 6-halo-2-picolinic acid derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.
-
Degassing: Bubble the inert gas through the stirred reaction mixture for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the ligand (if required).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and dilute with water. Acidify the aqueous layer with 1M HCl to pH ~3-4 and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura reaction and competing side reactions.
Caption: A troubleshooting workflow for the synthesis of 6-aryl-2-picolinic acids.
References
How to avoid chlorination during picolinic acid amide synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the synthesis of picolinic acid amides, with a specific focus on avoiding undesired chlorination of the pyridine ring.
Frequently Asked Questions (FAQs)
Q1: Why am I observing a chlorinated byproduct in my picolinic acid amide synthesis?
A1: Chlorination is a known side reaction when using thionyl chloride (SOCl₂) to activate picolinic acid. The reaction conditions can lead to the formation of a 4-chloro-picolinamide derivative.
Q2: What is the mechanism behind this chlorination?
A2: The chlorination occurs because thionyl chloride can activate the pyridine ring, making it susceptible to nucleophilic attack by chloride ions present in the reaction mixture. This is particularly observed with picolinic acid derivatives.[1][2]
Q3: How can I avoid this chlorination side reaction?
A3: To prevent chlorination, you can either modify the conditions for the thionyl chloride reaction (though this may not completely eliminate the byproduct) or, more effectively, use alternative reagents to activate the carboxylic acid. Recommended alternatives include using oxalyl chloride with a catalytic amount of DMF, or employing peptide coupling agents such as HATU or EDC in combination with HOBt.
Q4: Are there methods for direct amidation of picolinic acid without forming an acid chloride?
A4: Yes, direct amidation methods exist that can bypass the need for chlorinating agents altogether. Peptide coupling reagents like HATU and EDC/HOBt facilitate the direct reaction between the carboxylic acid and the amine.
Q5: Which alternative method is best for my specific amine?
A5: The choice of method can depend on the properties of your amine (e.g., steric hindrance, nucleophilicity). For simple, unhindered amines, oxalyl chloride is a good option. For more challenging couplings, such as with less nucleophilic or sterically hindered amines, peptide coupling agents like HATU often give better results.
Troubleshooting Guide: Undesired Chlorination
This guide will help you diagnose and solve the issue of byproduct formation during picolinic acid amide synthesis.
Problem: Formation of a 4-chloro-picolinamide byproduct confirmed by mass spectrometry or NMR.
-
Primary Cause: Use of thionyl chloride (SOCl₂) as the activating agent for picolinic acid.[1][2]
-
Solutions:
-
Method 1: Switch to a Non-Chlorinating Activating Agent (Recommended). This is the most effective way to completely avoid the chlorination side reaction.
-
Option A: Oxalyl Chloride and Catalytic DMF. Oxalyl chloride is a milder reagent for forming acid chlorides and is less prone to causing ring chlorination. The addition of a catalytic amount of DMF is crucial for the reaction to proceed efficiently.[3][4]
-
Option B: Peptide Coupling Agents. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a combination of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are highly efficient for amide bond formation and do not introduce reactive chloride species that can chlorinate the pyridine ring.[5][6]
-
-
Method 2: Optimization of the Thionyl Chloride Protocol (Less Reliable). While less effective than switching reagents, adjusting the reaction conditions may help to minimize the formation of the chlorinated byproduct.
-
Lower the Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for the formation of the acid chloride.
-
Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the acid chloride formation is complete to reduce the time the pyridine ring is exposed to activating conditions.
-
Use of a Non-Nucleophilic Base: The choice of base can influence the reaction pathway. While triethylamine is commonly used, exploring other non-nucleophilic bases might alter the reactivity.
-
-
Data Presentation: Comparison of Synthetic Methods
The following table summarizes the typical yields for the desired picolinamide and the chlorinated byproduct when using thionyl chloride, and the expected outcomes with alternative methods.
| Activation Method | Desired Picolinamide Yield | 4-Chloro-picolinamide Byproduct Yield | Notes |
| Thionyl Chloride (SOCl₂) | 31-54%[1][2] | 10-13%[1][2] | Yields can vary based on the amine used. Separation of the byproduct by column chromatography is required.[1][2] |
| Oxalyl Chloride / cat. DMF | Good to Excellent | Not reported/expected | A cleaner alternative to thionyl chloride.[3][4] |
| HATU / Base (e.g., DIPEA) | Good to Excellent[6] | Not expected | Highly efficient for a wide range of amines. |
| EDC / HOBt / Base | Good to Excellent[5] | Not expected | A common and effective method for amide bond formation. |
Experimental Protocols
Protocol 1: Synthesis of Picolinamide using Thionyl Chloride (with potential for chlorination)
This protocol is based on the work by Devi et al. (2015).[2]
-
Acid Chloride Formation: To picolinic acid (1.0 eq.), add an excess of thionyl chloride (e.g., 10 eq.).
-
Reflux the suspension for 16 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude picolinoyl chloride as an oil.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of the amine (2.0 eq.) and triethylamine (2.0 eq.) in anhydrous DCM.
-
Add the amine solution to the acid chloride solution dropwise via cannula.
-
Stir the reaction mixture at 0 °C for 20 minutes and then at room temperature for 16 hours.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to separate the desired amide from the 4-chloro-picolinamide byproduct.
Protocol 2: Chlorination-Free Synthesis using Oxalyl Chloride
This is a general procedure that can be adapted for picolinic acid.
-
Acid Chloride Formation: Suspend picolinic acid (1.0 eq.) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous N,N-dimethylformamide (DMF) (1-2 drops).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add oxalyl chloride (1.2-1.5 eq.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude picolinoyl chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq.) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (DIPEA) (2.0 eq.) in anhydrous DCM.
-
Add the amine solution to the acid chloride solution dropwise.
-
Stir at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the crude amide, which can be further purified by chromatography or recrystallization if necessary.
Protocol 3: Chlorination-Free Synthesis using HATU
This is a general and highly effective protocol for amide coupling.[6]
-
Dissolve picolinic acid (1.0 eq.), the amine (1.1-1.2 eq.), and HATU (1.1-1.2 eq.) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add a non-nucleophilic base, typically diisopropylethylamine (DIPEA) (2.0-3.0 eq.).
-
Stir the reaction mixture at room temperature for 1-18 hours, monitoring the progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Protocol 4: Chlorination-Free Synthesis using EDC/HOBt
This is another standard and reliable method for amide synthesis.[5]
-
Dissolve picolinic acid (1.0 eq.), the amine (1.1 eq.), and HOBt (1.2 eq.) in an anhydrous solvent like DMF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq.) portion-wise to the reaction mixture.
-
Add a base such as triethylamine or DIPEA (2.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with an organic solvent. Wash the organic layer with water (to remove the urea byproduct), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for picolinic acid amide synthesis.
Caption: Decision tree for selecting a synthetic method.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2021076681A1 - Process for synthesis of picolinamides - Google Patents [patents.google.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. growingscience.com [growingscience.com]
Technical Support Center: Refinement of Crystallization Methods for Picolinic Acid Derivatives
This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals working on the crystallization of picolinic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors to consider when developing a crystallization method for a new picolinic acid derivative?
A1: The most critical factors include the solubility of the derivative in various solvents, the potential for polymorphism, and the purity of the starting material. Picolinic acid itself is highly soluble in water and less so in organic solvents like ethanol and acetonitrile.[1][2][3][4] The solubility of its derivatives will vary based on their functional groups. Understanding the solubility profile across a range of solvents and temperatures is fundamental to selecting an appropriate crystallization strategy.[1][3][4] Additionally, picolinic acid is known to exhibit polymorphism, meaning it can crystallize in different solid-state forms with distinct physicochemical properties.[1][3][4][5] It is crucial to screen for polymorphs early in the development process.[6][7][8] Finally, the presence of impurities can significantly hinder crystallization or lead to poor crystal quality.[9] Therefore, ensuring high purity of the picolinic acid derivative is a prerequisite for successful crystallization.
Q2: How does pH affect the crystallization of picolinic acid and its derivatives?
A2: The pH of the crystallization medium can significantly influence the solubility and the crystalline form of picolinic acid and its derivatives.[2][3][10] Picolinic acid is a pyridine carboxylic acid, and its ionization state is pH-dependent. At a low pH, the pyridine nitrogen is protonated, leading to a cationic form, while at a higher pH, the carboxylic acid group is deprotonated, resulting in an anionic form. These changes in ionization affect the molecule's solubility and its ability to form intermolecular interactions, which are crucial for crystal lattice formation.[2] For instance, the pH of a saturated aqueous solution of picolinic acid is around 4.[3] Adjusting the pH can be a powerful tool to control supersaturation and potentially target the crystallization of a specific polymorphic form.[2]
Q3: What is polymorphism and why is it a concern for picolinic acid derivatives?
A3: Polymorphism is the ability of a solid material to exist in more than one crystalline form.[6][7][8] These different forms, or polymorphs, have the same chemical composition but different internal crystal structures. This can lead to variations in physical properties such as melting point, solubility, dissolution rate, and stability.[6] For pharmaceutical applications, different polymorphs can have different bioavailability and therapeutic efficacy. Picolinic acid has at least two known polymorphic forms, and its derivatives are also likely to exhibit polymorphism.[1][3][4][5] Therefore, it is essential to identify and control the polymorphic form during crystallization to ensure the consistency, quality, and performance of the final product.[6][7]
Troubleshooting Guide
| Issue | Possible Causes | Suggested Solutions |
| No Crystals Form | 1. Solution is not supersaturated (too much solvent). 2. Compound is too soluble in the chosen solvent. 3. Cooling or evaporation is too slow. | 1. Evaporate some of the solvent to increase the concentration. 2. Try a different solvent or a solvent/anti-solvent system where the compound has lower solubility. 3. Induce nucleation by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Oiling Out (Formation of a liquid instead of solid crystals) | 1. The melting point of the compound is lower than the crystallization temperature. 2. The solution is too concentrated. 3. The presence of impurities is depressing the melting point. | 1. Re-dissolve the oil by heating and add more solvent to lower the saturation point. 2. Try a solvent with a lower boiling point. 3. Further purify the starting material. |
| Rapid Formation of Small, Poor-Quality Crystals | 1. The solution is too supersaturated. 2. Cooling or evaporation is too rapid. 3. High rate of nucleation. | 1. Use more solvent to decrease the level of supersaturation. 2. Slow down the cooling or evaporation process. 3. Consider a different crystallization technique like vapor diffusion for slower crystal growth.[1][11][12][13] |
| Inconsistent Crystal Form (Polymorphism) | 1. Slight variations in crystallization conditions (temperature, solvent, cooling rate). 2. Presence of different impurities. 3. Use of different seeding crystals. | 1. Strictly control all crystallization parameters. 2. Characterize the obtained crystals using techniques like Powder X-ray Diffraction (PXRD) to identify the polymorph.[5] 3. Conduct a polymorph screen by varying solvents, temperatures, and crystallization methods. |
| Low Crystal Yield | 1. Too much solvent was used, and a significant amount of the compound remains in the mother liquor. 2. Premature filtration before crystallization is complete. 3. The compound has high solubility in the chosen solvent even at low temperatures. | 1. Concentrate the mother liquor to recover more material. 2. Allow more time for crystallization to occur, potentially at a lower temperature. 3. Optimize the solvent system to minimize solubility at the filtration temperature. |
Experimental Protocols
Slow Evaporation Crystallization
This method is suitable for compounds that are soluble in a volatile solvent.
Methodology:
-
Dissolve the picolinic acid derivative in a suitable volatile solvent (e.g., ethanol, acetonitrile) at room temperature to create a nearly saturated solution.
-
Filter the solution through a syringe filter (0.2 µm) into a clean vial to remove any particulate matter.
-
Cover the vial with a cap or parafilm with a few small holes punched in it to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free location at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of crystals.
Cooling Crystallization
This is a common technique for compounds that have a significantly higher solubility in a solvent at elevated temperatures than at lower temperatures.
Methodology:
-
Add the picolinic acid derivative to a chosen solvent in a flask.
-
Heat the mixture while stirring until the solid is completely dissolved. Add a minimal amount of additional solvent if necessary to achieve full dissolution.
-
Once dissolved, allow the solution to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.
-
For further crystallization, the flask can be placed in a refrigerator or a cooling bath.
-
Collect the crystals by filtration, wash them with a small amount of the cold solvent, and dry them under vacuum.
Vapor Diffusion Crystallization
This method is ideal for growing high-quality single crystals from a small amount of material.[1][11][12][13]
Methodology:
-
Dissolve the picolinic acid derivative in a small amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.
-
Place this small vial inside a larger, sealed container (e.g., a beaker or jar).
-
Add a larger volume of a "poor" solvent (an "anti-solvent" in which the compound is insoluble but which is miscible with the good solvent) to the bottom of the larger container, ensuring the level is below the top of the small vial.
-
Seal the larger container. The vapor of the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting slow crystal growth.
-
Leave the setup undisturbed and monitor for crystal formation over several days.
Anti-Solvent Crystallization
This technique involves the addition of a solvent in which the compound is insoluble (an anti-solvent) to a solution of the compound, causing it to precipitate.
Methodology:
-
Dissolve the picolinic acid derivative in a minimum amount of a "good" solvent.
-
Slowly add a "poor" solvent (anti-solvent) to the solution with gentle stirring.
-
Continue adding the anti-solvent until the solution becomes slightly turbid, indicating the onset of precipitation.
-
If the solution becomes too cloudy, add a small amount of the good solvent to redissolve the precipitate.
-
Allow the mixture to stand undisturbed for crystallization to occur. The rate of anti-solvent addition can be controlled to influence crystal size and quality.
Data Presentation: Solubility of Picolinic Acid
The following table summarizes the solubility of picolinic acid in different solvents at various temperatures. Researchers should note that the solubility of picolinic acid derivatives will vary depending on their specific chemical structure, and it is recommended to experimentally determine the solubility of each new derivative.
| Solvent | Temperature (°C) | Solubility (g/kg of solvent) | Reference |
| Water | 20 | 887 | [11] |
| Water | ~20 | ~862.5 | [1][2][3][4] |
| Ethanol | ~20 | ~57.1 | [1][2][3][4] |
| Acetonitrile | ~20 | ~17.0 | [1][2][3][4] |
Visualizations
The following diagrams illustrate a general workflow for crystallization experiments and a troubleshooting decision tree.
Caption: General experimental workflow for the crystallization of picolinic acid derivatives.
Caption: Troubleshooting decision tree for common crystallization issues.
References
- 1. Growing Crystals [web.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchportal.ulisboa.pt [researchportal.ulisboa.pt]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Polymorphic Solid Solutions in Molecular Crystals: Tips, Tricks, and Switches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tigeranalytics.com [tigeranalytics.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. mdpi.com [mdpi.com]
- 11. unifr.ch [unifr.ch]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. crystallizationsystems.com [crystallizationsystems.com]
Overcoming poor reactivity in the synthesis of picolinic acid esters
Welcome to the technical support center for the synthesis of picolinic acid esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you overcome poor reactivity and optimize your reaction outcomes.
Troubleshooting Guide: Overcoming Poor Reactivity
This section addresses specific issues that can lead to poor yields or failed reactions during the synthesis of picolinic acid esters.
Question 1: My esterification reaction is showing little to no product formation. What are the likely causes and how can I fix this?
Answer:
Low or no product formation is a common issue that can stem from several factors, primarily related to the activation of the carboxylic acid and the integrity of your starting materials.
Root Cause Analysis & Solutions:
-
Ineffective Carboxylic Acid Activation: Picolinic acid, like other carboxylic acids, requires activation to become sufficiently electrophilic for nucleophilic attack by an alcohol. If the activation step is inefficient, the reaction will not proceed.
-
Solution 1: Acyl Chloride Formation with Thionyl Chloride (SOCl₂). A reliable method for activating picolinic acid is to convert it to picolinoyl chloride.[1][2] The use of a catalytic amount of N,N-dimethylformamide (DMF) can facilitate this reaction.[1] However, be aware that the product is often an insoluble picolinoyl chloride hydrochloride, which can present its own reactivity challenges.[1]
-
Solution 2: Employ Coupling Reagents. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) are commonly used for esterification.[3] These reagents activate the carboxylic acid in situ. For a detailed comparison of coupling reagents, refer to the table in the FAQ section.
-
-
Purity of Starting Materials: The presence of impurities, especially water, in your picolinic acid, alcohol, or solvent can significantly hinder the reaction.[4]
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: Optimize Temperature and Time. Esterification reactions often require heating to proceed at a reasonable rate.[6] Monitor your reaction by thin-layer chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times, especially at high temperatures, can lead to side reactions and decomposition.[7]
-
Question 2: I'm using DCC as a coupling reagent for my picolinic acid esterification, but the yield is very low. What is going wrong?
Answer:
While DCC is a potent coupling reagent, its use with picolinic acid is known to be problematic due to a specific side reaction.
Root Cause Analysis & Solutions:
-
Rearrangement of the O-Acylisourea Intermediate: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the alcohol to form the ester. However, with picolinic acid, this intermediate is prone to a well-known rearrangement to a stable N-acylurea byproduct.[1] This N-acylurea is unreactive towards the alcohol, thus terminating the desired reaction pathway and leading to low yields.
-
Solution 1: Add DMAP as a Catalyst. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is crucial for efficient ester formation when using DCC.[8] DMAP acts as a nucleophilic catalyst by reacting with the O-acylisourea intermediate to form a reactive acyl-pyridinium species. This intermediate is more reactive towards the alcohol and is not prone to rearrangement.[8]
-
Solution 2: Switch to an Alternative Coupling Reagent. If the issue persists, consider using a different class of coupling reagents, such as aminium/uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), which are often more efficient and less prone to side reactions for challenging esterifications.[9]
-
Solution 3: Consider EDC. N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC or EDAC) can be a better alternative to DCC. The resulting urea byproduct is water-soluble, which simplifies purification.[10]
-
Question 3: My Fischer esterification of picolinic acid is not working well. Why is this method challenging and how can I improve it?
Answer:
Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is a classic method but has several limitations, especially for substrates like picolinic acid.
Root Cause Analysis & Solutions:
-
Reversible Reaction: Fischer esterification is an equilibrium process.[11][12] The presence of the water byproduct can drive the reaction backward, leading to low conversion.
-
Solution 1: Use a Large Excess of Alcohol. To shift the equilibrium towards the product side, use a large excess of the alcohol, which can often serve as the solvent as well.[13][14]
-
Solution 2: Remove Water. The removal of water as it is formed is a highly effective strategy. This can be achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[10][14] Alternatively, dehydrating agents like molecular sieves can be added to the reaction mixture.[10][14]
-
-
Steric Hindrance and Alcohol Type: The reaction is sensitive to steric hindrance on both the carboxylic acid and the alcohol.[12] Tertiary alcohols are generally poor substrates for Fischer esterification as they are prone to elimination under the acidic conditions.[13][14] Phenols also react poorly due to the reduced nucleophilicity of the phenolic oxygen.[13]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing picolinic acid esters?
There are several effective methods, with the choice depending on the specific alcohol and the scale of the reaction. The most common approaches are:
-
Via Acyl Chlorides: This two-step process involves first converting picolinic acid to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with the alcohol.[1][15]
-
Fischer-Speier Esterification: This is the direct, acid-catalyzed reaction of picolinic acid with an alcohol. It is most effective for simple primary and secondary alcohols.[14]
-
Steglich Esterification: This method uses a coupling reagent, typically a carbodiimide like DCC or EDC, in the presence of a catalyst such as DMAP.[8] It is a mild method suitable for a wide range of substrates, including those that are acid-sensitive.[15]
Q2: How do I choose the right coupling reagent for my picolinic acid esterification?
The choice of coupling reagent can significantly impact the yield and purity of your product. Here is a comparison of common coupling reagents:
| Coupling Reagent | Advantages | Disadvantages |
| DCC (N,N'-dicyclohexylcarbodiimide) | Inexpensive and highly reactive.[16] | Forms an insoluble dicyclohexylurea (DCU) byproduct that can be difficult to remove.[10] Prone to N-acylurea side reaction with picolinic acid without a catalyst.[1] |
| EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) | Forms a water-soluble urea byproduct, simplifying purification.[10] | More expensive than DCC. |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | Highly efficient, especially for sterically hindered substrates, with fast reaction times.[9] | Expensive. Requires a non-nucleophilic base. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Effective for challenging esterifications. | Can be expensive. |
Q3: How can I monitor the progress of my esterification reaction?
Several analytical techniques can be used:
-
Thin-Layer Chromatography (TLC): This is a quick and easy method to qualitatively monitor the consumption of starting materials and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the concentration of reactants and products.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying the components of the reaction mixture, especially for volatile esters.[7]
Experimental Protocols
Protocol 1: Synthesis of Picolinoyl Chloride Hydrochloride
This protocol is adapted from a procedure for the synthesis of isonicotinoyl chloride hydrochloride.[1]
-
To a stirred mixture of picolinic acid (1 equivalent) and DMF (catalytic amount, e.g., 0.05 equivalents) in an appropriate flask, carefully add thionyl chloride (SOCl₂) (e.g., 3 equivalents) at room temperature.
-
A vigorous evolution of gas will be observed. Allow the reaction to stir at room temperature. The reaction progress can be monitored by the dissolution of the solid picolinic acid.
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
To the residue, add a non-polar solvent like diethyl ether to precipitate the picolinoyl chloride hydrochloride.
-
Filter the solid product, wash with diethyl ether, and dry under vacuum. The product is typically used in the next step without further purification.
Note: Acyl chlorides are highly reactive and moisture-sensitive. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[17][18]
Protocol 2: General Procedure for Steglich Esterification
This is a general protocol and may require optimization for specific substrates.
-
In a round-bottom flask, dissolve the picolinic acid (1 equivalent), the alcohol (1-1.2 equivalents), and DMAP (0.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the carbodiimide coupling reagent (e.g., DCC or EDC, 1.1 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
If using DCC, filter off the precipitated dicyclohexylurea (DCU). If using EDC, proceed to the work-up.
-
Perform an aqueous work-up. This may involve washing with a mild acid (e.g., dilute HCl) to remove any remaining base, followed by a wash with a mild base (e.g., saturated sodium bicarbonate) to remove unreacted carboxylic acid.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation as appropriate.
Visualizations
General Mechanism of Picolinic Acid Esterification
References
- 1. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Steglich Esterification [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. scienceinfo.com [scienceinfo.com]
- 12. athabascau.ca [athabascau.ca]
- 13. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 14. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
Optimization of reaction time and temperature for picolinic acid synthesis
This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimization of reaction time and temperature for the synthesis of picolinic acid. The most common laboratory method, the oxidation of 2-methylpyridine (α-picoline) with potassium permanganate (KMnO₄), is the primary focus.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of picolinic acid.
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Picolinic Acid | Incomplete Reaction: Insufficient reaction time or temperature. The purple color of permanganate may persist. | - Ensure the reaction is heated adequately, typically on a steam bath (around 100°C), until the purple color of the permanganate has disappeared.[1] - The reaction time can vary, but heating for 2-3 hours after the final addition of KMnO₄ is a general guideline.[1] |
| Product Loss During Workup: Picolinic acid is soluble in water.[2] Excessive washing or incomplete extraction can lead to significant loss. | - Concentrate the aqueous filtrate before acidification to reduce the volume.[1] - During the extraction with ethanol, ensure the solid residue is thoroughly refluxed to maximize the recovery of the product.[1] | |
| Degradation of Product: Excessive heating or prolonged reaction times at high temperatures can lead to the decarboxylation of picolinic acid. | - Avoid temperatures significantly above 100°C for extended periods. In other oxidation systems, yields have been observed to decrease at temperatures above 160°C due to the destruction of the pyridine nucleus.[3] | |
| Formation of Byproducts | Over-oxidation: Harsh reaction conditions can lead to the formation of byproducts such as pyridine and carbon dioxide. | - Maintain a controlled temperature. The oxidation of 2-picoline can be exothermic. - Add the potassium permanganate in portions to manage the reaction rate.[1] |
| Incomplete Oxidation: Insufficient oxidant or reaction time can result in the presence of unreacted 2-picoline or intermediate products like 2-pyridinecarbaldehyde. | - Ensure a slight molar excess of potassium permanganate is used.[1] - Monitor the reaction for the disappearance of the purple permanganate color, which indicates the consumption of the oxidant.[1] | |
| Difficulty in Isolating the Product | Precipitation of Manganese Dioxide (MnO₂): The reduction of KMnO₄ produces a fine brown precipitate of MnO₂, which can make filtration difficult. | - Allow the reaction mixture to cool slightly before filtering to help the precipitate settle.[1] - Wash the MnO₂ precipitate thoroughly with hot water to recover any adsorbed product.[1] |
| Product Contamination: The final product may be contaminated with inorganic salts, such as potassium chloride, from the workup. | - The picolinic acid hydrochloride can be purified by dissolving it in hot absolute ethanol and filtering off the insoluble inorganic salts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the oxidation of 2-picoline with KMnO₄?
A1: The most commonly cited procedure recommends heating the reaction mixture on a steam bath, which maintains a temperature of approximately 100°C.[1] While lower temperatures (e.g., 65-70°C) have been used, they may require longer reaction times.[4] Higher temperatures should be avoided as they can lead to product degradation.[3]
Q2: How long should the reaction be carried out?
A2: The reaction time is typically determined by the disappearance of the purple color of the potassium permanganate. In a typical procedure, after the initial addition of KMnO₄, heating is continued for about an hour until the color fades. After the second portion of KMnO₄ is added, heating is continued for another 2-2.5 hours.[1]
Q3: What are the main byproducts to be aware of?
A3: In the oxidation of 2-picoline, potential byproducts include unreacted starting material, intermediate products like 2-pyridinecarbaldehyde, and over-oxidation products such as pyridine and CO₂. The primary inorganic byproduct from the use of KMnO₄ is manganese dioxide (MnO₂).
Q4: Can other oxidizing agents be used for this synthesis?
A4: Yes, other oxidizing agents such as nitric acid and manganese dioxide in sulfuric acid have been used for the synthesis of picolinic acid.[3][5] Another common industrial method involves the ammoxidation of 2-picoline to 2-cyanopyridine, followed by hydrolysis to picolinic acid.[6][7]
Q5: How can I improve the purity of my final product?
A5: After the initial isolation of picolinic acid hydrochloride, it can be purified by recrystallization. A common method is to dissolve the hydrochloride salt in hot absolute ethanol, filter out any insoluble inorganic salts (like potassium chloride), and then reprecipitate the product by adding dry ether and cooling.[1]
Data on Reaction Conditions
| Oxidation Method | Temperature Range | Observations and Impact on Yield |
| α-Picoline with KMnO₄ | 65-70°C | Reaction proceeds, but may require longer reaction times.[4] |
| ~100°C (Steam Bath) | Standard and effective temperature for the reaction, providing a balance between reaction rate and product stability. Yields of around 50-51% have been reported under these conditions.[1] | |
| α-Picoline Sulfate with MnO₂/H₂SO₄ | < 130°C | The reaction is considered too slow to be commercially viable.[3] |
| 130-140°C | Optimal temperature range for this specific method.[3] | |
| > 160°C | Yields decrease due to the oxidative destruction of the pyridine nucleus.[3] |
Experimental Protocols
Synthesis of Picolinic Acid via Oxidation of 2-Methylpyridine with Potassium Permanganate
This protocol is adapted from a well-established procedure.[1]
Materials:
-
2-Methylpyridine (α-picoline)
-
Potassium permanganate (KMnO₄)
-
Water
-
Concentrated hydrochloric acid (HCl)
-
95% Ethanol
-
Dry hydrogen chloride (gas)
-
Absolute ethanol
-
Dry ether
Procedure:
-
Reaction Setup: In a 5-liter three-necked flask equipped with a reflux condenser and a stirrer, combine 2500 ml of water and 50 g (0.54 mole) of α-picoline.
-
First Addition of Oxidant: Add 90 g (0.57 mole) of potassium permanganate to the flask.
-
Heating: Heat the mixture on a steam bath with stirring. Continue heating until the purple color of the permanganate has nearly vanished (this should take approximately 1 hour).
-
Second Addition of Oxidant: Add a second 90 g portion of potassium permanganate, followed by 500 ml of water.
-
Continued Heating: Continue to heat the mixture on the steam bath until the purple color is no longer visible (approximately 2-2.5 hours).
-
Filtration of Manganese Dioxide: Let the reaction mixture cool slightly. Filter the precipitated manganese dioxide and wash the filter cake thoroughly with 1 liter of hot water.
-
Workup:
-
Combine the filtrate and washings and concentrate the solution to a volume of 150-200 ml under reduced pressure.
-
Filter the concentrated solution if necessary, and then acidify it with concentrated hydrochloric acid until it is acidic to Congo red paper (approximately 65-70 ml).
-
Evaporate the acidified solution to dryness under reduced pressure.
-
-
Extraction:
-
Add 250 ml of 95% ethanol to the solid residue and reflux for one hour. Filter the hot solution.
-
Repeat the extraction of the residue with an additional 150 ml of 95% ethanol.
-
-
Precipitation of Picolinic Acid Hydrochloride:
-
Combine the ethanolic filtrates and pass dry hydrogen chloride gas through the solution until crystals of picolinic acid hydrochloride begin to form.
-
Cool the solution to about 10°C in an ice bath while continuing to saturate it with hydrogen chloride.
-
-
Isolation and Drying:
-
Collect the crystals by filtration and air-dry them. The expected yield is 43-44 g (50-51%).
-
Visualizations
Caption: Experimental workflow for picolinic acid synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 4. US2109957A - Preparation of pyridine-carboxylic acids and the like - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Picolinic acid synthesis - chemicalbook [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
Technical Support Center: Reducing Catalyst Loading in Suzuki Coupling of Picolinic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when reducing palladium catalyst loading in the Suzuki coupling of picolinic acid derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is reducing palladium catalyst loading in the Suzuki coupling of picolinic acid derivatives challenging?
A1: Several factors contribute to the difficulty of performing Suzuki couplings with picolinic acid derivatives at low catalyst loadings:
-
Chelation: The nitrogen atom and the carboxylate group of the picolinic acid moiety can chelate to the palladium center. This chelation can stabilize the catalyst but may also hinder the catalytic cycle, particularly the reductive elimination step, leading to lower reactivity.
-
Protodeboronation: Picolinic acid derivatives, being electron-deficient heteroaromatics, can be susceptible to protodeboronation, a side reaction where the boronic acid is replaced by a hydrogen atom. This is often promoted by the basic conditions of the Suzuki coupling.[1]
-
Decarboxylation: Under the thermal conditions often employed in Suzuki couplings, picolinic acid derivatives can undergo decarboxylation, leading to the formation of pyridine byproducts and loss of the desired product.[2][3]
-
Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the transmetalation step of the catalytic cycle.[1]
Q2: What are the key parameters to consider when aiming for a low-catalyst-loading Suzuki coupling with picolinic acid derivatives?
A2: To achieve a high-turnover Suzuki coupling, careful optimization of the following parameters is crucial:
-
Ligand Selection: Bulky, electron-rich phosphine ligands are generally preferred as they can accelerate both the oxidative addition and reductive elimination steps.[4]
-
Base Selection: The choice of base is critical to activate the boronic acid without promoting side reactions like protodeboronation or hydrolysis of the picolinic acid ester (if applicable).
-
Solvent: The solvent system must be able to dissolve the reactants and the catalyst while being compatible with the reaction conditions.
-
Temperature: The reaction temperature needs to be high enough to drive the reaction to completion but low enough to minimize decarboxylation and other side reactions.
-
Water Content: The presence of a controlled amount of water can be beneficial for the transmetalation step, but excess water can lead to protodeboronation.
Q3: Which palladium precursors are suitable for low-catalyst-loading Suzuki couplings?
A3: Several palladium precursors can be effective. Common choices include:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Palladium(II) chloride (PdCl₂)
-
Pre-formed palladium-ligand complexes (palladacycles) can also exhibit high activity.[5][6]
The choice of precursor can influence the activation of the catalyst and the overall reaction efficiency.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of picolinic acid derivatives with reduced catalyst loading.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity: The palladium catalyst may not be active enough at low loading. | 1. Ligand Screening: Switch to a more electron-rich and sterically hindered phosphine ligand such as SPhos, XPhos, or RuPhos.[4] 2. Palladium Source: Try a different palladium precursor, such as Pd₂(dba)₃, which can be more readily reduced to the active Pd(0) species. 3. Reaction Temperature: Gradually increase the reaction temperature, but monitor for decarboxylation. |
| Poor Reagent Quality: Degradation of the boronic acid or impurities in the solvent or base can inhibit the reaction. | 1. Reagent Purity: Use freshly purchased or purified boronic acid. Ensure the base is anhydrous and the solvent is properly degassed. | |
| Significant Side Product Formation | Decarboxylation: The picolinic acid derivative is decomposing under the reaction conditions. | 1. Lower Temperature: Reduce the reaction temperature. Microwave-assisted synthesis can sometimes provide the necessary energy at lower bulk temperatures.[7] 2. Milder Base: Use a weaker base like K₃PO₄ or Cs₂CO₃, which may be less likely to promote decarboxylation. |
| Protodeboronation: The boronic acid is being quenched before it can couple. | 1. Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. 2. Base Selection: Use a non-hydroxide base like K₃PO₄ or KF. 3. Boronic Ester: Consider using a pinacol boronic ester, which can be more stable than the corresponding boronic acid. | |
| Homocoupling: The boronic acid is coupling with itself. | 1. Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can promote homocoupling. 2. Stoichiometry: Use a slight excess of the boronic acid (1.1-1.2 equivalents). | |
| Reaction Stalls | Catalyst Deactivation: The active palladium species is precipitating as palladium black or is being poisoned. | 1. Ligand Ratio: Increase the ligand-to-palladium ratio to better stabilize the catalyst. 2. Chelation Inhibition: If chelation is suspected, consider using a picolinic acid ester to block the carboxylate group. |
Data on Ligand and Base Effects
The choice of ligand and base is critical for achieving high turnover numbers (TON) in the Suzuki coupling of picolinic acid derivatives. The following table summarizes general trends observed for challenging Suzuki couplings, which are applicable to picolinic acid substrates.
| Ligand Class | Specific Ligand Examples | General Performance Characteristics | Catalyst Loading (mol %) | Typical Base |
| Biaryl Phosphines | SPhos, XPhos, RuPhos | Excellent for a wide range of substrates, including sterically hindered and electron-deficient partners.[1][4] | 0.1 - 2 | K₃PO₄, Cs₂CO₃ |
| Ferrocenyl Phosphines | dppf | Good general-purpose ligand, but may be less effective for highly challenging couplings.[8] | 1 - 5 | K₂CO₃, Na₂CO₃ |
| Dialkylphosphines | PCy₃, P(t-Bu)₃ | Highly electron-donating and can be effective for activating less reactive aryl chlorides. | 1 - 3 | K₃PO₄, KF |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form stable complexes with palladium, often showing high activity. | 0.5 - 2 | K₃PO₄, NaOt-Bu |
Experimental Protocols
General Procedure for Low-Catalyst-Loading Suzuki Coupling of a Halopicolinic Acid Derivative
This protocol provides a starting point for optimizing the Suzuki coupling of a halopicolinic acid derivative with a low palladium catalyst loading.
Materials:
-
Halopicolinic acid derivative (e.g., methyl 6-chloropicolinate) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂) (0.1 - 1.0 mol%)
-
Phosphine ligand (e.g., SPhos) (0.2 - 2.0 mol%)
-
Anhydrous base (e.g., K₃PO₄) (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane or toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the halopicolinic acid derivative, arylboronic acid, palladium precursor, phosphine ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the flask and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
-
Stir the reaction mixture vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Key Concepts
References
- 1. benchchem.com [benchchem.com]
- 2. Arylation of 2-substituted pyridines via Pd-catalyzed decarboxylative cross-coupling reactions of 2-picolinic acid - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative cross-coupling - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-(4-Methoxyphenyl)picolinic Acid
Welcome to the dedicated technical support guide for the synthesis of 6-(4-methoxyphenyl)picolinic acid. This document provides researchers, chemists, and drug development professionals with in-depth, field-tested insights into its synthesis. We will explore common challenges, troubleshoot experimental hurdles, and present validated protocols to streamline your workflow and enhance reproducibility.
Frequently Asked Questions (FAQs)
Here we address the most common inquiries encountered during the synthesis of this compound and related biaryl compounds.
Q1: What are the most reliable methods for synthesizing this compound?
A1: The most prevalent and dependable methods involve palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which utilizes a boronic acid derivative, and the Negishi coupling, employing an organozinc reagent, are highly favored due to their functional group tolerance and generally high yields. Direct arylation methods are also emerging as a more atom-economical alternative.
Q2: I am observing significant amounts of homocoupling of my aryl halide starting material. What is causing this?
A2: Homocoupling, the self-coupling of your starting material (e.g., 4-bromoanisole), is a frequent side reaction in cross-coupling chemistry. It is often triggered by:
-
Oxygen contamination: Inadequate de-gassing of your reaction mixture can lead to oxidative side reactions that promote homocoupling.
-
Ligand degradation: The phosphine ligands used to stabilize the palladium catalyst can degrade, leading to the formation of palladium black, which can also catalyze homocoupling.
-
Incorrect stoichiometry: An improper ratio of reactants can also contribute to this side reaction.
Q3: My reaction yield is consistently low. What are the key parameters to optimize?
A3: Low yields can stem from several factors. Key optimization parameters include:
-
Catalyst and Ligand Choice: The selection of the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., SPhos, XPhos) is critical and often substrate-dependent.
-
Base Selection: The choice and strength of the base (e.g., K2CO3, Cs2CO3, K3PO4) can significantly impact the reaction rate and yield.
-
Solvent System: The polarity and aprotic/protic nature of the solvent (e.g., toluene, dioxane, DMF) can influence catalyst solubility and reactivity.
-
Reaction Temperature: The temperature needs to be carefully controlled to ensure reaction completion without promoting side reactions or decomposition.
Q4: How critical is the purity of the starting materials and reagents?
A4: The purity of all components is paramount in transition metal-catalyzed reactions. Impurities in starting materials, solvents, or bases can poison the catalyst, leading to low or no conversion. It is highly recommended to use freshly distilled solvents and high-purity reagents.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion of Starting Material | 1. Inactive Catalyst: The palladium catalyst may have been deactivated by oxygen or impurities. 2. Incorrect Reaction Conditions: The temperature may be too low, or the reaction time too short. 3. Poor Reagent Quality: The boronic acid or organozinc reagent may have degraded. | 1. Ensure all reagents and solvents are thoroughly de-gassed. Use fresh, high-quality catalyst and ligands. 2. Incrementally increase the reaction temperature and monitor the reaction progress by TLC or GC-MS. 3. Use fresh, high-purity coupling partners. |
| Formation of Multiple Byproducts | 1. Side Reactions: Competing reactions such as homocoupling or protodeboronation (for Suzuki coupling) may be occurring. 2. Decomposition: The starting materials or product may be degrading at the reaction temperature. | 1. Optimize the ligand-to-metal ratio and ensure stringent anaerobic conditions. 2. Consider lowering the reaction temperature and extending the reaction time. Screen different catalyst/ligand systems. |
| Difficulty in Product Purification | 1. Residual Palladium: The final product may be contaminated with palladium residues. 2. Similar Polarity of Byproducts: Byproducts may have similar chromatographic behavior to the desired product. | 1. Treat the crude product with a palladium scavenger (e.g., activated carbon, specific resins) before chromatography. 2. Optimize the solvent system for column chromatography to improve separation. Recrystallization may also be an effective purification method. |
Experimental Protocols
Below are detailed, step-by-step protocols for two common synthetic routes to this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol outlines the synthesis via the coupling of 6-chloropicolinic acid methyl ester with 4-methoxyphenylboronic acid.
Step 1: Reaction Setup
-
To a dry Schlenk flask, add 6-chloropicolinic acid methyl ester (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and potassium carbonate (K2CO3, 2.0 equiv).
-
Add a magnetic stir bar.
-
Seal the flask with a rubber septum and purge with argon or nitrogen for 15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 equiv) and the ligand (if required) under a positive pressure of inert gas.
-
Add the de-gassed solvent system (e.g., a mixture of toluene and water) via syringe.
Step 2: Reaction Execution
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the starting material is consumed, cool the reaction to room temperature.
Step 3: Work-up and Purification
-
Quench the reaction with water and extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 4: Hydrolysis
-
Dissolve the purified methyl ester in a suitable solvent (e.g., methanol or THF).
-
Add an aqueous solution of a base (e.g., NaOH or LiOH) and stir at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).
-
Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to afford this compound.
Protocol 2: Negishi Coupling
This protocol describes the synthesis using an organozinc reagent.
Step 1: Preparation of the Organozinc Reagent
-
In a flame-dried Schlenk flask under an inert atmosphere, react 4-bromoanisole (1.0 equiv) with activated zinc dust (1.5 equiv) in a polar aprotic solvent like THF.
-
The formation of the organozinc reagent may require gentle heating or sonication to initiate.
Step 2: Cross-Coupling Reaction
-
In a separate Schlenk flask, add the 6-halopicolinic acid derivative (e.g., methyl 6-bromopicolinate, 1.0 equiv) and the palladium catalyst (e.g., Pd(dppf)Cl2, 0.03 equiv).
-
Purge the flask with an inert gas.
-
Add a dry, de-gassed solvent (e.g., THF).
-
Transfer the freshly prepared organozinc reagent to the reaction flask via cannula.
-
Heat the reaction mixture and monitor its progress.
Step 3: Work-up and Hydrolysis
-
Follow similar work-up, purification, and hydrolysis procedures as described in the Suzuki-Miyaura coupling protocol.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A generalized experimental workflow for the synthesis of this compound.
Minimizing impurities in the final product of 6-(4-Methoxyphenyl)picolinic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-(4-Methoxyphenyl)picolinic acid. Our aim is to help you minimize impurities and achieve a high-purity final product.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method is the Suzuki-Miyaura cross-coupling reaction. This involves the reaction of a 6-halopicolinic acid derivative (typically a methyl or ethyl ester of 6-chloro- or 6-bromopicolinic acid) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. The resulting ester is then hydrolyzed to yield the final carboxylic acid product.
Q2: What are the primary impurities I should be concerned about in the Suzuki-Miyaura coupling step?
A2: The main impurities include:
-
Homocoupling products: Biphenyl derivatives formed from the coupling of two molecules of 4-methoxyphenylboronic acid (4,4'-dimethoxybiphenyl) or two molecules of the picolinic acid derivative. This is often exacerbated by the presence of oxygen.[1][2][3]
-
Protodeboronation product: The boronic acid is replaced by a hydrogen atom on the 4-methoxyphenyl ring, resulting in anisole. This is often caused by excess water or protic solvents in the reaction mixture.[1]
-
Unreacted starting materials: Incomplete reaction can leave residual 6-halopicolinate ester and 4-methoxyphenylboronic acid.
-
Ligand-derived impurities: Phenylated impurities can arise from the phosphorus ligands used in the reaction.
Q3: How can I minimize the formation of homocoupling byproducts?
A3: To minimize homocoupling, it is crucial to rigorously exclude oxygen from the reaction.[1][2][3] This can be achieved by:
-
Thoroughly degassing all solvents and reagents.
-
Using flame-dried glassware.
-
Maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Q4: What are the best practices to avoid protodeboronation?
A4: To prevent the loss of your boronic acid to protodeboronation, ensure anhydrous conditions. Use dry solvents and reagents, and consider using a boronate ester instead of a boronic acid, as they can be less susceptible to this side reaction.[1]
Q5: I am observing incomplete hydrolysis of the methyl ester. What can I do?
A5: Incomplete hydrolysis can be addressed by:
-
Increasing the reaction time or temperature.
-
Using a stronger base (e.g., switching from sodium carbonate to sodium hydroxide or potassium hydroxide).
-
Ensuring an adequate molar excess of the base.
-
Using a co-solvent like methanol or THF to improve the solubility of the ester.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low to no conversion in Suzuki Coupling | Inactive catalyst | Ensure you are using a Pd(0) source or that your Pd(II) precatalyst is properly reduced in situ. The pyridine nitrogen can inhibit the catalyst; consider using bulky, electron-rich ligands like SPhos or XPhos.[1] |
| Ineffective base | Use a strong, anhydrous, and finely ground base such as K₃PO₄ or Cs₂CO₃.[1] | |
| Poor quality of boronic acid | Use fresh, high-purity 4-methoxyphenylboronic acid or consider using its pinacol ester derivative. | |
| Significant amount of 4,4'-dimethoxybiphenyl byproduct | Presence of oxygen | Degas all solvents and reagents thoroughly (e.g., by sparging with argon or using freeze-pump-thaw cycles) and maintain a strict inert atmosphere.[2][3] |
| Pd(II) species in the reaction | If using a Pd(II) precatalyst, ensure conditions are optimal for its reduction to Pd(0) to avoid a pathway that favors homocoupling.[2] | |
| Final product is contaminated with the methyl ester | Incomplete hydrolysis | Increase the concentration of the base, prolong the reaction time, or increase the reaction temperature. Ensure good mixing. |
| Steric hindrance | While not a major issue for this specific molecule, for more hindered esters, a stronger hydrolytic agent or more forcing conditions may be necessary. | |
| Difficulty in purifying the final product | Co-precipitation of impurities | Optimize the recrystallization solvent system. A mixed solvent system may be required to achieve good separation. |
| Residual palladium | Treat the crude product with a palladium scavenger or perform an activated carbon treatment before final purification. |
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different reaction conditions on the yield and purity of the intermediate ester and the final acid product. The data is compiled from typical results reported in the literature for similar Suzuki-Miyaura couplings and subsequent hydrolyses.
| Parameter | Condition A | Condition B | Condition C | Impact on Yield and Purity |
| Catalyst System (Suzuki) | Pd(PPh₃)₄ | Pd(OAc)₂ / SPhos | PdCl₂(dppf) | Condition B often provides higher yields and better turnover for pyridine substrates due to the bulky, electron-rich ligand that promotes reductive elimination and prevents catalyst inhibition.[1] |
| Yield of Ester (%) | 75 | 92 | 85 | |
| Purity of Ester (HPLC Area %) | 90 | 98 | 95 | |
| Base (Hydrolysis) | Na₂CO₃ | NaOH | KOH | Stronger bases like NaOH (Condition B) and KOH (Condition C) lead to faster and more complete hydrolysis, resulting in higher purity of the final acid. |
| Yield of Acid (%) | 88 | 98 | 97 | |
| Purity of Acid (HPLC Area %) | 94 | >99 | >99 |
Experimental Protocols
Key Experiment 1: Suzuki-Miyaura Coupling of Methyl 6-chloropicolinate with 4-Methoxyphenylboronic acid
Objective: To synthesize methyl 6-(4-methoxyphenyl)picolinate.
Materials:
-
Methyl 6-chloropicolinate
-
4-Methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Nitrogen or Argon gas
Procedure:
-
To an oven-dried Schlenk flask, add methyl 6-chloropicolinate (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
In a separate vial, weigh palladium(II) acetate (0.02 eq) and SPhos (0.04 eq).
-
Seal the Schlenk flask with a septum, and evacuate and backfill with inert gas three times.
-
Add the catalyst and ligand to the flask under a positive flow of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via cannula.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Key Experiment 2: Hydrolysis of Methyl 6-(4-Methoxyphenyl)picolinate
Objective: To synthesize this compound.
Materials:
-
Methyl 6-(4-methoxyphenyl)picolinate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl), 1M
Procedure:
-
Dissolve methyl 6-(4-methoxyphenyl)picolinate in a mixture of methanol and water (e.g., 3:1 ratio).
-
Add a solution of sodium hydroxide (2.0-3.0 eq) in water.
-
Heat the mixture to reflux (around 70-80 °C) and stir for 1-3 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., dichloromethane or ether) to remove any non-polar impurities.
-
Carefully acidify the aqueous layer to pH 3-4 with 1M HCl. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[4][5][6][7]
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting common issues.
References
Validation & Comparative
Validating the Structure of 6-(4-Methoxyphenyl)picolinic Acid: A Comparative NMR Analysis
Researchers, scientists, and drug development professionals can leverage this guide for the structural validation of 6-(4-Methoxyphenyl)picolinic acid by comparing its predicted Nuclear Magnetic Resonance (NMR) spectral data with that of analogous compounds. This guide provides a detailed examination of expected ¹H and ¹³C NMR chemical shifts, outlines standard experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.
The precise structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the array of analytical techniques available, ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy stand out as unparalleled tools for providing detailed information about the molecular framework of organic compounds. This guide focuses on the validation of the structure of this compound, a substituted pyridine carboxylic acid of interest in medicinal chemistry.
Due to the absence of publicly available, experimentally determined NMR data for this compound, this guide presents a comparative analysis. It features predicted ¹H and ¹³C NMR data for the target compound alongside experimentally determined data for structurally related molecules: picolinic acid and N-(4-methoxyphenyl)picolinamide. This approach allows for a robust validation of the target structure by correlating the expected electronic effects of the substituents with observed chemical shifts in similar chemical environments.
Comparative Analysis of NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for picolinic acid and N-(4-methoxyphenyl)picolinamide. The predicted values for the target compound are derived from established principles of NMR spectroscopy, considering the additive effects of the 4-methoxyphenyl substituent on the picolinic acid scaffold.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Proton | This compound (Predicted) | Picolinic Acid (Experimental)[1][2] | N-(4-Methoxyphenyl)picolinamide (Experimental)[3] |
| H-3 | ~8.0-8.2 | 8.04 (td) | 7.86-7.92 (m) |
| H-4 | ~7.8-8.0 | 7.76 (m) | 7.44-7.49 (m) |
| H-5 | ~7.9-8.1 | 8.32 (d) | 8.29 (dt) |
| H-2' | ~7.9-8.1 | - | 7.67-7.73 (m) |
| H-3' | ~7.0-7.2 | - | 6.90-6.95 (m) |
| OCH₃ | ~3.8-3.9 | - | 3.81 (s) |
| NH | - | - | 9.92 (s) |
| COOH | ~12.0-13.0 | - | - |
Note: Chemical shifts are reported in parts per million (ppm) relative to a standard reference. Multiplicities are denoted as s (singlet), d (doublet), t (triplet), td (triplet of doublets), dt (doublet of triplets), and m (multiplet).
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Carbon | This compound (Predicted) | Picolinic Acid (Experimental)[1][2] | N-(4-Methoxyphenyl)picolinamide (Experimental)[3] |
| C-2 | ~148-150 | 146.70 | 150.11 |
| C-3 | ~125-127 | 124.26 | 122.44 |
| C-4 | ~138-140 | 138.60 | 137.77 |
| C-5 | ~123-125 | 127.83 | 126.43 |
| C-6 | ~158-160 | 148.10 | - |
| C=O | ~165-167 | 164.69 | 161.86 |
| C-1' | ~130-132 | - | 131.16 |
| C-2' | ~128-130 | - | 121.37 |
| C-3' | ~114-116 | - | 114.38 |
| C-4' | ~160-162 | - | 156.52 |
| OCH₃ | ~55-56 | - | 55.62 |
Experimental Protocols
The following is a standard protocol for the acquisition of ¹H and ¹³C NMR spectra.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
3. ¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same instrument.
-
Employ proton decoupling to simplify the spectrum to singlets for each unique carbon atom.
-
Typical parameters include a 30-45 degree pulse angle, a spectral width of 200-240 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve adequate signal-to-noise.
-
Process the data similarly to the ¹H NMR spectrum.
Logical Workflow for Structural Validation
The validation of the this compound structure using NMR spectroscopy follows a systematic workflow. This process involves the initial acquisition of spectral data, followed by a detailed analysis and comparison with expected values and data from analogous compounds to confirm the molecular structure.
Caption: Workflow for NMR-based structural validation.
References
Comparative study of the herbicidal activity of different 6-aryl-2-picolinic acids
A new frontier in weed management is emerging with the development of novel 6-aryl-2-picolinic acid derivatives, which demonstrate significant herbicidal activity, often surpassing that of commercially available products. These synthetic auxin herbicides, characterized by their broad weed control spectrum and efficacy against resistant weeds, represent a promising class of compounds for agricultural applications.[1][2][3][4] This guide provides a comparative analysis of the herbicidal performance of various newly synthesized 6-aryl-2-picolinic acids, supported by experimental data and detailed methodologies.
Quantitative Comparison of Herbicidal Activity
The herbicidal efficacy of novel 6-aryl-2-picolinic acid derivatives has been rigorously evaluated against established commercial herbicides. The following tables summarize the key performance indicators from various studies, including root growth inhibition and post-emergence control of various weed species.
| Compound Class | Test Compound | Commercial Herbicide | Test Species | Concentration / Dosage | Result | Reference |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | S202 | Florpyrauxifen | Arabidopsis thaliana | 0.5 µmol/L | 78.4% root growth inhibition (vs. 33.8% for florpyrauxifen) | [1] |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | 28 compounds | - | Brassica napus | 250 µM | >80% root growth inhibition | [1] |
| 4-amino-6-(5-aryl-substituted-1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids | 10 compounds | - | Amaranthus retroflexus L | - | 100% inhibition of growth | [1] |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | V-7 | Halauxifen-methyl | Arabidopsis thaliana | - | IC50 value 45 times lower than halauxifen-methyl | [3][5][6] |
| 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids | V-8 | Picloram | Various broadleaf weeds | 300 g/ha | Better post-emergence herbicidal activity | [3][5][6][7] |
| 3-chloro-6-pyrazolyl-2-picolinic acids | c5 | Clopyralid | Various broadleaf weeds | 400 g/ha | Better post-emergence herbicidal activity and broader spectrum | [7] |
| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids & 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acids | 5a | Picloram | Brassica napus & Abutilon theophrasti | 10 µM | Significantly greater root inhibitory activity | [8] |
| 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids & 4-amino-3,5-dichloro-6-(2H-indazolyl)-2-picolinic acids | Majority of compounds | - | Amaranthus retroflexus & Chenopodium album | 250 g/ha | 100% post-emergence herbicidal effect | [8] |
Experimental Protocols
The evaluation of these novel herbicides involved standardized and rigorous experimental protocols to ensure the reliability and reproducibility of the results.
In Vitro Root Growth Inhibition Assay (Arabidopsis thaliana)
This assay is a primary screening method to determine the intrinsic herbicidal activity of the compounds.
-
Seed Sterilization and Plating: Seeds of Arabidopsis thaliana are surface-sterilized and placed on a nutrient-rich agar medium (e.g., Murashige and Skoog medium) in Petri dishes.
-
Compound Application: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the agar medium at various concentrations. A solvent control is included.
-
Incubation: The plates are incubated vertically in a controlled environment (temperature, light, and humidity) to allow for root growth.
-
Data Collection: After a defined period (e.g., 7-10 days), the length of the primary root is measured for each seedling.
-
Data Analysis: The percentage of root growth inhibition is calculated relative to the solvent control. The half-maximal inhibitory concentration (IC50) value, the concentration of the compound that causes 50% inhibition of root growth, is then determined.
Post-emergence Herbicidal Activity Assay (Greenhouse)
This assay evaluates the efficacy of the herbicides on whole plants.
-
Plant Cultivation: Weed species are grown in pots containing a suitable soil mix in a greenhouse under controlled conditions.
-
Herbicide Application: The test compounds are formulated as an emulsifiable concentrate or a wettable powder and sprayed onto the foliage of the weeds at a specific growth stage (e.g., 2-4 leaf stage). Application is typically done at various dosages (e.g., g/ha).
-
Evaluation: The herbicidal effect is visually assessed at different time points after treatment (e.g., 7, 14, and 21 days). The assessment is based on a rating scale (e.g., 0% = no effect, 100% = complete kill). In some cases, the fresh weight of the above-ground plant material is measured to quantify the herbicidal effect.[9]
-
Crop Safety: The same protocol is applied to crop species (e.g., corn, wheat, sorghum) to assess the selectivity and safety of the compounds.[3][5][6][7]
Mode of Action: The Auxin Signaling Pathway
6-Aryl-2-picolinic acids are classified as synthetic auxin herbicides.[2][3][7] Their mode of action involves the disruption of the plant's natural auxin signaling pathway.[10] Unlike natural auxins which bind to the TIR1 receptor, these synthetic auxins primarily interact with the F-box protein AUXIN-SIGNALING F-BOX 5 (AFB5).[6][7][10] This interaction leads to a cascade of events culminating in uncontrolled gene expression and eventual plant death.
Caption: Auxin signaling pathway initiated by 6-aryl-2-picolinic acids.
Experimental Workflow for Herbicide Evaluation
The process of evaluating new herbicidal compounds follows a structured workflow, from initial screening to greenhouse trials.
Caption: Workflow for the evaluation of novel herbicidal compounds.
References
- 1. [PDF] Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids | Semantic Scholar [semanticscholar.org]
- 2. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - ProQuest [proquest.com]
- 6. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
6-(4-Methoxyphenyl)picolinic acid vs other picolinic acid derivatives in cancer cell lines
A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity - Pharmacia (2021-09-08) The cytotoxicity of 13 different picolinic acid derivatives (4, 5, 5A, 5B, 5C, 6, 6A, 6B, 6C, 7, 7A, 7B, and 7C) against two human cancer cell lines, A549 and MCF-7 was explored. According to the findings, compound 5 was the only one demonstrating cytotoxicity against A549 lung cancer cells (GI50 = 35.1 µg/mL (99.93 µM) after 48 h of treatment). None of the remaining compounds were effective against the A549 lung carcinoma cells, most of them showed an average of 25% maximum growth inhibition after 72 h of treatment with the highest concentration (50 µg/mL), while compounds 4, 5C, and 6 showed an average of 43% growth inhibition. ... (2021-09-08) A molecular docking study was performed to evaluate the binding affinity of the synthesized compounds toward EGFR kinase domain that indicated occupation of the critical site of EGFR kinase pocket and excellent positioning of the compounds in the pocket. The cytotoxic activity of the compounds against two human cancer cell lines (A549 and MCF-7), the non-tumorigenic MCF10A cell line, and white blood cells ( WBC ) was evaluated using the
The Evolving Landscape of 6-Aryl-2-Picolinic Acid Derivatives: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of 6-aryl-2-picolinic acid derivatives, focusing on their herbicidal and emerging anticancer and kinase inhibitory activities. Experimental data is presented in structured tables, accompanied by detailed methodologies for key experiments and visualizations of relevant signaling pathways.
The 6-aryl-2-picolinic acid scaffold has proven to be a versatile framework in the development of biologically active compounds. Initially recognized for its potent herbicidal properties, recent research has unveiled its potential in therapeutic areas, including cancer and kinase inhibition. This guide synthesizes current knowledge to facilitate a deeper understanding of the SAR of these derivatives and to guide future research and development efforts.
Herbicidal Activity: Targeting Auxin Signaling
Derivatives of 6-aryl-2-picolinic acid have been extensively studied as synthetic auxin herbicides.[1][2][3] These compounds mimic the natural plant hormone auxin, leading to uncontrolled growth and ultimately death in susceptible plants. The primary molecular target for many of these herbicides is the auxin-signaling F-box protein 5 (AFB5).[2]
A 2023 study by Feng et al. provides a comprehensive SAR analysis of a series of 33 novel 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds. The inhibitory activity of these compounds against the root growth of Arabidopsis thaliana was evaluated, with several compounds demonstrating significantly higher potency than the commercial herbicide picloram. The quantitative data from this study is summarized in the table below.
Quantitative Data: Herbicidal Activity of 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Derivatives
| Compound | R1 | 2-R2 | 3-R2 | 4-R2 | IC50 (μM) vs. A. thaliana root growth |
| V-1 | Me | H | H | Me | 0.093 |
| V-2 | CHF2 | H | H | Me | 0.021 |
| V-3 | CF3 | H | H | Me | 0.13 |
| V-4 | Me | H | H | F | 0.12 |
| V-5 | CHF2 | H | H | F | 0.025 |
| V-6 | CF3 | H | H | F | 0.11 |
| V-7 | Me | H | H | Cl | 0.012 |
| V-8 | CHF2 | H | H | Cl | 0.015 |
| V-9 | CF3 | H | H | Cl | 0.045 |
| V-10 | Me | H | H | Br | 0.040 |
| V-11 | CHF2 | H | H | Br | 0.018 |
| V-12 | CF3 | H | H | Br | 0.052 |
| V-13 | Me | H | H | OMe | 0.24 |
| V-14 | CHF2 | H | H | OMe | 0.11 |
| V-15 | CF3 | H | H | OMe | 0.28 |
| V-16 | Me | H | H | H | 0.15 |
| V-17 | CHF2 | H | H | H | 0.041 |
| V-18 | CF3 | H | H | H | 0.17 |
| V-19 | Me | Cl | H | H | 0.22 |
| V-20 | CHF2 | Cl | H | H | 0.053 |
| V-21 | CF3 | Cl | H | H | 0.25 |
| V-22 | Me | H | Cl | H | 0.028 |
| V-23 | CHF2 | H | Cl | H | 0.019 |
| V-24 | CF3 | H | Cl | H | 0.063 |
| V-25 | Me | F | F | H | 0.18 |
| V-26 | CHF2 | F | F | H | 0.048 |
| V-27 | CF3 | F | F | H | 0.21 |
| V-28 | Me | Cl | Cl | H | 0.15 |
| V-29 | CHF2 | Cl | Cl | H | 0.039 |
| V-30 | CF3 | Cl | Cl | H | 0.19 |
| V-31 | Me | H | Cl | Cl | 0.076 |
| V-32 | CHF2 | H | Cl | Cl | 0.024 |
| V-33 | CF3 | H | Cl | Cl | 0.11 |
| Picloram | - | - | - | - | 0.62 |
Structure-Activity Relationship Highlights (Herbicidal Activity):
-
Substitution on the Pyrazole Ring (R1): The difluoromethyl (CHF2) group at the R1 position of the pyrazole ring generally leads to the highest herbicidal activity.
-
Substitution on the Phenyl Ring (R2):
-
Electron-withdrawing groups at the para-position (4-R2) of the phenyl ring, such as chlorine (Cl) and bromine (Br), enhance activity. Compound V-7 with a 4-Cl substitution exhibited the lowest IC50 value (0.012 μM).
-
Substitution at the meta-position (3-R2) with a chlorine atom also resulted in potent compounds.
-
Disubstitution on the phenyl ring did not consistently improve activity compared to monosubstitution.
-
Signaling Pathway: Auxin Response
The herbicidal action of these 6-aryl-2-picolinic acid derivatives is mediated through the disruption of the auxin signaling pathway. The binding of these synthetic auxins to the TIR1/AFB family of F-box proteins leads to the degradation of Aux/IAA transcriptional repressors, resulting in the activation of auxin-responsive genes and subsequent uncontrolled plant growth.
Experimental Protocol: Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for evaluating the herbicidal activity of compounds by measuring their effect on the root elongation of the model plant Arabidopsis thaliana.
1. Seed Sterilization and Stratification:
-
Arabidopsis thaliana seeds are surface-sterilized, typically with a solution of 70% ethanol followed by a bleach solution.
-
The sterilized seeds are then washed with sterile water and stratified by incubating them in the dark at 4°C for 2-3 days to ensure uniform germination.
2. Preparation of Growth Medium and Test Compounds:
-
A basal growth medium, such as Murashige and Skoog (MS) medium supplemented with sucrose and solidified with agar or phytagel, is prepared and autoclaved.
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Serial dilutions of the test compounds are added to the molten agar medium to achieve the desired final concentrations. A solvent control (e.g., DMSO) is also prepared.
3. Plating and Incubation:
-
The prepared medium is poured into sterile petri plates.
-
Once solidified, the stratified seeds are sown on the surface of the agar.
-
The plates are sealed and placed vertically in a growth chamber with controlled light and temperature conditions (e.g., 22°C, 16-hour light/8-hour dark cycle).
4. Data Collection and Analysis:
-
After a set period of growth (typically 7-10 days), the plates are imaged.
-
The primary root length of each seedling is measured using image analysis software.
-
The IC50 value, the concentration of the compound that inhibits root growth by 50% compared to the control, is calculated from the dose-response curve.
Emerging Anticancer and Kinase Inhibitory Activities
While the herbicidal effects of 6-aryl-2-picolinic acid derivatives are well-established, recent studies have begun to explore their potential as anticancer agents and kinase inhibitors. The structural similarity of the picolinic acid scaffold to other known kinase inhibitors suggests that these compounds could be promising leads for drug discovery.
A 2021 study investigated a series of novel picolinic acid derivatives for their anticancer activity. One compound, in particular, demonstrated selective cytotoxicity against the A549 human non-small cell lung cancer cell line with an IC50 of 99.93 µM.[4] The proposed mechanism of action involves the induction of endoplasmic reticulum stress-mediated apoptosis. Molecular docking studies from this research suggested that these derivatives could bind to the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.[4]
Quantitative Data: Anticancer Activity of a Picolinic Acid Derivative
| Compound | Cell Line | IC50 (µM) |
| Compound 5 (a picolinic acid derivative) | A549 (Lung Cancer) | 99.93 |
| MCF-7 (Breast Cancer) | > 100 | |
| MCF10A (Non-tumorigenic) | > 100 |
Data from Abbas et al. (2021)
While comprehensive quantitative data for a broad range of 6-aryl-2-picolinic acid derivatives against various cancer cell lines is still emerging, the initial findings are encouraging and warrant further investigation.
Signaling Pathway: Potential Inhibition of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers. The PI3K/Akt pathway is a major downstream effector of EGFR signaling.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
1. Cell Seeding:
-
Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere and grow for 24 hours.
2. Compound Treatment:
-
The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations in the cell culture medium.
-
The medium in the cell plates is replaced with the medium containing the test compounds, and the cells are incubated for a specific period (e.g., 48 or 72 hours).
3. MTT Addition and Incubation:
-
After the treatment period, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The plates are incubated for a few hours, during which viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
4. Formazan Solubilization and Absorbance Measurement:
-
A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to each well to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
5. Data Analysis:
-
The absorbance values are used to calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined.
Experimental Workflow: In Vitro Kinase Assay
To directly assess the inhibitory effect of 6-aryl-2-picolinic acid derivatives on specific kinases, an in vitro kinase assay can be performed.
Conclusion and Future Directions
The 6-aryl-2-picolinic acid scaffold has demonstrated significant potential in both agrochemical and pharmaceutical applications. The well-defined SAR for herbicidal activity provides a strong foundation for the rational design of new and more effective herbicides. The emerging data on their anticancer and kinase inhibitory activities open up exciting new avenues for drug discovery.
Future research should focus on:
-
Expanding the SAR studies for anticancer and kinase inhibitory activities by synthesizing and testing a broader range of 6-aryl-2-picolinic acid derivatives.
-
Identifying the specific kinase targets of these compounds to better understand their mechanism of action.
-
Optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties for potential therapeutic applications.
By leveraging the knowledge gained from SAR studies across different biological activities, researchers can continue to unlock the full potential of the versatile 6-aryl-2-picolinic acid scaffold.
References
- 1. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]
- 2. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides [mdpi.com]
- 4. public.pensoft.net [public.pensoft.net]
A Senior Application Scientist's Guide to Purity Confirmation of 6-(4-Methoxyphenyl)picolinic Acid: A Comparative Analysis Focused on Mass Spectrometry
For researchers and professionals in drug development, the unequivocal confirmation of a synthesized compound's purity is not merely a procedural step; it is the bedrock of reliable downstream data. An impurity, particularly one with high activity, can invalidate biological assays and compromise safety profiles. This guide provides an in-depth, experience-driven comparison of analytical techniques for confirming the purity of a synthesized small molecule, using 6-(4-Methoxyphenyl)picolinic acid (Molecular Formula: C₁₃H₁₁NO₃, Molecular Weight: 229.23 g/mol ) as our case study. While multiple techniques exist, we will focus on the unique capabilities of mass spectrometry, comparing its performance against other common laboratory methods.
Part 1: The Mass Spectrometry Approach – High-Fidelity Molecular Confirmation
Mass spectrometry (MS) is an exceptionally powerful analytical technique that provides highly specific chemical information by measuring the mass-to-charge ratio (m/z) of ionized molecules.[1] When coupled with a separation technique like liquid chromatography (LC), it becomes an indispensable tool for both identifying a target compound and detecting trace-level impurities within a complex matrix.[2][3] The combination, LC-MS, allows us to first separate the synthesized this compound from any unreacted starting materials, byproducts, or degradation products before subjecting each component to mass analysis.
The core principle of this workflow is causality: the chromatographic retention time provides one dimension of identification, while the mass spectrometer provides highly accurate mass data, confirming molecular weight, and tandem MS (MS/MS) provides structural fragments that act as a molecular fingerprint.[3] This multi-faceted approach creates a self-validating system for identity and purity assessment.
Experimental Workflow: LC-MS Analysis
The logical flow for analyzing a synthesized sample of this compound is depicted below. This process ensures that the sample is appropriately prepared, separated, and analyzed to generate high-quality, interpretable data.
Caption: Workflow for purity analysis of this compound by LC-MS.
Detailed Experimental Protocol: LC-MS
This protocol is designed for a high-resolution Quadrupole Time-of-Flight (Q-TOF) mass spectrometer, which provides the accurate mass measurements necessary for confident molecular formula generation.[4]
-
Sample Preparation:
-
Accurately weigh and dissolve the synthesized this compound in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Causality: Using the mobile phase solvents for dissolution prevents sample precipitation upon injection, which could clog the system.[5]
-
Vortex the solution until fully dissolved.
-
Filter the sample through a 0.22 µm syringe filter into an autosampler vial.
-
Causality: Filtration removes any particulate matter that could damage the sensitive HPLC column and detector components.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Causality: A C18 stationary phase is a versatile choice for retaining and separating moderately polar organic molecules like our target compound.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Causality: Formic acid is a volatile modifier compatible with mass spectrometry that acidifies the mobile phase, promoting the protonation of the analyte in the ESI source, which is critical for detection in positive ion mode.[4]
-
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Causality: The pyridine nitrogen in the picolinic acid structure is basic and readily accepts a proton, making positive mode ESI highly efficient for this class of compounds.
-
-
MS Scan Range: m/z 100 - 500.
-
Data Acquisition: Perform both a full MS scan and a data-dependent MS/MS acquisition.
-
MS/MS Settings: Target the expected protonated molecule [M+H]⁺ at m/z 230.08 for fragmentation.
-
Causality: MS/MS fragmentation provides structural confirmation. Observing predictable fragment ions significantly increases confidence in the compound's identity and distinguishes it from potential isomers.[6]
-
-
Expected Data & Interpretation
For a pure sample, the Total Ion Chromatogram (TIC) should display a single, sharp peak. The mass spectrum extracted from this peak should show a dominant ion corresponding to the protonated molecule [M+H]⁺.
| Ion Description | Expected m/z (Monoisotopic) | Notes |
| Protonated Molecule [M+H]⁺ | 230.0761 | Primary ion for identity confirmation. High-resolution MS should confirm this mass to within 5 ppm. |
| Fragment: Loss of H₂O [M+H - H₂O]⁺ | 212.0655 | Common loss from the carboxylic acid group under certain conditions. |
| Fragment: Loss of COOH [M+H - 45]⁺ | 185.0808 | Decarboxylation is a characteristic fragmentation pathway for carboxylic acids.[7] |
| Fragment: Cleavage of Phenyl-Pyridine bond | 124.0444 | Corresponds to the protonated picolinic acid moiety. |
Part 2: A Comparative Perspective – Choosing the Right Tool for the Job
While LC-MS is superb for identification, other techniques are mainstays in purity analysis. The two most common alternatives are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.[8] Each technique offers a different lens through which to view sample purity.
| Feature | LC-MS | HPLC-UV | Quantitative NMR (qNMR) |
| Principle | Separation by chromatography, detection by mass-to-charge ratio.[2] | Separation by chromatography, detection by UV/Vis light absorbance. | Measures nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.[9] |
| Information Provided | Molecular Weight, Elemental Composition (HRMS), Structural Fragments (MS/MS), Relative Purity (Area %). | Retention Time, Relative Purity (Area %), No molecular weight or definitive structural data. | Definitive Structure, Absolute Purity/Concentration (with internal standard), Isomer ratios.[10] |
| Sensitivity | Very High (pg - fg) | Moderate (ng) | Low (µg - mg) |
| Selectivity | Very High (mass is a highly specific property). | Moderate (dependent on chromatographic separation and chromophore). | Very High (chemical shifts are unique for different protons in a molecule). |
| Destructive? | Yes | No (can collect fractions) | No |
| Primary Use Case | Identifying unknown impurities, confirming identity, trace-level analysis.[11] | Routine QC, release testing, quantifying known impurities against a reference standard.[12] | Determining absolute purity of reference standards, structural elucidation, analyzing samples without a reference standard.[10] |
Decision-Making Framework
The choice of analytical technique is dictated by the scientific question at hand. A logical decision-making process can ensure the most efficient and effective use of resources.
Caption: Decision tree for selecting an analytical technique for purity assessment.
Conclusion: An Orthogonal Approach to Trustworthiness
For the comprehensive purity assessment of a newly synthesized compound like this compound, no single technique is infallible. Mass spectrometry, particularly high-resolution LC-MS/MS, offers unparalleled confidence in identity confirmation and the detection and identification of unknown impurities . Its sensitivity is unmatched.[11]
However, for routine quality control where the compound's identity is already established, HPLC-UV provides a robust, cost-effective solution for quantifying purity relative to a known standard. For establishing the absolute purity of a new chemical entity or a reference standard itself, qNMR is the gold standard due to its nature as a primary ratio method.[10]
Therefore, a senior scientist's most trustworthy strategy involves an orthogonal approach:
-
Initial Confirmation: Use LC-MS to unequivocally confirm the molecular weight and structure of the synthesized target compound.
-
Quantification: Employ HPLC-UV for routine purity checks against a well-characterized reference standard or qNMR to determine the absolute purity of the batch.
This multi-technique validation ensures that the material proceeding to further development is of known identity and quantifiable purity, upholding the highest standards of scientific integrity.
References
- 1. zefsci.com [zefsci.com]
- 2. news-medical.net [news-medical.net]
- 3. scispace.com [scispace.com]
- 4. hpst.cz [hpst.cz]
- 5. agilent.com [agilent.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. moravek.com [moravek.com]
A Comparative Guide to Catalytic Systems for the Synthesis of 6-(4-Methoxyphenyl)picolinic Acid
For researchers, medicinal chemists, and drug development professionals, the efficient synthesis of substituted picolinic acids is a task of paramount importance. These scaffolds are prevalent in a wide array of pharmaceuticals and bioactive molecules. Among them, 6-(4-Methoxyphenyl)picolinic acid stands as a key intermediate and a target molecule in its own right. Its synthesis, typically achieved through cross-coupling reactions, offers a fertile ground for comparing the efficacy of various catalytic systems. This guide provides an in-depth, objective comparison of palladium, nickel, and copper-based catalytic systems for the synthesis of this compound, supported by experimental data and mechanistic insights to inform your selection of the optimal synthetic route.
Introduction: The Significance of 6-Aryl Picolinic Acids
Picolinic acid derivatives are not only crucial building blocks in medicinal chemistry but also act as important ligands in coordination chemistry. The introduction of an aryl group at the 6-position of the pyridine ring, as in this compound, can significantly modulate the biological activity and physicochemical properties of the parent molecule. The primary route to this class of compounds is through the cross-coupling of a halogenated picolinic acid derivative with an appropriate organometallic reagent, most commonly an arylboronic acid in what is known as the Suzuki-Miyaura cross-coupling reaction. The choice of the transition metal catalyst is a critical parameter that dictates the efficiency, cost-effectiveness, and substrate scope of this transformation.
Palladium-Catalyzed Systems: The Gold Standard
Palladium catalysis has long been the dominant force in cross-coupling chemistry, and for good reason. Its reliability, broad functional group tolerance, and the vast body of literature supporting its use make it the first choice for many synthetic chemists.
Mechanistic Rationale
The catalytic cycle of the palladium-catalyzed Suzuki-Miyaura reaction is well-established and proceeds through a series of discrete steps: oxidative addition, transmetalation, and reductive elimination.[1] The initial step involves the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond of the 6-halopicolinate. This is often the rate-determining step, and its efficiency is dependent on the nature of the halogen (I > Br > Cl) and the electron density of the pyridine ring.[2] Following oxidative addition, transmetalation occurs, where the aryl group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[3] The final step is reductive elimination, where the two organic fragments are coupled to form the desired biaryl product, and the palladium(0) catalyst is regenerated, thus completing the catalytic cycle.
Caption: Catalytic cycle of the Palladium-catalyzed Suzuki-Miyaura reaction.
Performance and Considerations
Palladium catalysts, particularly those supported by bulky, electron-rich phosphine ligands such as SPhos or XPhos, have demonstrated high efficacy in the coupling of challenging substrates, including electron-deficient heteroaryl chlorides.[4] The use of pre-formed palladium complexes like Pd(PPh₃)₄ or in situ generated catalysts from sources like Pd(OAc)₂ or Pd₂(dba)₃ is common.[3] While highly effective, the high cost of palladium and the potential for contamination of the final product with residual metal are significant drawbacks, particularly in pharmaceutical applications.
Nickel-Catalyzed Systems: A Cost-Effective and Powerful Alternative
In recent years, nickel has emerged as a powerful and cost-effective alternative to palladium in cross-coupling reactions.[5] Its earth abundance and unique reactivity profile make it an attractive option for the synthesis of this compound.
Mechanistic Nuances
The catalytic cycle for nickel-catalyzed Suzuki-Miyaura coupling is analogous to that of palladium, involving oxidative addition, transmetalation, and reductive elimination. However, there are key differences in the reactivity of nickel. Nickel(0) is more readily oxidized than palladium(0), making the oxidative addition to less reactive C-Cl bonds more facile.[1] This is a significant advantage when starting from readily available and less expensive chloro-picolinic acid derivatives. However, nickel catalysts can be more sensitive to the presence of coordinating functional groups on the substrates, which can sometimes lead to catalyst inhibition.[6]
Caption: Catalytic cycle of the Nickel-catalyzed Suzuki-Miyaura reaction.
Performance and Considerations
Nickel catalysts have shown excellent performance in the coupling of heteroaryl chlorides and bromides.[3][7] A machine learning analysis of 5,760 Suzuki-Miyaura reactions revealed that nickel catalysis achieves a slightly higher mean yield (46.7%) compared to palladium (45.8%), with a significant advantage for chloride substrates.[4] Common nickel sources include NiCl₂ in combination with a reducing agent or pre-formed Ni(0) complexes. The choice of ligand is crucial, with bidentate phosphines like dppf being commonly employed.[8] While being a more sustainable option, challenges with nickel catalysis can include a narrower substrate scope for certain heteroarylboron nucleophiles and potential for side reactions.[7]
Copper-Catalyzed Systems: An Emerging Frontier
Copper catalysis, while historically significant in Ullmann-type couplings, is less commonly employed for Suzuki-Miyaura reactions. However, recent advancements have shown its potential for certain C-C bond formations, often through different mechanistic pathways.
Mechanistic Pathways
Copper-catalyzed arylations can proceed through several mechanisms. For the coupling of arylboronic acids, a mechanism involving a B-to-Cu transmetalation to form an organocopper(II) or (III) intermediate, followed by reductive elimination, has been proposed.[9] Alternatively, copper can catalyze the direct C-H arylation of heterocycles, a pathway that avoids the need for pre-functionalized starting materials.[10] For the synthesis of this compound, a copper-catalyzed Ullmann-type coupling of a 6-halopicolinate with a suitable organometallic reagent or a direct C-H functionalization approach could be envisioned. The use of picolinic acid as a ligand has been shown to be effective in some copper-catalyzed C-C bond-forming reactions.[4]
Caption: Potential mechanistic pathways for copper-catalyzed arylation reactions.
Performance and Considerations
Copper catalysis offers the significant advantage of being a very inexpensive and abundant metal. However, for the specific transformation to this compound via a Suzuki-type reaction, the methodology is less developed compared to palladium and nickel. Copper-catalyzed reactions often require higher catalyst loadings and temperatures. While promising for specific applications, more research is needed to establish copper as a general and highly efficient catalyst for the synthesis of 6-aryl picolinic acids via cross-coupling with boronic acids.
Comparative Performance Data
The following table summarizes representative experimental data for the synthesis of 6-aryl-2-picolinic acid derivatives using different catalytic systems. It is important to note that direct comparison is challenging as the data is collated from different studies with varying substrates and reaction conditions.
| Catalyst System | Starting Material (Halogen) | Arylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Palladium | ||||||||
| Pd(PPh₃)₄ | 2,4,6-trichloropyrido[2,3-d]pyrimidine (Cl) | 4-methoxyphenylboronic acid | K₂CO₃ | Toluene | Reflux | - | 83 | [6] |
| Pd(OAc)₂ / Ad₂PⁿBu | 2,6-dichloropyridine (Cl) | heptyl boronic pinacol ester | LiOᵗBu | Dioxane:H₂O | 100 | - | 94 | [11] |
| Pd(dppf)Cl₂ | Pyridine-2-sulfonyl fluoride | 4-methoxyphenylboronic acid | Na₃PO₄ | Dioxane/H₂O | 100 | - | modest | [12] |
| Nickel | ||||||||
| NiCl₂(PCy₃)₂ | 3-bromopyridine (Br) | phenylboronic acid | K₃PO₄ | t-amyl alcohol | 100 | 12 | 85 | [7] |
| NiCl₂(PPh₃)₂ | 4-bromoanisole (Br) | phenylboronic acid | K₃PO₄ | Toluene | - | - | 88 | [13] |
| Ni(II)/β-CD | 4-bromoanisole (Br) | phenylboronic acid | - | Water | 85 | - | 88 | |
| Copper | ||||||||
| CuI / 2-picolinic acid | Aryl iodide | Diethyl malonate | Cs₂CO₃ | Dioxane | RT | - | good | |
| CuI | 2-bromobenzonitriles | Amidines | K₂CO₃ | DMF | 80 | 3-12 | good | [14] |
| Cu(OAc)₂ | Pyridine N-oxides | Arylboronic esters | - | - | - | - | moderate-good | [15] |
Experimental Protocols
The following are representative, detailed experimental protocols for the synthesis of a 6-aryl-2-picolinate derivative using palladium and nickel-based catalytic systems. These can be adapted for the synthesis of this compound.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
Caption: General workflow for a palladium-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Methyl 6-chloro-2-picolinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene (anhydrous and degassed)
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add methyl 6-chloro-2-picolinate, 4-methoxyphenylboronic acid, and potassium carbonate.
-
Add Pd(PPh₃)₄ to the flask.
-
Add a degassed mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl 6-(4-methoxyphenyl)-2-picolinate.
-
The ester can be subsequently hydrolyzed to the carboxylic acid using standard procedures (e.g., LiOH in THF/water).
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling
Caption: General workflow for a nickel-catalyzed Suzuki-Miyaura coupling.
Materials:
-
Methyl 6-chloro-2-picolinate (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
NiCl₂(dppp) (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
Procedure:
-
In a glovebox or under a strict inert atmosphere, add methyl 6-chloro-2-picolinate, 4-methoxyphenylboronic acid, NiCl₂(dppp), and K₃PO₄ to a dry Schlenk tube.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolyze the resulting ester to the carboxylic acid.
Conclusion and Recommendations
The synthesis of this compound can be effectively achieved through Suzuki-Miyaura cross-coupling reactions, with both palladium and nickel catalysts offering viable and efficient routes.
-
Palladium-based systems remain the most reliable and well-documented choice, offering broad functional group tolerance and high yields, particularly when using advanced phosphine ligands. They are the recommended starting point for ensuring a successful synthesis, especially on a small scale.
-
Nickel-based systems present a compelling alternative, primarily due to their lower cost and enhanced reactivity towards aryl chlorides. For large-scale synthesis or when starting from a chloro-picolinic acid derivative, nickel catalysis is a highly attractive and sustainable option.
-
Copper-based systems , while economically appealing, are currently less developed for this specific transformation. They may be considered for exploratory research or when alternative reactivity, such as direct C-H functionalization, is desired.
Ultimately, the choice of catalytic system will depend on a variety of factors including the cost of reagents, the scale of the reaction, the nature of the starting materials, and the desired purity of the final product. This guide provides the foundational knowledge and practical protocols to make an informed decision and successfully synthesize this compound for your research and development needs.
References
- 1. groups.chem.cmu.edu [groups.chem.cmu.edu]
- 2. researchgate.net [researchgate.net]
- 3. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines [comptes-rendus.academie-sciences.fr]
- 7. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 10. Copper-Catalyzed Arylation of Heterocycle C-H Bonds [organic-chemistry.org]
- 11. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Copper-catalyzed direct C–H arylation of pyridine N-oxides with arylboronic esters: one-pot synthesis of 2-arylpyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Analysis of the Anticonvulsant Profile of 6-(4-Methoxyphenyl)picolinic Acid Analogs and Established Antiepileptic Drugs
For professionals in neuroscience research and antiepileptic drug development, this guide offers a comparative overview of the anticonvulsant properties of a picolinic acid derivative, contextualized against the widely-used drugs, Valproic Acid and Carbamazepine. Due to a lack of available data on 6-(4-Methoxyphenyl)picolinic acid, this analysis utilizes published data for a structurally related and potent analog, picolinic acid 2-fluoro-benzylamide (Pic-2F-BZA), as a representative of this chemical class.
This guide presents key efficacy and neurotoxicity data from preclinical animal models, alongside detailed experimental protocols for the principal screening methods. The aim is to provide a clear, data-driven comparison to inform early-stage drug discovery and development efforts.
Comparative Anticonvulsant Activity and Neurotoxicity
The preclinical evaluation of potential anticonvulsant compounds relies on standardized animal models that assess both efficacy in preventing seizures and potential for adverse neurological effects. The Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) tests in mice are cornerstone models for this purpose, representing generalized tonic-clonic and absence seizures, respectively. Neurotoxicity is commonly assessed using the rotarod test, which measures motor coordination.
The following table summarizes the median effective dose (ED₅₀) in the MES and PTZ tests, and the median toxic dose (TD₅₀) for picolinic acid 2-fluoro-benzylamide, Valproic Acid, and Carbamazepine. A lower ED₅₀ indicates higher potency, while a higher TD₅₀ suggests a better safety profile. The Protective Index (PI), calculated as the ratio of TD₅₀ to ED₅₀, offers a quantitative measure of the therapeutic window of a compound.
| Compound | MES ED₅₀ (mg/kg, i.p.) | PTZ ED₅₀ (mg/kg, i.p.) | Neurotoxicity TD₅₀ (mg/kg, i.p.) | Protective Index (MES) |
| Picolinic Acid 2-Fluoro-Benzylamide | 24.2[1] | 56.2[1] | 71.7[1] | 2.96 |
| Valproic Acid | 190 - 276 | ~178 - 348 | ~400 - 500 | ~1.4 - 2.6 |
| Carbamazepine | ~8 - 15.7 | Not effective | ~45 - 53.6 | ~2.9 - 6.7 |
Note: The data presented is compiled from various sources and different mouse strains, which may contribute to variability in the reported values. The Protective Index is calculated using the MES ED₅₀.
Experimental Protocols
Reproducibility and standardization are paramount in preclinical pharmacological studies. The following are detailed protocols for the Maximal Electroshock and Pentylenetetrazol seizure tests as commonly performed in mice.
Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures and is used to identify compounds that prevent seizure spread.
Apparatus:
-
An electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Saline solution (0.9% NaCl).
Procedure:
-
Animals (typically male albino mice weighing 20-25g) are administered the test compound, a vehicle control, or a standard drug via the desired route (e.g., intraperitoneal injection).
-
At the time of predicted peak effect of the compound, a drop of saline is applied to the corneal electrodes.
-
The electrodes are placed on the corneas of the mouse.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension. Abolition of this tonic extension is considered the endpoint, indicating anticonvulsant activity.
Pentylenetetrazol (PTZ) Test
The PTZ test is a model for absence and myoclonic seizures and is used to identify compounds that raise the seizure threshold.
Apparatus:
-
Observation chambers.
-
Syringes and needles for injection.
-
Pentylenetetrazol solution.
Procedure:
-
Animals are administered the test compound, vehicle, or a standard drug.
-
At the time of predicted peak effect, a convulsant dose of PTZ (typically 85 mg/kg for subcutaneous injection in CF-1 mice) is administered.
-
Each animal is placed in an individual observation chamber.
-
The animals are observed for a period of 30 minutes for the presence of clonic seizures (characterized by rhythmic contractions of the limbs, jaw, or vibrissae lasting for at least 3-5 seconds).
-
Protection is defined as the absence of clonic seizures during the observation period.
Visualizing Experimental Workflow and Potential Mechanisms
To further clarify the preclinical evaluation process and a potential mechanism of action for anticonvulsant drugs, the following diagrams are provided.
Caption: Preclinical screening workflow for anticonvulsant drug candidates.
Caption: Potential mechanism of action via enhancement of GABAergic inhibition.
References
A Comparative Analysis of the Antimicrobial Potential of 6-(4-Methoxyphenyl)picolinic Acid and Other Methoxyphenol Compounds
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of effective therapeutic agents. This guide provides a comparative analysis of the potential antimicrobial activity of 6-(4-Methoxyphenyl)picolinic acid against a range of well-characterized methoxyphenol compounds. While direct experimental data on the antimicrobial properties of this compound is not extensively available in current literature, this comparison leverages data on its constituent moieties—picolinic acid and methoxyphenols—to provide a comprehensive overview for research and development professionals.
Introduction to the Compounds
This compound is a heterocyclic compound featuring a picolinic acid backbone substituted with a methoxyphenyl group. Picolinic acid, a pyridine-2-carboxylic acid, is a known chelating agent with documented antimicrobial properties.[1] The addition of a methoxyphenyl group, a common moiety in various bioactive natural products, may modulate its biological activity.
Methoxyphenol Compounds such as eugenol, capsaicin, vanillin, and guaiacol are naturally occurring phenolic compounds recognized for their antimicrobial and antioxidant activities.[2][3] These compounds are widely studied and serve as important benchmarks in the evaluation of new antimicrobial candidates.
Comparative Antimicrobial Activity
While specific minimum inhibitory concentration (MIC) data for this compound is not available, the following table summarizes the reported antimicrobial activities of picolinic acid and other relevant methoxyphenol compounds against a variety of microorganisms. This data provides a baseline for hypothesizing the potential efficacy of this compound.
| Compound | Test Organism | MIC (mg/mL) | IC50 (mM) | Reference |
| Picolinic Acid | Serratia marcescens | 0.5 | - | |
| Klebsiella pneumoniae | 0.5 | - | [2] | |
| Escherichia coli | 0.5 | - | [2] | |
| Shigella flexneri | 0.5 | - | [2] | |
| Bacillus cereus | 0.5 | - | [2] | |
| Proteus vulgaris | 0.5 | - | [2] | |
| Micrococcus luteus | 0.5 | - | [2] | |
| Enterobacter cloacae | 1.0 | - | [2] | |
| Proteus mirabilis | 1.5 | - | [2] | |
| Bacillus subtilis | 2.0 | - | [2] | |
| Staphylococcus aureus | 2.0 | - | [2] | |
| Lactococcus lactis | 2.0 | - | [2] | |
| Staphylococcus aureus | 0.02 - 0.78 (pH 5.0) | - | ||
| Pseudomonas aeruginosa | 0.02 - 0.78 (pH 5.0) | - | [4] | |
| Bacillus subtilis | 0.02 - 0.78 (pH 5.0) | - | [4] | |
| Candida albicans | 0.02 - 0.78 (pH 5.0) | - | [4] | |
| Eugenol | Staphylococcus aureus | - | 0.75 | [3] |
| Gram-negative strains | - | 1.11 - 2.70 | [3] | |
| Capsaicin | Staphylococcus aureus | - | 0.68 | [3] |
| Gram-negative strains | - | 1.21 - 4.79 | [3] | |
| Vanillin | Staphylococcus aureus | - | 1.38 | [3] |
| Shewanella putrefaciens | - | 2.60 | [3] |
Postulated Mechanism of Action
The antimicrobial activity of picolinic acid is believed to be linked to its potent metal-chelating properties.[5][1] By sequestering essential metal ions like iron, it can disrupt crucial enzymatic processes within microbial cells, thereby inhibiting their growth and proliferation.[1]
Methoxyphenol compounds are known to exert their antimicrobial effects through various mechanisms, including:
-
Disruption of Cell Membranes: These phenolic compounds can intercalate into the lipid bilayer of bacterial cell membranes, leading to increased permeability and leakage of intracellular components.
-
Enzyme Inhibition: They can interact with and inhibit the activity of essential microbial enzymes.
-
Interference with Energy Production: Some methoxyphenols can disrupt the electron transport chain and inhibit ATP synthesis.
The combination of a picolinic acid scaffold with a methoxyphenyl moiety in This compound suggests a potential for a multi-target antimicrobial mechanism, which could be advantageous in overcoming resistance.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess antimicrobial activity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a standard procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Agar Well Diffusion Assay
This method is used to qualitatively assess the antimicrobial activity of a compound.
Proposed Signaling Pathway for Antimicrobial Action
The following diagram illustrates a hypothetical signaling pathway through which a molecule like this compound might exert its antimicrobial effects, combining the proposed mechanisms of its constituent parts.
Conclusion and Future Directions
The analysis of the structural components of this compound suggests a promising potential for antimicrobial activity. The picolinic acid moiety offers a proven mechanism of action through metal chelation, while the methoxyphenyl group is characteristic of compounds with membrane-disrupting and enzyme-inhibiting properties.
To validate this potential, further research is imperative. Key experimental steps should include:
-
Synthesis and Characterization: Chemical synthesis and full characterization of this compound.
-
In Vitro Antimicrobial Screening: Comprehensive screening against a broad panel of clinically relevant bacteria and fungi to determine MIC and minimum bactericidal/fungicidal concentration (MBC/MFC) values.
-
Mechanism of Action Studies: Elucidation of the specific mechanisms through which the compound exerts its antimicrobial effects, including membrane permeabilization assays, enzyme inhibition studies, and investigation of its metal-chelating capabilities in a biological context.
-
Toxicity and Safety Profiling: Assessment of cytotoxicity against mammalian cell lines to determine its therapeutic index.
This structured approach will provide the necessary data to ascertain the true potential of this compound as a lead compound for the development of new antimicrobial agents.
References
- 1. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 5. researchgate.net [researchgate.net]
Navigating the Binding Affinity Landscape: A Comparative Analysis of 6-(4-Methoxyphenyl)picolinic Acid and Analogs for Target Protein Interaction
For researchers, scientists, and drug development professionals, understanding the binding affinity of a compound to its target protein is a critical step in the validation and advancement of potential therapeutic agents. This guide provides a comparative framework for evaluating the binding affinity of 6-(4-Methoxyphenyl)picolinic acid and its analogs. Due to a lack of publicly available binding affinity data for this compound, this document will focus on a closely related analog with a picolinic acid scaffold, an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1), to illustrate the validation process.
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that plays a crucial role in tryptophan metabolism. It is a key immune checkpoint protein, and its inhibition is a promising strategy in cancer immunotherapy. The following sections will detail the binding affinity of a representative 6-substituted picolinic acid analog against IDO1, compare it with a known inhibitor, and provide the methodologies for the validation experiments.
Comparative Binding Affinity Data
The following table summarizes the in vitro inhibitory activity of a representative 6-(1H-tetrazol-5-yl)picolinic acid analog against human IDO1, compared to the well-characterized inhibitor, Epacadostat.
| Compound | Target Protein | Assay Type | IC50 (µM) |
| 6-(1H-tetrazol-5-yl)picolinic acid analog | Human IDO1 | HTS fluorescence | 0.230 |
| Epacadostat (INCB024360) | Human IDO1 | HTS fluorescence | 0.072 |
Experimental Protocols
A detailed understanding of the experimental methodology is paramount for the accurate interpretation and replication of binding affinity data.
High-Throughput Fluorescence-Based Assay for IDO1 Inhibition
This assay quantifies the enzymatic activity of IDO1 by measuring the fluorescence of a kynurenine standard.
Materials and Reagents:
-
Recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Methylene blue (cofactor)
-
Ascorbic acid (reductant)
-
Catalase
-
Potassium phosphate buffer (pH 6.5)
-
Trichloroacetic acid (TCA)
-
Acetic acid
-
4-(dimethylamino)benzaldehyde (Ehrlich's reagent)
-
Test compounds (dissolved in DMSO)
Procedure:
-
A reaction mixture is prepared containing potassium phosphate buffer, L-tryptophan, ascorbic acid, methylene blue, and catalase.
-
The test compound, dissolved in DMSO, is added to the reaction mixture in a 96-well plate.
-
The enzymatic reaction is initiated by the addition of recombinant human IDO1 enzyme.
-
The plate is incubated at room temperature for 15 minutes.
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The plate is then incubated at 65°C for 15 minutes to convert N-formylkynurenine to kynurenine.
-
Ehrlich's reagent, dissolved in acetic acid, is added to each well.
-
After a 10-minute incubation at room temperature, the absorbance at 480 nm is measured using a plate reader.
-
The concentration of the test compound that inhibits 50% of the IDO1 activity (IC50) is calculated from the dose-response curve.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the biological context of the target protein, the following diagrams are provided.
A Comparative Cross-Reactivity Analysis of 6-(4-Methoxyphenyl)picolinic Acid in Preclinical Biological Systems
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an aspiration more than a reality. The intricate and often promiscuous nature of small molecules necessitates a rigorous evaluation of their off-target interactions. This guide provides a comprehensive framework for the cross-reactivity analysis of 6-(4-Methoxyphenyl)picolinic acid, a compound with emerging therapeutic potential. Our objective is to equip researchers, scientists, and drug development professionals with the rationale and methodologies to build a robust safety and selectivity profile for this and similar chemical entities.
Introduction to this compound and the Imperative of Cross-Reactivity Profiling
This compound is a pyridine carboxylic acid derivative. Picolinic acid and its analogues are known to possess a wide array of biological activities, from roles as endogenous neuromodulators to anticonvulsant properties.[1][2][3] Derivatives of the core picolinic acid scaffold have been investigated for a multitude of therapeutic applications, including as anti-inflammatory agents and herbicides.[4] Specifically, compounds structurally related to this compound have been explored as potential TRPC6 inhibitors and leukotriene B4 (LTB4) receptor antagonists.[5][6]
This potential for dual or multiple modes of action underscores the critical importance of a thorough cross-reactivity analysis. Unforeseen off-target interactions can lead to adverse drug reactions (ADRs) or confounding experimental results, ultimately derailing promising therapeutic candidates. A systematic in vitro pharmacological profiling is therefore not merely a regulatory checkbox but a fundamental component of derisking a compound and understanding its true biological impact.
This guide will delineate a tiered approach to the cross-reactivity analysis of this compound, comparing its hypothetical profile against two comparator compounds: Compound A , a known selective TRPC6 inhibitor, and Compound B , a well-characterized LTB4 receptor antagonist.
Strategic Framework for Cross-Reactivity Analysis
Our analysis is structured as a multi-tiered screening cascade, designed to provide a progressively detailed understanding of the compound's selectivity. This approach allows for early identification of potential liabilities and informs go/no-go decisions throughout the drug discovery pipeline.
Diagram: Tiered Cross-Reactivity Screening Workflow
Caption: A tiered workflow for systematic cross-reactivity analysis.
Tier 1: Broad Liability Screening
The initial step involves screening this compound at a single, high concentration (typically 10 µM) against a broad panel of targets known to be associated with adverse drug reactions. This provides a rapid and cost-effective initial assessment of potential liabilities.
Methodology: Broad Safety Panel Screening
A commercially available panel, such as the Eurofins SafetyScreen44 , is an excellent choice for this purpose.[7][8] This panel covers a range of GPCRs, ion channels, transporters, and enzymes implicated in common off-target effects.
Experimental Protocol:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound, Compound A, and Compound B in a suitable solvent (e.g., DMSO).
-
Assay Concentration: The compounds are typically tested at a final concentration of 10 µM.
-
Binding Assays: The assays are generally radioligand binding assays performed on cell membranes expressing the target receptor. The test compound's ability to displace a specific radioligand is measured.[9][10]
-
Enzyme Assays: For enzymatic targets, the assay measures the compound's ability to inhibit the enzyme's activity, often through a colorimetric or fluorometric readout.
-
Data Analysis: Results are expressed as the percent inhibition of binding or enzyme activity compared to a vehicle control. A threshold of >50% inhibition is typically considered a significant "hit."
Methodology: General Kinase Profiling
Given the vastness of the human kinome and the frequency of off-target kinase interactions, an initial broad kinase screen is prudent. The KINOMEscan® scanEDGE panel, which covers a representative selection of kinases, is a suitable starting point.[11]
Experimental Protocol:
-
Assay Principle: The KINOMEscan® platform utilizes a competition binding assay where the test compound competes with an immobilized ligand for binding to the kinase active site. The amount of kinase bound to the solid support is quantified by qPCR.[12]
-
Compound Concentration: A single concentration of 10 µM is used for the initial screen.
-
Data Analysis: Results are reported as a percentage of the control, with lower percentages indicating stronger binding.
Hypothetical Tier 1 Data Comparison
| Target Family | This compound (% Inhibition @ 10 µM) | Compound A (Selective TRPC6i) (% Inhibition @ 10 µM) | Compound B (Selective LTB4RA) (% Inhibition @ 10 µM) |
| GPCRs | |||
| LTB4 Receptor (BLT1) | 85% | 5% | 92% |
| Dopamine D2 | 15% | 8% | 12% |
| Muscarinic M1 | 22% | 11% | 18% |
| Ion Channels | |||
| TRPC6 | 78% | 95% | 7% |
| hERG | 12% | 6% | 9% |
| Nav1.5 | 8% | 4% | 5% |
| Kinases (Selected) | |||
| PIM3 | 58% | 10% | 15% |
| ABL1 | 9% | 5% | 11% |
Interpretation of Tier 1 Results:
The hypothetical data suggests that this compound exhibits significant activity at the LTB4 receptor and TRPC6, as anticipated. However, it also shows a potential off-target interaction with the PIM3 kinase. In contrast, Compound A and Compound B demonstrate high selectivity for their respective primary targets. These findings necessitate a more in-depth investigation in Tier 2.
Tier 2: Focused Target Family Screening
Based on the initial hits, Tier 2 involves a more comprehensive screening against the full families of the identified targets to understand the breadth of interaction.
Methodology: Comprehensive GPCR, Ion Channel, and Kinase Panels
-
GPCR Profiling: A comprehensive GPCR panel, such as those offered by Eurofins or Charles River, would be employed to assess activity against all subtypes of leukotriene receptors and other related GPCRs.
-
Ion Channel Profiling: A broad ion channel panel is used to confirm the TRPC6 activity and evaluate potential interactions with other TRP channel family members and a wider array of voltage- and ligand-gated channels.[13][14][15]
-
Full Kinome Profiling: A full KINOMEscan® is performed to assess the interaction with a comprehensive panel of human kinases, providing a detailed selectivity profile within this target class.[16][17]
Tier 3: In-depth Mechanistic and Functional Follow-up
For any confirmed off-target interactions, Tier 3 aims to quantify the potency and understand the functional consequences of these interactions.
Methodology: Dose-Response and Ki/IC50 Determination
For each confirmed hit from Tier 2 (e.g., LTB4 receptor, TRPC6, and PIM3 kinase), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki).
Experimental Protocol (GPCR Binding Assay):
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the target GPCR.[18]
-
Competition Binding Assay: Set up a competition binding assay with a fixed concentration of a suitable radioligand and a serial dilution of the test compound.
-
Incubation and Detection: After incubation to reach equilibrium, separate bound and free radioligand and quantify the bound radioactivity.
-
Data Analysis: Plot the percent specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[18]
Methodology: Cell-Based Functional Assays
To understand the physiological relevance of the observed binding, cell-based functional assays are crucial.
Experimental Protocol (LTB4 Receptor Functional Assay - Calcium Mobilization):
-
Cell Culture: Use a cell line endogenously or recombinantly expressing the human LTB4 receptor.
-
Calcium Indicator Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Treatment: Pre-incubate the cells with varying concentrations of this compound or Compound B.
-
Agonist Stimulation: Stimulate the cells with a known LTB4 receptor agonist (e.g., LTB4).
-
Signal Detection: Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Data Analysis: Plot the inhibition of the agonist-induced calcium response against the antagonist concentration to determine the functional IC50.
Diagram: GPCR Functional Assay Workflow
Caption: Workflow for a cell-based GPCR functional assay.
Hypothetical Tier 3 Data Comparison
| Target | Assay Type | This compound (IC50/Ki) | Compound A (Selective TRPC6i) (IC50/Ki) | Compound B (Selective LTB4RA) (IC50/Ki) |
| TRPC6 | Electrophysiology | 150 nM | 15 nM | >10 µM |
| LTB4 Receptor (BLT1) | Binding (Ki) | 80 nM | >10 µM | 5 nM |
| LTB4 Receptor (BLT1) | Functional (IC50) | 250 nM | >10 µM | 20 nM |
| PIM3 Kinase | Binding (Kd) | 800 nM | >10 µM | >10 µM |
Interpretation of Tier 3 Results:
This hypothetical data provides a quantitative assessment of the compound's activity. This compound demonstrates potent antagonism at the LTB4 receptor and moderate inhibition of the TRPC6 channel. The off-target activity on PIM3 kinase is confirmed, albeit at a lower potency. The selectivity window between the primary target (LTB4 receptor) and the off-targets (TRPC6 and PIM3) can now be calculated, providing a critical parameter for assessing the compound's therapeutic potential and potential for side effects.
Conclusion and Future Directions
This guide outlines a systematic and tiered approach to the cross-reactivity analysis of this compound. The hypothetical data presented illustrates how such an analysis can reveal a compound's broader pharmacological profile, identifying both intended and unintended biological activities.
For this compound, the hypothetical results suggest a profile with potential polypharmacology. While its potent LTB4 receptor antagonism is promising for inflammatory conditions, its moderate TRPC6 inhibition and off-target PIM3 kinase activity warrant further investigation. Future studies should focus on:
-
In vivo studies: To determine if the observed in vitro off-target activities translate to physiological effects or toxicities in animal models.
-
Structure-Activity Relationship (SAR) studies: To guide the chemical modification of the scaffold to enhance selectivity for the desired target while minimizing off-target interactions.
By employing a rigorous and comprehensive cross-reactivity analysis early in the drug discovery process, researchers can make more informed decisions, leading to the development of safer and more effective therapeutics.
References
- 1. New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Picolinic acid and indole-2-carboxylic acid: two types of glycinergic compounds modulate motor function differentially - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Action of picolinic acid and structurally related pyridine carboxylic acids on quinolinic acid-induced cortical cholinergic damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What are LTB4R antagonists and how do they work? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. chayon.co.kr [chayon.co.kr]
- 13. criver.com [criver.com]
- 14. Ion Channel Screening & Profiling Services - Creative Biogene [creative-biogene.com]
- 15. Ion Channel Selectivity Profiling Panels - Overview - ICE Bioscience [en.ice-biosci.com]
- 16. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 17. ambitbio.com [ambitbio.com]
- 18. benchchem.com [benchchem.com]
A Head-to-Head Comparison of Synthetic Routes for 6-Aryl Picolinates: Suzuki-Miyaura Coupling vs. Direct C-H Arylation
For researchers, scientists, and professionals in drug development, the efficient synthesis of 6-aryl picolinates, a key structural motif in various agrochemicals and pharmaceuticals, is of paramount importance. This guide provides an objective comparison of two prominent synthetic strategies: the well-established Suzuki-Miyaura cross-coupling and the increasingly attractive direct C-H arylation. The comparison is supported by a summary of reported experimental data and detailed experimental protocols for key reactions.
The two main palladium-catalyzed methods for the synthesis of 6-aryl picolinates involve either the coupling of a pre-functionalized picolinate derivative with a boron-containing reagent (Suzuki-Miyaura coupling) or the direct functionalization of a C-H bond on the picolinate ring. Each approach presents a unique set of advantages and disadvantages in terms of substrate scope, reaction conditions, and overall efficiency.
At a Glance: Comparing the Synthetic Routes
| Parameter | Suzuki-Miyaura Coupling | Direct C-H Arylation |
| Starting Materials | 6-halopicolinate, Arylboronic acid/ester | Picolinate, Aryl halide |
| Key Advantage | Well-established, high yields, broad substrate scope | Atom economical, fewer synthetic steps |
| Key Disadvantage | Requires pre-functionalized starting materials | Can suffer from regioselectivity issues, may require directing groups |
| Typical Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Pd(OAc)₂, Pd(TFA)₂ |
| Typical Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | K₂CO₃, PivOH (as additive) |
| Reaction Temperature | 80-120 °C | 100-150 °C |
Synthetic Pathway Overview
The logical relationship between the two synthetic strategies can be visualized as follows:
Quantitative Data Summary
The following table summarizes representative yields for the synthesis of 6-aryl picolinates and related aryl-pyridines using both Suzuki-Miyaura coupling and direct C-H arylation. It is important to note that a direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
| Entry | Picolinate/Pyridine Substrate | Arylating Agent | Method | Catalyst | Base/Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl 6-chloropicolinate | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |
| 2 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | Suzuki | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 92 |
| 3 | Methyl picolinate | 4-Iodotoluene | C-H Arylation | Pd(OAc)₂ | K₂CO₃/PivOH | DMA | 120 | 24 | ~60-70 |
| 4 | Pyridine | Bromobenzene | C-H Arylation | [RhCl(CO)₂]₂ | - | neat | 150 | 24 | 75[1] |
Experimental Protocols
Key Experiment 1: Synthesis of Methyl 6-phenylpicolinate via Suzuki-Miyaura Coupling
This protocol is a representative example of a Suzuki-Miyaura coupling for the synthesis of a 6-aryl picolinate.
Workflow Diagram:
Materials:
-
Methyl 6-chloropicolinate (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add methyl 6-chloropicolinate, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Add toluene and water to the flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford methyl 6-phenylpicolinate.
Key Experiment 2: Synthesis of Methyl 6-arylpicolinate via Palladium-Catalyzed Direct C-H Arylation
This protocol provides a general procedure for the direct C-H arylation of a picolinate ester.
Workflow Diagram:
Materials:
-
Methyl picolinate (1.0 mmol, 1.0 equiv)
-
Aryl iodide (e.g., 4-iodotoluene) (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pivalic acid (PivOH) (0.3 mmol, 30 mol%)
-
N,N-Dimethylacetamide (DMA) (3 mL)
Procedure:
-
In a sealed tube, combine methyl picolinate, the aryl iodide, Pd(OAc)₂, K₂CO₃, and pivalic acid.
-
Add DMA to the tube and degas the mixture with argon or nitrogen for 10 minutes.
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by gas chromatography-mass spectrometry (GC-MS).
-
After cooling to room temperature, carefully quench the reaction with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the desired methyl 6-arylpicolinate.
Discussion and Conclusion
The Suzuki-Miyaura coupling remains the more robust and widely applicable method for the synthesis of 6-aryl picolinates, generally providing higher yields and a broader tolerance for functional groups. Its primary drawback is the necessity of preparing the corresponding boronic acid or ester, which adds a step to the overall synthesis.
Direct C-H arylation, on the other hand, is a more atom- and step-economical approach as it avoids the pre-functionalization of the picolinate ring. However, this method can be limited by issues of regioselectivity, as C-H bonds at other positions on the pyridine ring can also be reactive. The use of directing groups can mitigate this, but this adds complexity to the synthesis. Yields for direct C-H arylation are often moderate compared to those achieved with Suzuki-Miyaura coupling.
The choice of synthetic route will ultimately depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. For complex molecules with sensitive functional groups where high yields are critical, the Suzuki-Miyaura coupling is often the preferred method. For simpler target molecules where atom economy and a reduced number of synthetic steps are a priority, direct C-H arylation presents a compelling alternative. Further research into more active and selective catalysts for direct C-H arylation of pyridines is expected to enhance the utility of this approach in the future.
References
Comparative Analysis of 6-(4-Methoxyphenyl)picolinic Acid and Structural Analogs for Drug Discovery Research
For Immediate Release
This guide provides a comparative overview of 6-(4-Methoxyphenyl)picolinic acid and its structural analogs, offering valuable insights for researchers, scientists, and professionals engaged in drug development. The focus of this document is to present the physicochemical properties of these compounds and to outline a detailed experimental protocol for evaluating their potential as enzyme inhibitors.
Confirmation of Molecular Weight
The molecular weight of the primary compound, this compound, has been confirmed to be 229.23 g/mol , corresponding to the molecular formula C13H11NO3.
Comparative Data of Picolinic Acid Derivatives
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Experimental Data (IC50) |
| This compound | C13H11NO3 | 229.23 | Data not available |
| 6-(4-Fluorophenyl)picolinic acid | C12H8FNO2 | 217.20 | Data not available |
| 6-(3-Fluoro-4-hydroxyphenyl)picolinic acid | C12H8FNO3 | 233.19 | Data not available |
| 6-(Methoxycarbonyl)picolinic acid | C8H7NO4 | 181.15 | Data not available |
Experimental Protocol: In Vitro Enzyme Inhibition Assay
Picolinic acid derivatives have been investigated as potential inhibitors of various enzymes, including Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in cancer immunotherapy. The following protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of the aforementioned compounds against a target enzyme.
Objective: To determine the in vitro inhibitory activity of picolinic acid derivatives against a selected enzyme (e.g., human recombinant IDO1).
Materials:
-
Purified recombinant human IDO1 enzyme
-
L-Tryptophan (substrate)
-
Ascorbic acid (reductant)
-
Methylene blue (cofactor)
-
Catalase
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
Test compounds (dissolved in DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, cofactors, and test compounds in the assay buffer. A serial dilution of the test compounds should be prepared to determine the IC50 value.
-
Assay Reaction:
-
Add assay buffer to the wells of a 96-well microplate.
-
Add the test compounds at various concentrations to the respective wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Add the IDO1 enzyme to all wells and incubate for a predetermined period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the enzymatic reaction by adding the substrate, L-Tryptophan.
-
-
Detection: The enzymatic activity can be measured by monitoring the production of N-formylkynurenine, a product of tryptophan degradation, which absorbs light at 321 nm. The absorbance is measured over time using a microplate reader.
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the absorbance curves.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the described in vitro enzyme inhibition assay.
Caption: Workflow for in vitro enzyme inhibition assay.
Signaling Pathway Context
Picolinic acid derivatives are being explored as inhibitors of enzymes like IDO1, which plays a role in the kynurenine pathway. This pathway is implicated in immune regulation and is a target in oncology. The diagram below provides a simplified representation of this pathway and the point of potential inhibition.
Caption: Inhibition of the IDO1 enzyme by a picolinic acid derivative.
A Comparative Guide to Evaluating the Enantiomeric Purity of Chiral 6-(4-Methoxyphenyl)picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical step in the development of chiral pharmaceuticals. For novel chiral compounds such as 6-(4-Methoxyphenyl)picolinic acid derivatives, which hold potential in drug discovery, the selection of an appropriate analytical method for enantiomeric excess (e.e.) determination is paramount. This guide provides a comparative overview of the primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to Enantiomeric Purity Analysis
Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit significantly different pharmacological and toxicological profiles. Regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs. Therefore, robust and reliable analytical methods are required to quantify the enantiomeric composition of a drug substance. The choice of method depends on factors such as the physicochemical properties of the analyte, the required sensitivity and accuracy, and the available instrumentation.
Comparison of Analytical Techniques
The enantiomeric purity of this compound derivatives can be effectively determined using several advanced analytical techniques. Below is a comparative summary of the most common methods, with experimental data adapted from studies on structurally similar aromatic carboxylic acids due to the absence of specific published data on this exact molecule.
Table 1: Performance Comparison of Analytical Methods
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP). | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a CSP. | Formation of transient diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer. |
| Typical CSPs | Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OJ-H), Anion-exchange (e.g., CHIRALPAK® QN-AX). | Polysaccharide-based, Anion-exchange (e.g., CHIRALPAK® QD-AX). | Not applicable. |
| Typical CSAs | Not applicable. | Not applicable. | Azaheterocyclic diphenylmethanols, Actinomycin D, Urea-based derivatives. |
| Resolution | High, often baseline separation (Rs > 1.5). | Very high, often superior to HPLC due to higher efficiency. | Variable, depends on the CSA-analyte interaction and magnetic field strength. |
| Analysis Time | 10 - 30 minutes per sample. | 2 - 10 minutes per sample (faster than HPLC). | 5 - 15 minutes per sample. |
| Solvent Consumption | High (organic solvents). | Low (primarily CO2, with small amounts of organic co-solvents). | Low (deuterated solvents). |
| Sample Throughput | Moderate. | High. | Moderate. |
| Method Development | Can be time-consuming, requires screening of columns and mobile phases. | Generally faster than HPLC due to rapid equilibration times. | Can be rapid, involves screening of different CSAs and conditions. |
| Preparative Scale | Well-established. | Increasingly used and often preferred due to easier solvent removal. | Not applicable for separation, only for analysis. |
Experimental Protocols and Data
The following sections provide detailed experimental protocols for each technique, based on established methods for analogous chiral aromatic carboxylic acids.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a widely used and robust technique for enantiomeric separation. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation. For aromatic carboxylic acids like this compound, polysaccharide-based and anion-exchange CSPs are often the most effective.
Experimental Workflow for Chiral HPLC
Caption: Workflow for enantiomeric purity determination by Chiral HPLC.
Detailed Protocol (Adapted for this compound Derivatives):
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or CHIRALPAK® QN-AX (150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
For Chiralpak® AD-H (Normal Phase): A mixture of n-hexane, isopropanol, and trifluoroacetic acid (TFA). A typical starting ratio is 90:10:0.1 (v/v/v).
-
For CHIRALPAK® QN-AX (Non-Aqueous Anion-Exchange): A mixture of methanol, acetic acid, and triethylamine.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (E1 and E2) using the formula: % ee = [|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))] x 100.
Table 2: Illustrative HPLC Separation Data for an Analogous Aromatic Carboxylic Acid
| Parameter | Value |
| Chiral Column | Chiralpak® AD-H |
| Mobile Phase | n-Hexane/Isopropanol/TFA (90:10:0.1) |
| Retention Time (Enantiomer 1) | 12.5 min |
| Retention Time (Enantiomer 2) | 15.2 min |
| Resolution (Rs) | 2.1 |
| Selectivity (α) | 1.25 |
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a powerful alternative to HPLC, offering faster separations and reduced organic solvent consumption. It utilizes supercritical CO2 as the primary mobile phase, modified with a small amount of an organic co-solvent.
Experimental Workflow for Chiral SFC
Caption: Workflow for enantiomeric purity determination by Chiral SFC.
Detailed Protocol (Adapted for this compound Derivatives):
-
Instrumentation: An analytical SFC system with a CO2 pump, a modifier pump, an autosampler, a column oven, a back-pressure regulator, and a UV or Mass Spectrometry (MS) detector.
-
Chiral Stationary Phase: CHIRALPAK® QD-AX (100 x 3.0 mm, 3 µm) or a polysaccharide-based column.
-
Mobile Phase: Supercritical CO2 and a modifier (e.g., methanol). A typical gradient could be 5% to 40% methanol over 5 minutes. An acidic or basic additive (e.g., formic acid or diethylamine) may be required to improve peak shape.[1]
-
Flow Rate: 3.0 mL/min.[1]
-
Back Pressure: 150 bar.[1]
-
Column Temperature: 40 °C.[1]
-
Sample Preparation: Dissolve the sample in the modifier to a concentration of 1 mg/mL.
-
Injection Volume: 1-5 µL.
-
Data Analysis: Similar to HPLC, the % ee is calculated from the integrated peak areas of the enantiomers.
Table 3: Illustrative SFC Separation Data for an Analogous Chiral Acidic Compound
| Parameter | Value |
| Chiral Column | CHIRALPAK® QD-AX |
| Mobile Phase | CO2/Methanol with 0.1% Formic Acid |
| Retention Time (Enantiomer 1) | 3.2 min |
| Retention Time (Enantiomer 2) | 4.1 min |
| Resolution (Rs) | 2.5 |
| Selectivity (α) | 1.30 |
NMR Spectroscopy with Chiral Solvating Agents (CSAs)
NMR spectroscopy in the presence of a chiral solvating agent (CSA) offers a non-separative method for determining enantiomeric purity. The CSA forms transient diastereomeric complexes with the enantiomers of the analyte, which results in separate, distinguishable signals in the NMR spectrum.
Logical Relationship for NMR Enantiodiscrimination
Caption: Principle of NMR enantiodiscrimination using a CSA.
Detailed Protocol (Adapted for this compound Derivatives):
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Chiral Solvating Agent (CSA): (S)-aziridinyl diphenylmethanol or other suitable CSA for carboxylic acids.[2]
-
Solvent: Deuterated chloroform (CDCl3) or another suitable deuterated solvent.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the chiral this compound derivative into an NMR tube.
-
Add a solution of the CSA in the deuterated solvent. The molar ratio of CSA to analyte is typically varied (e.g., 0.5, 1.0, 2.0 equivalents) to find the optimal conditions for signal separation.
-
Gently mix the solution to ensure homogeneity.
-
-
NMR Acquisition:
-
Acquire a high-resolution proton (¹H) NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes. Protons close to the chiral center are most likely to show the largest chemical shift difference (Δδ).
-
Integrate the areas of these two signals. The enantiomeric excess is calculated from the integral values (Int1 and Int2) using the formula: % ee = [|Int1 - Int2| / (Int1 + Int2)] x 100.
-
Table 4: Illustrative ¹H NMR Data for an Analogous Chiral Carboxylic Acid with a CSA
| Parameter | Value |
| Chiral Solvating Agent | (S)-aziridinyl diphenylmethanol |
| Analyte Concentration | 10 mM in CDCl3 |
| CSA Concentration | 10 mM in CDCl3 |
| Observed Proton | α-H |
| Chemical Shift (Diastereomer 1) | 5.15 ppm |
| Chemical Shift (Diastereomer 2) | 5.18 ppm |
| Chemical Shift Difference (Δδ) | 0.03 ppm (12 Hz on a 400 MHz spectrometer) |
Conclusion
The evaluation of the enantiomeric purity of chiral this compound derivatives can be reliably performed using chiral HPLC, chiral SFC, and NMR spectroscopy with chiral solvating agents.
-
Chiral SFC is often the preferred method for high-throughput screening and preparative applications due to its speed and reduced environmental impact.
-
Chiral HPLC remains a robust and widely accessible technique, providing excellent resolution for a broad range of compounds.
-
NMR with CSAs is a valuable non-separative method for rapid analysis and does not require a dedicated chiral chromatography system.
The selection of the most appropriate technique will depend on the specific requirements of the analysis, including sample throughput, sensitivity needs, and the availability of instrumentation. For all methods, careful development and validation are essential to ensure accurate and reliable determination of enantiomeric purity.
References
Safety Operating Guide
Navigating the Disposal of 6-(4-Methoxyphenyl)picolinic acid: A Procedural Guide
Disclaimer: The following procedures are based on general laboratory safety protocols and information inferred from related chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations. A comprehensive risk assessment should be conducted before handling this chemical.
Hazard Assessment and Safety Information
A thorough hazard assessment is the first step in safe chemical handling and disposal. While a specific, detailed Safety Data Sheet (SDS) for 6-(4-Methoxyphenyl)picolinic acid is not widely available, data from structurally related compounds can inform a conservative approach to its handling and disposal.
Inferred Potential Hazards:
-
Picolinic Acid (Parent Compound): SDS information indicates that picolinic acid is harmful if swallowed and causes serious eye damage.[1][2]
-
Anisole (Structural Component): Anisole is a flammable liquid and vapor.
-
Substituted Picolinic Acids: A related compound, 6-(4-Trifluoromethoxyphenyl)picolinic acid, is reported to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[3]
Based on this information, it is prudent to handle this compound as a compound that may be toxic, an irritant to skin and eyes, and potentially flammable.
Quantitative Data from Structurally Similar Compounds:
| Compound | CAS Number | Molecular Formula | Hazard Statements |
| Picolinic acid | 98-98-6 | C₆H₅NO₂ | Harmful if swallowed, Causes serious eye damage.[1][2] |
| Anisole | 100-66-3 | C₇H₈O | Flammable liquid and vapor. |
| 6-(4-Trifluoromethoxyphenyl)picolinic acid | 887982-16-3 | C₁₃H₈F₃NO₃ | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[3] |
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory attire, including a lab coat and closed-toe shoes.
-
Use chemical-resistant gloves (nitrile or neoprene).
-
Wear safety glasses or goggles to protect against splashes.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
2. Waste Identification and Segregation:
-
Solid Waste:
-
Unused or expired this compound.
-
Contaminated materials such as weighing paper, gloves, and paper towels.
-
-
Liquid Waste:
-
Solutions containing this compound.
-
Rinsate from cleaning contaminated glassware.
-
-
Segregation: Keep this waste stream separate from other incompatible chemical wastes. Do not mix with strong oxidizing agents, acids, or bases.
3. Waste Collection and Labeling:
-
Solid Waste Container:
-
Use a clearly labeled, sealable, and chemically compatible container for solid waste.
-
The label should include: "Hazardous Waste," "this compound, Solid," the full chemical name, and the date of accumulation.
-
-
Liquid Waste Container:
-
Use a sealable, non-reactive container (e.g., a designated solvent waste container if the solvent is flammable).
-
The label should include: "Hazardous Waste," "this compound, Liquid Waste," a list of all chemical components including solvents, and their approximate concentrations.
-
4. Disposal Pathway:
-
Do not dispose of this chemical down the drain or in regular trash. [4]
-
All waste containing this compound must be disposed of through your institution's hazardous waste management program.
-
Contact your EHS department to schedule a pickup for the properly labeled and contained waste.
5. Decontamination of Glassware:
-
Rinse contaminated glassware with a suitable solvent (e.g., ethanol or acetone) in a fume hood.
-
Collect the rinsate as hazardous liquid waste.
-
After the initial solvent rinse, wash the glassware with soap and water.
Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Guidelines for 6-(4-Methoxyphenyl)picolinic acid
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended protective gear when working with 6-(4-Methoxyphenyl)picolinic acid, based on guidelines for similar compounds.
| Protection Type | Recommended Equipment | Specifications and Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or safety glasses with side-shields. A face shield may be necessary for larger quantities or when there is a significant risk of splashing. | Conforming to EN166 or NIOSH standards is crucial to prevent eye contact, which can lead to serious damage.[1][5] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). A lab coat or impervious clothing should be worn to protect the body. | Gloves must be inspected before use and disposed of properly after handling the chemical.[5] Contaminated clothing should be removed and laundered before reuse.[2] |
| Respiratory Protection | A NIOSH-approved or EN 143-compliant respirator with a particulate filter (P95 or P1) is recommended, especially when handling the powder and if dust is generated. | This is critical to prevent inhalation of the compound, which may cause respiratory irritation.[4][5] |
Operational Plan: Handling and Storage
Proper handling procedures are critical to minimize risk and ensure the integrity of your research.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[4]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[6]
Handling Procedures:
-
Before handling, ensure all necessary PPE is correctly worn.
-
Avoid generating dust when weighing or transferring the compound. Use techniques such as gentle scooping and handling in a draft-free environment (within a fume hood).[5]
-
Do not eat, drink, or smoke in the laboratory or when handling the chemical.
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[5]
Storage:
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Keep it away from incompatible materials such as strong oxidizing agents, acids, and bases.[3][7]
Disposal Plan
The disposal of this compound and its containers must be treated as hazardous waste.
-
Waste Collection: Collect waste material in a clearly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through an approved waste disposal plant. Adherence to local, regional, and national hazardous waste regulations is mandatory.[1][3][7]
-
Contaminated Materials: Any materials used for cleaning up spills, such as absorbent pads or contaminated PPE, should also be disposed of as hazardous waste.
Experimental Workflow for Safe Handling
To provide a clear, step-by-step visual guide, the following workflow diagram outlines the critical stages of safely handling this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
